Dimethyl 4-hydroxyisophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBUJVBOIXVVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064075 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-24-0 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 4-hydroxyisophthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5985-24-0 | |
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| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-hydroxyisophthalate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.275 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 4-HYDROXYISOPHTHALATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57C256V9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl 4-Hydroxyisophthalate: A Technical Guide for Researchers
CAS Number: 5985-24-0
This technical guide provides an in-depth overview of Dimethyl 4-hydroxyisophthalate, a compound of interest for researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its potential biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound, also known as 4-hydroxyisophthalic acid dimethyl ester, is a phthalate (B1215562) ester with the chemical formula C₁₀H₁₀O₅.[1][2] It is a derivative of salicylic (B10762653) acid and is considered a methyl salicylate (B1505791) analogue.[3] This relationship suggests potential applications in areas where salicylates have shown activity, such as in anti-inflammatory and analgesic research.
The compound's key quantitative data are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source |
| CAS Number | 5985-24-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |
| Synonyms | 4-Hydroxyisophthalic acid dimethyl ester, this compound | [4] |
| Physical Property | Value | Source |
| Melting Point | 97 °C | [5] |
| Boiling Point | 304.9 °C at 760 mmHg | [5] |
| Density | 1.284 g/cm³ | [5] |
| Flash Point | 117 °C | [5] |
| pKa | 8.15 ± 0.18 (Predicted) | |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), DMSO (42 mg/mL), Ethanol (42 mg/mL), Water (Insoluble) | [4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The primary method for synthesizing this compound is through the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727), using an acid catalyst. This reaction is a standard procedure for converting carboxylic acids to esters.
Materials:
-
4-Hydroxyisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyisophthalic acid and an excess of anhydrous methanol. The methanol can serve as both the reactant and the solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used with toluene to azeotropically remove the water formed during the reaction.[6]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white solid.
Potential Biological Activity and Signaling Pathways
Given its structural similarity to methyl salicylate, this compound is a candidate for investigation into anti-inflammatory and anticoagulant activities.
Anti-inflammatory Activity: Inhibition of the Cyclooxygenase (COX) Pathway
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Derivatives of 4-hydroxyisophthalic acid have been investigated for their anti-inflammatory properties.
The proposed mechanism of action for this compound as an anti-inflammatory agent involves the inhibition of the COX pathway, leading to a reduction in prostaglandin (B15479496) synthesis.
Proposed inhibition of the COX pathway by this compound.
Anticoagulant Activity
Topical application of methyl salicylate has been reported to potentiate the anticoagulant effects of warfarin (B611796).[7][8][9][10] The proposed mechanisms for this interaction include interference with vitamin K metabolism or displacement of warfarin from protein-binding sites.[7] As an analogue, this compound may exhibit similar properties, warranting investigation into its potential as an anticoagulant agent. The mechanism may involve the inhibition of vitamin K epoxide reductase, an enzyme crucial for the vitamin K cycle and the synthesis of clotting factors.
Potential mechanism of anticoagulant action via Vitamin K cycle inhibition.
Conclusion
This compound is a readily synthesizable compound with potential biological activities stemming from its structural similarity to methyl salicylate. This guide provides a foundational understanding of its properties and synthesis, and proposes logical starting points for the investigation of its anti-inflammatory and anticoagulant effects. The provided experimental protocols and pathway diagrams are intended to facilitate further research into the therapeutic potential of this molecule.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5985-24-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimethyl-4-hydroxy isophthalate [chembk.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Potentiation of warfarin anticoagulation associated with topical methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of warfarin anticoagulation by topical methylsalicylate ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Interaction Report: methyl salicylate topical, warfarin [drugs.com]
- 10. Adverse effect of topical methylsalicylate ointment on warfarin anticoagulation: an unrecognized potential hazard - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 4-hydroxyisophthalate (CAS No. 5985-24-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and analysis. This document includes a detailed summary of quantitative data, experimental protocols for property determination, and visual workflows to illustrate key processes.
Core Physical and Chemical Properties
This compound is a methyl salicylate (B1505791) analogue and a derivative of 4-hydroxy-isophthalic acid.[1][2] It is commonly used as a building block in chemical synthesis.[3] Its identity and structure are well-defined, with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[4][5][6]
Data Presentation: Summary of Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₀O₅ | [4][5][7] |
| Molecular Weight | 210.18 g/mol | [4][5][7] |
| Melting Point | 97 °C | [4][8][9][10] |
| 95.0 - 99.0 °C | [11] | |
| Boiling Point | 304.9 °C at 760 mmHg | [8][10][12] |
| 305 °C | [4][9] | |
| Density | 1.284 g/cm³ | [4][8][10] |
| Flash Point | 117 °C | [4][8][9] |
| Vapor Pressure | 0.000472 mmHg at 25°C | [10][12] |
| pKa | 8.15 ± 0.18 (Predicted) | [4][9] |
| Refractive Index | 1.544 | [10][12] |
| Appearance | White to Off-White Solid/Powder/Crystal | [4][7][13] |
Solubility Profile
| Solvent | Solubility | Citations |
| Water | Insoluble | [3] |
| DMSO | 42 mg/mL (199.82 mM) | [3] |
| Ethanol | 42 mg/mL | [3] |
| Acetonitrile | Slightly Soluble | [4][7][9] |
| Chloroform | Slightly Soluble | [4][7][9] |
Experimental Protocols for Property Determination
The determination of physical properties is fundamental to the characterization of a chemical compound. Below are detailed methodologies for key experiments cited in the determination of the physical properties of a solid organic compound like this compound.
2.1. Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid.
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of this compound.
-
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, packing a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point (around 97°C). A rapid heating rate can be used initially to approach the expected melting point more quickly, followed by a slower rate for the final determination.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically < 1 °C) indicates a high degree of purity. Impurities tend to depress and broaden the melting range.
-
2.2. Determination of Boiling Point (for liquids)
While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic substance via simple distillation is provided for context.[14]
-
Objective: To measure the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, receiving flask, boiling chips.
-
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The liquid is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the temperature of the vapor entering the condenser is accurately measured.
-
Heating: The liquid is heated gently. As it boils, the vapor rises, and the temperature on the thermometer will increase sharply and then stabilize.[14]
-
Recording: The stable temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
2.3. Determination of Solubility
-
Objective: To determine the qualitative solubility of the compound in various solvents.
-
Apparatus: Test tubes, vortex mixer or stirring rod, sample of this compound, various solvents (e.g., water, ethanol, DMSO).
-
Procedure:
-
Sample and Solvent Measurement: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure maximum dissolution.
-
Observation: The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
-
Classification: The solubility is classified as "soluble," "slightly soluble," or "insoluble" based on the observation. For quantitative results, a saturated solution would be prepared and the concentration determined analytically.
-
Mandatory Visualizations
Experimental Workflow: Melting Point Determination
This diagram illustrates the standard workflow for determining the melting point of a solid organic compound.
Caption: Workflow for determining the melting point of a solid.
Logical Relationship: Solubility Profile
This diagram illustrates the known solubility relationships for this compound.
Caption: Solubility profile of this compound.
References
- 1. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound, CAS No. 5985-24-0 - iChemical [ichemical.com]
- 9. This compound CAS#: 5985-24-0 [m.chemicalbook.com]
- 10. This compound [chembk.com]
- 11. labsolu.ca [labsolu.ca]
- 12. Dimethyl-4-hydroxy isophthalate [chembk.com]
- 13. This compound 5985-24-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Dimethyl 4-Hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of dimethyl 4-hydroxyisophthalate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Structure and Identification
This compound, also known as 4-hydroxyisophthalic acid dimethyl ester, is an organic compound belonging to the phthalate (B1215562) ester class. Its structure consists of a benzene (B151609) ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a hydroxyl group at position 4.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate[1] |
| Synonyms | This compound, 4-Hydroxyisophthalic acid dimethyl ester, 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester[1] |
| CAS Number | 5985-24-0[2] |
| Molecular Formula | C₁₀H₁₀O₅[1][2] |
| Molecular Weight | 210.18 g/mol [1] |
| InChI Key | ALBUJVBOIXVVLS-UHFFFAOYSA-N[1] |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)C(=O)OC[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 97 °C[4] |
| Boiling Point | 304.9 °C at 760 mmHg[4] |
| Density | 1.284 g/cm³[4] |
| Flash Point | 117 °C[4] |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water.[5] |
| pKa (predicted) | 8.15 ± 0.18 |
| Appearance | White to off-white solid |
Synthesis Protocol
Experimental Protocol: Fischer Esterification of 4-Hydroxyisophthalic Acid
Materials:
-
4-Hydroxyisophthalic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-hydroxyisophthalic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.83 | d | 1H | Ar-H |
| 7.72 | dd | 1H | Ar-H |
| 6.92 | d | 1H | Ar-H |
| 3.90 | s | 3H | -OCH ₃ |
| 3.86 | s | 3H | -OCH ₃ |
Table 4: ¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 170.1 | C =O |
| 166.2 | C =O |
| 161.5 | C -OH |
| 136.6 | Ar-C |
| 130.2 | Ar-C |
| 119.9 | Ar-C |
| 119.1 | Ar-C |
| 115.9 | Ar-C |
| 52.8 | -OC H₃ |
| 52.7 | -OC H₃ |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular ion) |
| 179 | [M - OCH₃]⁺ |
| 151 | [M - COOCH₃]⁺ |
| 121 | [M - COOCH₃ - CO]⁺ |
Table 6: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 | O-H stretch (phenolic) |
| 3050-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1730-1700 | C=O stretch (ester) |
| 1600-1450 | C=C stretch (aromatic) |
| 1250-1000 | C-O stretch (ester and ether) |
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural similarity to other biologically active compounds suggests potential areas for investigation.
Hypothesized Anticoagulant and Antiplatelet Activity:
One source suggests that this compound may possess anticoagulant properties by inhibiting platelet aggregation and prolonging bleeding time, as observed in mice.[3] However, the underlying mechanism and detailed experimental data to support this claim are not currently available.
The general mechanism of platelet aggregation involves multiple signaling pathways. An investigational workflow to explore the potential antiplatelet activity of this compound is proposed below.
Experimental Workflow for Investigating Antiplatelet Activity:
Caption: Proposed workflow for investigating the antiplatelet effects of this compound.
Potential Signaling Pathways for Investigation:
Should this compound exhibit antiplatelet activity, several key signaling pathways could be implicated. Based on known mechanisms of platelet activation, the following pathways would be primary candidates for investigation.
Signaling Pathway Diagram for Platelet Activation:
Caption: Simplified overview of major signaling pathways in platelet activation.
Antimicrobial Activity of Structural Analogs:
Research on 1,3-bis-anilides of 4-hydroxyisophthalic acid has demonstrated antibacterial and antifungal activity.[7] While this compound itself was not tested, this suggests that the 4-hydroxyisophthalic acid scaffold may be a valuable starting point for the development of novel antimicrobial agents.
Conclusion
This compound is a well-characterized chemical compound with established physical and chemical properties. While its synthesis is straightforward via Fischer esterification, its biological activities remain largely unexplored. Preliminary suggestions of anticoagulant and antiplatelet effects warrant further investigation through rigorous in vitro and in vivo studies. The compound also serves as a potential building block for the synthesis of other biologically active molecules. This guide provides a foundational resource for researchers interested in exploring the chemical and pharmacological potential of this compound.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 5985-24-0 | FD144341 [biosynth.com]
- 4. This compound [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl 4-Hydroxyisophthalate: A Technical Overview of Solubility and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and synthetic methodologies for dimethyl 4-hydroxyisophthalate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a consolidated source of technical information.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various chemical processes and formulations. The available data, primarily from commercial suppliers and chemical databases, provides a foundational understanding of its solubility characteristics.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in the peer-reviewed literature. The following table summarizes the available data from commercial sources. It is important to note that detailed experimental conditions, such as temperature and the specific method of determination, are not consistently provided.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 42 mg/mL | [2] |
| Ethanol (B145695) | 42 mg/mL | [2][3] |
Note: The discrepancy in the reported solubility in DMSO may be attributed to variations in experimental conditions or the purity of the compound and solvent used.
Qualitative Solubility Data
Qualitative assessments of solubility provide a general understanding of the compound's behavior in different solvent classes.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its subsequent reactions are crucial for reproducibility and further research. The following protocols are based on established synthetic methods.
Synthesis of this compound
This protocol details the esterification of 4-hydroxyisophthalic acid to yield this compound.
Materials:
-
4-Hydroxyisophthalic acid
-
Dried Methanol (B129727)
-
Thionyl chloride
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Dropping funnel
Procedure:
-
A solution of 4-hydroxyisophthalic acid (15.0 g, 82.4 mmol) in 150 mL of dried methanol is charged into a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
-
Freshly distilled thionyl chloride (75.0 g, 630.5 mmol) is added dropwise over a period of 30 minutes.
-
The mixture is gently heated under reflux for 4 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The resulting white flakes of this compound are collected by suction filtration.[6]
Nitration of this compound
This protocol describes the nitration of this compound to produce dimethyl 4-hydroxy-5-nitroisophthalate.
Materials:
-
This compound
-
Glacial acetic acid
-
Nitric acid
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Nitrogen inlet
Procedure:
-
This compound (15.0 g, 71.4 mmol) is dissolved in 150 mL of glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Nitric acid (10 mL) is then added dropwise to the solution.
-
The reaction mixture is warmed to 60 °C and maintained at this temperature for 12 hours.
-
After 12 hours, the mixture is cooled to room temperature.
-
The cooled mixture is poured into water, leading to the precipitation of a light yellow solid.
-
The precipitate is collected, air-dried, and can be further purified by recrystallization from ethanol to yield light yellow crystals of dimethyl 4-hydroxy-5-nitroisophthalate.[6]
Synthesis and Reaction Workflow
The following diagrams illustrate the synthesis of this compound and its subsequent nitration, providing a visual representation of the chemical transformations.
References
Spectral Properties of Dimethyl 4-Hydroxyisophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-hydroxyisophthalate, with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol , is an organic compound of interest in various chemical and pharmaceutical research areas.[1] Its proper identification and characterization are crucial for its application. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques for elucidating the structure and purity of this compound.
Data Presentation
Predicted Mass Spectrometry Data for this compound
While experimental mass spectra for this compound are not widely published, predicted data based on its structure is available and can be a valuable tool for its identification. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in the table below.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 211.0601 |
| [M+Na]⁺ | 233.0420 |
| [M+K]⁺ | 249.0159 |
| [M+NH₄]⁺ | 228.0866 |
| [M-H]⁻ | 209.0455 |
Data sourced from PubChem.[2]
Experimental Spectral Data for Dimethyl 4-Hydroxyphthalate (Isomer of this compound)
Disclaimer: The following spectral data is for dimethyl 4-hydroxyphthalate (CAS No. 22479-95-4) , an isomer of this compound. This data is provided for illustrative and comparative purposes only and should not be considered as the definitive spectral properties of this compound.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.83 | d | 1H | Ar-H |
| 7.72 | d | 1H | Ar-H |
| 7.00 | d | 1H | Ar-H |
| 6.92 | dd | 1H | Ar-H |
| 3.90 | s | 3H | -OCH₃ |
| 3.86 | s | 3H | -OCH₃ |
Data sourced from ChemicalBook.[3]
Mass Spectrum
| m/z | Relative Intensity (%) |
| 210.0 | 28.0 |
| 179.0 | 100.0 |
| 151.0 | 6.7 |
| 149.0 | 7.7 |
| 92.0 | 3.5 |
Data sourced from ChemicalBook.[3]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
-
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts of the peaks are referenced to the internal standard (TMS).
-
The integrals of the proton signals are calculated to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
A background spectrum of a blank KBr pellet or empty sample compartment is recorded.
-
-
Data Acquisition:
-
The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.
-
-
Data Analysis:
-
The spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C-O, aromatic C-H) are identified and tabulated.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. The sample is heated to vaporize it into the ion source.
-
-
Ionization:
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The signal is amplified and sent to a data system.
-
-
Data Analysis:
-
A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.
-
Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalic Acid Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-hydroxyisophthalic acid dimethyl ester, a valuable building block in organic synthesis. Detailed experimental protocols for two common synthetic routes are presented, along with characterization data and a mechanistic exploration of the Fischer-Speier esterification.
Introduction
4-Hydroxyisophthalic acid dimethyl ester, also known as dimethyl 4-hydroxyisophthalate, is a chemical intermediate used in the synthesis of various organic molecules.[1] Its structure, featuring a phenolic hydroxyl group and two meta-disposed methyl ester functionalities, makes it a versatile precursor for the development of novel compounds in medicinal chemistry and materials science. This document outlines the primary synthetic routes to this compound, focusing on the direct esterification of 4-hydroxyisophthalic acid.
Synthesis Routes
The most common and direct method for synthesizing 4-hydroxyisophthalic acid dimethyl ester is the Fischer-Speier esterification of 4-hydroxyisophthalic acid.[2] This reaction involves the acid-catalyzed esterification of the carboxylic acid groups with methanol (B129727). Two effective catalytic methods are detailed below.
Method A: Thionyl Chloride Catalysis
This method employs thionyl chloride as a catalyst for the esterification of 4-hydroxyisophthalic acid with methanol. It is a high-yielding and efficient procedure.
Experimental Protocol:
-
To a solution of 4-hydroxyisophthalic acid (5 g, 27.5 mmol) in methanol (50 mL) at 0°C under a nitrogen atmosphere, add thionyl chloride (15 mL, 206 mmol) dropwise.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Gently heat the reaction mixture to reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
A precipitate will form upon cooling. Collect the solid product by filtration.
-
The collected white solid is 4-hydroxyisophthalic acid dimethyl ester.[3]
Method B: Sulfuric Acid Catalysis (Fischer-Speier Esterification)
A classic and widely used method for esterification, this protocol uses concentrated sulfuric acid as the catalyst.
Experimental Protocol:
-
Suspend 4-hydroxyisophthalic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux, with stirring, for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Neutralize the solution with a weak base, such as sodium bicarbonate solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or sublimation to obtain pure 4-hydroxyisophthalic acid dimethyl ester.[2][4][5]
Characterization Data
The successful synthesis of 4-hydroxyisophthalic acid dimethyl ester can be confirmed through various analytical techniques. The following table summarizes key quantitative data for the final product.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Melting Point | 94-95 °C[3], 97.5 °C[6] |
| Appearance | White solid[3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) 11.01 (s, 1H), 8.36 (d, J=2.4 Hz, 1H), 8.04 (dd, J=8.6, 2.4 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.91 (s, 3H), 3.83 (s, 3H)[3] |
| Yield (Thionyl Chloride Method) | 92%[3] |
Reaction Mechanism and Visualization
The Fischer-Speier esterification proceeds via a series of protonation and nucleophilic attack steps. The mechanism for the formation of 4-hydroxyisophthalic acid dimethyl ester using an acid catalyst is outlined below.
Fischer-Speier Esterification Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers and the elimination of a water molecule leads to the formation of the ester. This process is repeated for the second carboxylic acid group.
Caption: Fischer-Speier Esterification Workflow.
Experimental Workflow (Thionyl Chloride Method)
The following diagram illustrates the key steps in the synthesis of 4-hydroxyisophthalic acid dimethyl ester using the thionyl chloride method.
Caption: Experimental Workflow for Thionyl Chloride Method.
References
An In-Depth Technical Guide to Dimethyl 4-hydroxyisophthalate: Commercial Availability, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-hydroxyisophthalate is a commercially available aromatic ester with potential applications in both materials science and pharmacology. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and known and potential applications. Detailed experimental protocols for its synthesis and potential use in platelet aggregation assays and polyester (B1180765) synthesis are provided as representative methodologies. Furthermore, this guide illustrates relevant biological signaling pathways to contextualize its potential pharmacological activity.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels generally exceeding 97%. The following table summarizes a selection of commercial suppliers and their offerings.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Biosynth | FD144341 | Not specified | 1 g, 5 g, 10 g |
| MedChemExpress | HY-76633 | 99.42% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 50 g |
| Selleck Chemicals | S4985 | 99.7% | Not specified |
| ChemicalBook | CB7445916 | Not specified | Various |
| Tokyo Chemical Industry (TCI) | D3562 | >97.0% (GC) | 1 g, 5 g |
| Sigma-Aldrich | PHR3042, 1437461 | Pharmaceutical Secondary Standard | 100 mg, 50 mg |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.18 g/mol | [1][2] |
| CAS Number | 5985-24-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 97 °C | |
| Boiling Point | 305 °C | |
| Density | 1.284 g/cm³ | |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [4] |
| pKa | 8.15 ± 0.18 (Predicted) | |
| InChIKey | ALBUJVBOIXVVLS-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | [2] |
Synthesis and Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the esterification of 4-hydroxyisophthalic acid with methanol. While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis is described below.
Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to Dimethyl 4-hydroxyisophthalate: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a qualified scientific audience. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for clinical or diagnostic purposes. All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of trained personnel.
Introduction
Dimethyl 4-hydroxyisophthalate is a synthetic phenyl compound and a methyl salicylate (B1505791) analogue.[1] It is primarily utilized as a building block in organic synthesis and as a reagent in chemical analysis.[2][3] While its biological activities are not extensively documented in publicly available literature, preliminary information suggests potential as an oral anticoagulant due to its inhibitory effects on platelet aggregation and prolongation of bleeding time.[1] This guide provides a comprehensive overview of the safety, handling, and known experimental protocols related to this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference. This data is compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| CAS Number | 5985-24-0 | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 94-97 °C | [2] |
| Boiling Point | 304.9 °C at 760 mmHg | [2] |
| Density | 1.284 g/cm³ | [2] |
| Flash Point | 117 °C | [2] |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2] |
Safety and Handling
This compound is classified as an irritant.[2] Adherence to standard laboratory safety protocols is essential when handling this compound.
Hazard Identification
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
First Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.
-
Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Clean mouth with water. Get medical attention if you feel unwell.
Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust filter.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the scientific literature. However, a general synthetic protocol can be derived from patent literature.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 4-hydroxyisophthalic acid with methanol (B129727).
Materials:
-
4-hydroxyisophthalic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Suspend 4-hydroxyisophthalic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound is not well-characterized in peer-reviewed literature. The primary suggested activity is as a potential anticoagulant.
Potential Anticoagulant Activity
One source suggests that this compound may act as an oral anticoagulant by inhibiting platelet aggregation and prolonging bleeding time.[1] However, the specific molecular targets and the signaling pathways involved in this process have not been elucidated. It is speculated that, as a methyl salicylate analogue, it might interfere with the arachidonic acid pathway, which is crucial for platelet activation, but this remains to be experimentally verified.
Caption: Hypothesized role of this compound in anticoagulation.
Note: The diagram above is speculative and represents a potential, unconfirmed mechanism of action. Further research is required to validate this hypothesis and identify the specific molecular interactions.
Conclusion
This compound is a chemical intermediate with established safety and handling protocols. While its physical and chemical properties are well-documented, its biological activities remain largely unexplored. The potential for this compound as an anticoagulant presents an avenue for future research. Scientists and drug development professionals are encouraged to conduct further studies to elucidate its mechanism of action and potential therapeutic applications. All work with this compound should be performed with appropriate safety precautions as outlined in this guide and the corresponding Safety Data Sheet.
References
An In-depth Technical Guide to Dimethyl 4-Hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dimethyl 4-hydroxyisophthalate, a key chemical intermediate. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.
Chemical and Physical Properties
This compound, also known as dimethyl 4-hydroxybenzene-1,3-dicarboxylate, is a phthalate (B1215562) ester with the chemical formula C₁₀H₁₀O₅[1]. Its molecular weight is approximately 210.18 g/mol [1]. This compound serves as a valuable building block in organic synthesis.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate | [1] |
| CAS Number | 5985-24-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | [2] |
| InChI | InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 |
Physical Properties
| Property | Value | Reference |
| Melting Point | 94-95 °C | [3] |
| Solubility | Soluble in DMSO (42 mg/mL), Ethanol (42 mg/mL). Insoluble in water. | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727), using an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of this compound from 4-hydroxyisophthalic acid and methanol.
Materials:
-
4-hydroxyisophthalic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-hydroxyisophthalic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted 4-hydroxyisophthalic acid. The desired dimethyl ester will remain in the organic phase[3].
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Accurate characterization of this compound is crucial for its use in research and development. The following are standard analytical techniques employed for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Analysis: Process the spectrum to identify the chemical shifts, multiplicities, and coupling constants of the protons. Expected signals would correspond to the aromatic protons and the two methyl ester groups.
Infrared (IR) Spectroscopy
FT-IR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and aromatic C-H and C=C bonds.
Mass Spectrometry (MS)
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, including the molecular ion peak and fragmentation pattern.
-
Data Analysis: The molecular ion peak should correspond to the molecular weight of the compound. The fragmentation pattern can provide structural information. Phthalate metabolites often show a characteristic fragment ion at m/z 121.0295, representing the deprotonated benzoate (B1203000) ion[4].
High-Performance Liquid Chromatography (HPLC)
HPLC Protocol for Purity Assessment:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be determined by the relative peak area.
Applications in Drug Development
This compound primarily serves as a versatile building block in the synthesis of more complex molecules. Its potential as an oral anticoagulant has been noted, as it has been shown to inhibit platelet aggregation and prolong bleeding time in mice[5]. This suggests its potential as a lead compound or a scaffold for the development of novel antithrombotic agents.
Logical Relationship in Drug Discovery
Caption: Logical flow from a starting compound to a drug candidate in drug discovery.
Conclusion
This compound is a valuable chemical entity with well-defined properties. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization in a laboratory setting. Its potential biological activity warrants further investigation for the development of new therapeutic agents.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5985-24-0 | FD144341 [biosynth.com]
Dimethyl 4-hydroxyisophthalate: A Technical Guide to its Potential Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 4-hydroxyisophthalate, a methyl salicylate (B1505791) analogue, is a versatile chemical intermediate with significant potential in various scientific domains, particularly in drug discovery and materials science. Its structural similarity to salicylic (B10762653) acid and related compounds suggests a range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticoagulant effects. This technical guide provides an in-depth overview of the documented and potential applications of this compound, supported by available data on related compounds. It includes detailed experimental protocols for assessing these activities and explores the underlying signaling pathways that may be modulated by this class of molecules. Furthermore, this document outlines its potential as a monomer for the synthesis of novel polymers.
Introduction
This compound (DM-4-HI), with the chemical formula C₁₀H₁₀O₅, is a diester derivative of 4-hydroxyisophthalic acid.[1] As a member of the salicylate family, it shares a core structural motif with acetylsalicylic acid (aspirin), a cornerstone of anti-inflammatory and analgesic therapy.[2][3] This structural relationship provides a strong rationale for investigating DM-4-HI and its derivatives for similar pharmacological properties. Early research has indicated that derivatives of 4-hydroxyisophthalic acid possess noteworthy analgesic activity with low toxicity, suggesting a favorable therapeutic window.[4] Moreover, initial studies have hinted at its potential as an oral anticoagulant, attributed to its influence on platelet aggregation and bleeding time in preclinical models.[5] Beyond its potential therapeutic uses, the bifunctional nature of DM-4-HI, possessing both hydroxyl and diester groups, makes it an attractive building block for chemical synthesis, including the development of novel polymers.[6] This guide aims to consolidate the current understanding of this compound's potential, offering a technical resource for researchers exploring its applications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| CAS Number | 5985-24-0 | [1] |
| Melting Point | 97 °C | [7] |
| Boiling Point | 304.9 °C at 760 mmHg | [7] |
| Density | 1.284 g/cm³ | [7] |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water. | [8] |
Potential Pharmacological Applications
The structural analogy to salicylic acid and its derivatives suggests several potential therapeutic applications for this compound. While direct quantitative data for DM-4-HI is limited in the public domain, the activities of related compounds provide a strong foundation for its exploration in the following areas.
Analgesic and Anti-inflammatory Activity
Salicylates are well-established for their analgesic and anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[2][9] Furthermore, salicylates can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[4][5][8] Given that this compound is a methyl salicylate analogue, it is hypothesized to share these mechanisms of action.[10]
Antimicrobial Activity
Derivatives of 4-hydroxyisophthalic acid, specifically 1,3-bis-anilides, have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[11][12] This suggests that this compound can serve as a scaffold for the development of novel antimicrobial agents. The lipophilicity and electronic properties of the anilide substituents appear to play a crucial role in their antibacterial efficacy.[13][14]
Anticoagulant Activity
Preliminary evidence suggests that this compound may possess anticoagulant properties by inhibiting platelet aggregation, a critical step in thrombus formation.[5] This effect is likely mediated through pathways that regulate platelet activation and aggregation, potentially involving interference with thromboxane (B8750289) synthesis or receptor-mediated signaling.
Potential Applications in Materials Science
The presence of a reactive hydroxyl group and two methyl ester functionalities makes this compound a valuable monomer for polyester (B1180765) synthesis.[6] Its incorporation into polymer chains can introduce specific properties such as increased hydrophilicity, potential for post-polymerization modification, and altered thermal and mechanical characteristics.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential applications of this compound and its derivatives.
Synthesis of 1,3-bis-Anilide Derivatives from this compound
Objective: To synthesize 1,3-bis-anilide derivatives of 4-hydroxyisophthalic acid for antimicrobial screening.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-fluoroaniline)
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in a minimal amount of high-boiling point solvent.
-
Add the desired substituted aniline (B41778) (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 170-180 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, hexane) to remove unreacted starting materials.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of synthesized anilide derivatives.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile blank paper disks (6 mm diameter)
-
Synthesized anilide derivatives
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare a stock solution of each synthesized anilide derivative in a suitable solvent (e.g., DMSO) at a known concentration.
-
Impregnate sterile blank paper disks with a defined volume of the compound solution and allow the solvent to evaporate completely.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the adjusted bacterial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (clear zone around the disk where no bacterial growth occurs) in millimeters.
In Vitro Platelet Aggregation Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Human blood from healthy, consenting donors
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, arachidonic acid)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Platelet aggregometer
Procedure:
-
Collect human blood into tubes containing an anticoagulant.
-
Prepare PRP and PPP by differential centrifugation of the whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with various concentrations of this compound (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding a specific concentration of a platelet agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Analgesic Activity: Mouse Tail-Flick Test
Objective: To evaluate the central analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., morphine)
-
Tail-flick analgesiometer
Procedure:
-
Acclimatize the mice to the experimental setup.
-
Administer this compound (at various doses), vehicle, or the positive control to different groups of mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place the distal part of the mouse's tail on the radiant heat source of the analgesiometer.
-
Record the time taken for the mouse to flick its tail away from the heat source (reaction time or tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Compare the reaction times of the compound-treated groups with the vehicle and positive control groups.
-
An increase in the tail-flick latency indicates an analgesic effect.
Conclusion
This compound presents a compelling starting point for the development of new therapeutic agents and functional materials. Its structural similarity to known bioactive molecules, coupled with preliminary findings for its derivatives, underscores its potential in the fields of analgesic, anti-inflammatory, antimicrobial, and anticoagulant research. Furthermore, its chemical functionality opens avenues for its application in polymer chemistry. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential applications. Further research, particularly focused on generating robust quantitative data for this compound itself and elucidating its precise mechanisms of action, is warranted to fully realize its scientific and commercial potential.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of hydroxy-isophthalaldehyde acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrooxyacyl Derivatives of Salicylic Acid: Aspirin-Like Molecules that Covalently Inactivate Cyclooxygenase-1 [iris.unito.it]
- 10. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Dimethyl 4-Hydroxyisophthalate: A Technical Guide to its Evaluation as a Methyl Salicylate Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (B1505791) is a widely recognized topical analgesic and anti-inflammatory agent. Its therapeutic effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. Dimethyl 4-hydroxyisophthalate, a structural analogue of methyl salicylate, presents a compelling candidate for investigation as a potential alternative or adjunctive therapeutic agent. This technical guide provides a comprehensive overview of the known properties of this compound and outlines a detailed experimental framework for its evaluation as a methyl salicylate analogue. While publicly available biological data for this compound is currently limited, this document furnishes researchers with the necessary protocols and conceptual frameworks to systematically investigate its analgesic and anti-inflammatory potential. One source suggests that this compound may act as an oral anticoagulant by inhibiting platelet aggregation and prolonging bleeding time in mice[1].
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The known properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3] |
| Molecular Weight | 210.18 g/mol | [1][2][3] |
| CAS Number | 5985-24-0 | [1][2][3] |
| Appearance | Solid | N/A |
| Solubility | Information not available | N/A |
| Melting Point | Information not available | N/A |
| Boiling Point | Information not available | N/A |
| pKa | Information not available | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 4-hydroxyisophthalic acid. While various specific methodologies may exist, a general and detailed protocol is provided below based on established chemical principles.
Experimental Protocol: Esterification of 4-Hydroxyisophthalic Acid
Materials:
-
4-Hydroxyisophthalic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyisophthalic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Biological Evaluation
To ascertain the potential of this compound as a methyl salicylate analogue, a series of in vitro and in vivo assays are proposed. The following sections detail the experimental protocols for evaluating its analgesic and anti-inflammatory activities, as well as for elucidating its mechanism of action.
In Vivo Analgesic Activity
4.1.1. Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripheral analgesic activity[4][5][6][7][8].
Experimental Protocol:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline with 1% Tween 80, i.p.)
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg, i.p.)
-
Test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, i.p.)
-
-
Drug Administration: Administer the vehicle, positive control, or test compound intraperitoneally.
-
Induction of Writhing: After 30 minutes, inject 0.6% acetic acid solution (10 ml/kg, i.p.) to each mouse.
-
Observation: Immediately place the mice in individual observation chambers and count the number of writhes (constrictions of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
-
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Data Presentation Template:
| Treatment | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | - | |
| Diclofenac Sodium | 10 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
In Vitro Anti-inflammatory Activity
4.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is crucial for determining if this compound, like methyl salicylate, acts by inhibiting COX enzymes.
Experimental Protocol:
-
Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Reagents: Prepare all reagents as per the kit's instructions. This typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent or colorimetric probe.
-
Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and then make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., indomethacin (B1671933) or celecoxib).
-
Pre-incubate the plate at the recommended temperature and time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
After a specified incubation period, stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Data Presentation Template:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | |||
| Celecoxib | |||
| This compound |
Investigation of Mechanism of Action: Signaling Pathways
To delve deeper into the molecular mechanisms underlying the potential anti-inflammatory effects of this compound, the following signaling pathways, which are known to be modulated by NSAIDs, should be investigated.
4.3.1. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.
Experimental Workflow:
Caption: Workflow for investigating the effect of this compound on the NF-κB signaling pathway.
4.3.2. MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.
Experimental Workflow:
Caption: Workflow for investigating the effect of this compound on the MAPK signaling pathway.
Proposed Signaling Pathway Diagram
Based on the known mechanisms of methyl salicylate and other NSAIDs, the following diagram illustrates the hypothetical signaling pathways that may be modulated by this compound. This serves as a conceptual framework for experimental investigation.
Caption: Proposed signaling pathways for the anti-inflammatory and analgesic effects of this compound.
Conclusion
This compound holds promise as a structural analogue of methyl salicylate. This technical guide provides a robust framework for its systematic evaluation. The detailed experimental protocols for assessing its analgesic and anti-inflammatory activities, along with the investigation of its potential mechanisms of action through key signaling pathways, will enable researchers to generate the critical data needed to determine its therapeutic potential. The provided templates for data presentation and the conceptual diagrams for experimental workflows and signaling pathways are intended to guide this research effort. Further investigation into this compound is warranted to unlock its potential as a novel therapeutic agent.
References
- 1. This compound | 5985-24-0 | FD144341 [biosynth.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 7. researchgate.net [researchgate.net]
- 8. saspublishers.com [saspublishers.com]
discovery and history of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyisophthalate, a molecule of interest in chemical synthesis and with potential, though not fully elucidated, biological activities. This document covers the historical context of its discovery, its key physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological effects of its parent compound and derivatives. The information is presented to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound, with the IUPAC name dimethyl 4-hydroxybenzene-1,3-dicarboxylate, is an organic compound belonging to the family of phthalate (B1215562) esters.[1] It is a derivative of 4-hydroxyisophthalic acid, a compound that has been explored for its potential analgesic, antipyretic, antioxidant, and anti-inflammatory properties.[2][3][4] this compound serves as a valuable building block in organic synthesis.[5] This guide aims to consolidate the available technical information on this compound, focusing on its discovery, properties, synthesis, and biological relevance.
History and Discovery
The parent compound, 4-hydroxyisophthalic acid, has been known to the scientific community since at least the early 20th century. A German patent from 1913 describes a method for its preparation by boiling salicylic (B10762653) acid with carbon tetrachloride in an alkaline medium in the presence of copper powder.[3] Later, in 1954, Baine and his colleagues at The University of Texas published a paper on the high-pressure carbonation of potassium phenate, which also yielded 4-hydroxyisophthalic acid.[3] In this 1954 publication, the dimethyl ester, this compound, is explicitly mentioned as having a melting point of 97.5°C.[3]
A United States patent filed in 1956 and granted in 1960 further documents the existence and utility of this compound.[6] The patent describes a process for the manufacture of derivatives of 4-hydroxyisophthalic acid and specifies the melting point of the dimethyl ester as 94-95°C, along with a method for its separation.[6] These historical records indicate that while a singular "discovery" paper for this compound is not readily apparent, its synthesis and basic characterization were established by the mid-20th century as a direct extension of the chemistry of its parent acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| CAS Number | 5985-24-0 | [1] |
| Melting Point | 97-97.5 °C | [3][7] |
| Boiling Point | 305 °C | [5] |
| Density | 1.284 g/cm³ | [7] |
| Appearance | White to off-white solid | [5] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [5] |
| pKa | 8.15 ± 0.18 (Predicted) | [7] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727) in the presence of an acid catalyst. A modern and detailed protocol is provided in a 2019 patent.[8]
Synthesis of this compound via Fischer Esterification[8]
Materials:
-
4-hydroxyisophthalic acid (1 equivalent)
-
Methanol (as solvent)
-
Thionyl chloride (catalyst)
-
Nitrogen atmosphere
Procedure:
-
To a solution of 4-hydroxyisophthalic acid (e.g., 5 g, 27.5 mmol) in methanol (50 mL) at 0°C under a nitrogen atmosphere, add thionyl chloride (15 mL, 206 mmol) dropwise.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Gently heat the reaction mixture to reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature.
-
A precipitate will form upon cooling. Collect the solid product by filtration.
-
The collected white solid is this compound (e.g., 5.32 g, 92% yield).
Characterization Data:
-
¹H NMR (DMSO-d6, 400 MHz): δ (ppm) 11.01 (s, 1H), 8.36 (d, J=2.4 Hz, 1H), 8.04 (dd, J=8.6, 2.4 Hz, 1H), 7.10 (d, J=8.6 Hz, 1H), 3.91 (s, 3H), 3.83 (s, 3H).[8]
Biological Activity and Signaling Pathways
The direct biological activity and specific signaling pathways of this compound are not extensively documented in publicly available literature. However, studies on its parent compound, 4-hydroxyisophthalic acid, and its derivatives provide some insight into potential areas of interest for drug development professionals.
Known Biological Effects of 4-Hydroxyisophthalic Acid and its Derivatives
-
Anti-inflammatory and Analgesic Properties: 4-Hydroxyisophthalic acid has been investigated as a potential alternative to aspirin, suggesting it may possess anti-inflammatory and analgesic effects.[3][4]
-
Antioxidant Activity: The parent acid has demonstrated antioxidant properties and the ability to scavenge free radicals.[2]
-
Antimicrobial Activity: A series of 1,3-bis-anilides of 4-hydroxyisophthalic acid have been synthesized and tested for their antibacterial and antifungal activities.[9] The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with iodo-derivatives showing a broad spectrum of antimicrobial activity.[9]
Potential Biological Effects of this compound
Limited information suggests that this compound may have an effect on hemostasis. One source indicates that it has been shown to affect bleeding time in mice, suggesting potential as an oral anticoagulant that inhibits platelet aggregation.[10] However, the underlying mechanism and the specific signaling pathways involved have not been elucidated.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Biological Interactions
Caption: Postulated effect of this compound on platelet aggregation.
Conclusion
This compound is a compound with a history rooted in the early 20th-century chemistry of its parent acid. While its primary modern application is in organic synthesis, preliminary data suggests potential biological activities that may warrant further investigation, particularly in the area of anticoagulation. This guide provides a foundational resource for researchers, offering key data, a reliable synthesis protocol, and a summary of the current, albeit limited, understanding of its biological relevance. Further studies are required to elucidate the specific signaling pathways through which this compound and its derivatives may exert their effects.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyisophthalic acid | 636-46-4 | FH05264 | Biosynth [biosynth.com]
- 3. 4-Hydroxyisophthalic Acid [drugfuture.com]
- 4. Absorption and excretion of 4-hydroxyisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5985-24-0 [chemicalbook.com]
- 6. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 7. This compound [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 5985-24-0 | FD144341 [biosynth.com]
The Core Reactivity of Dimethyl 4-hydroxyisophthalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 4-hydroxyisophthalate is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its trifunctional nature, possessing a phenolic hydroxyl group and two methyl ester functionalities, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its fundamental reactivity, including detailed experimental protocols, quantitative data, and visual representations of its key chemical pathways and biological interactions.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.18 g/mol | [1][2] |
| CAS Number | 5985-24-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 97 °C | [3] |
| Boiling Point | 304.9 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO (42 mg/mL) | [4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) 11.01 (s, 1H, -OH), 8.36 (d, J=2.4 Hz, 1H, Ar-H), 8.04 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 7.10 (d, J=8.6 Hz, 1H, Ar-H), 3.91 (s, 3H, -OCH₃), 3.83 (s, 3H, -OCH₃) |
Synthesis of this compound
A high-yield synthesis of this compound can be achieved from 4-hydroxyisophthalic acid.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
Reaction:
References
A Comprehensive Technical Guide to the Stability and Storage of Dimethyl 4-hydroxyisophthalate
For researchers, scientists, and professionals in drug development, understanding the stability and ensuring the proper storage of chemical compounds is paramount to the integrity and reproducibility of experimental results. This guide provides an in-depth overview of the stability and recommended storage conditions for Dimethyl 4-hydroxyisophthalate (CAS No. 5985-24-0), a methyl salicylate (B1505791) analogue often utilized as a building block in chemical synthesis.
Chemical Properties and Stability Profile
This compound is a white to gray solid with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.19 g/mol .[1][2] Its stability is influenced by temperature, solvent, and exposure to certain chemical agents.
Thermal Stability: The compound has been noted to be stable when heated to 150°C.[2] However, for long-term storage, lower temperatures are recommended to minimize potential degradation.
Chemical Stability: this compound is incompatible with strong oxidizing agents.[3] Contact with such agents should be avoided to prevent oxidative degradation. It is classified as an irritant, causing skin, eye, and respiratory irritation.[4][5] Therefore, appropriate personal protective equipment should be used during handling.
Recommended Storage Conditions
To maintain the integrity of this compound, specific storage conditions should be adhered to. These conditions vary depending on whether the compound is in its solid form or dissolved in a solvent.
Storage of Solid this compound
| Storage Temperature | Duration | Recommendations |
| -20°C | 3 years | For long-term storage.[1][6] |
| 4°C | 2 years | For medium-term storage.[1] |
| 2-8°C | Not specified | Recommended by some suppliers.[7] |
| Room Temperature | Not specified | Should be stored in a dry, well-ventilated place with the container tightly sealed.[3][4] |
Storage of this compound in Solvent
When dissolved in a solvent such as DMSO, the stability of this compound is more limited. It is crucial to aliquot stock solutions to prevent repeated freeze-thaw cycles.[6]
| Storage Temperature | Duration |
| -80°C | 6 months to 1 year[1][6] |
| -20°C | 1 month[1][6] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of Solid Compound
-
Sample Preparation: Store aliquots of solid this compound under various temperature and humidity conditions (e.g., -20°C, 4°C, room temperature with controlled humidity).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24, 36 months).
-
Analysis: At each time point, analyze a sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify any degradation products.
-
Data Evaluation: Compare the results to the initial analysis (time point 0) to determine the rate of degradation.
Protocol for Assessing Solution Stability
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage: Store aliquots of the solution at recommended temperatures (e.g., -20°C and -80°C).
-
Time Points: Establish appropriate time points for analysis (e.g., 0, 1, 2, 4, 8, 12, 24 weeks).
-
Analysis: At each time point, analyze the solution using a suitable analytical method (e.g., HPLC) to quantify the amount of this compound remaining.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the stability assessment of this compound.
Caption: Logical workflow for the stability assessment of a chemical compound.
Potential Degradation Pathway
Given its chemical structure, a potential degradation pathway for this compound, particularly in the presence of moisture, is hydrolysis of the ester groups to form 4-hydroxyisophthalic acid and methanol.
Caption: Potential hydrolytic degradation pathway of this compound.
Handling and Safety Precautions
Due to its irritant nature, proper handling procedures are essential.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][8]
-
Ventilation: Use only in a well-ventilated area or outdoors.[3]
-
Handling: Avoid breathing dust and prevent dust formation.[3] Wash hands and any exposed skin thoroughly after handling.[3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][8] If on skin, wash with plenty of soap and water.[3] If inhaled, move to fresh air.[3]
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5985-24-0 | FD144341 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide to Dimethyl 4-hydroxyisophthalate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 4-hydroxyisophthalate, a versatile organic compound with potential applications in various scientific fields. This document details its chemical properties, synthesis, and known biological activities, offering valuable information for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Synonyms
This compound is an organic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1] Its systematic IUPAC name is dimethyl 4-hydroxybenzene-1,3-dicarboxylate.[2] The compound is registered under the CAS Number 5985-24-0.[2]
For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided in the table below.
| Identifier Type | Identifier |
| IUPAC Name | dimethyl 4-hydroxybenzene-1,3-dicarboxylate[2] |
| CAS Number | 5985-24-0[2] |
| Synonyms | 4-Hydroxyisophthalic acid dimethyl ester[2], 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester[2], Dimethyl 4-hydroxybenzene-1,3-dicarboxylate[3], Methyl Salicylate Impurity E |
| PubChem CID | 80087[2] |
| EINECS Number | 227-803-0[2] |
| UNII | M57C256V9R[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its characteristics relevant to experimental design and application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 97 °C | [4] |
| Boiling Point | 305 °C | [4] |
| Density | 1.284 g/cm³ | [4] |
| Solubility | Soluble in DMSO (42 mg/mL) and Ethanol (42 mg/mL). Insoluble in water. | [5] |
| pKa (Predicted) | 8.15 ± 0.18 | [4] |
Synthesis Protocol
The synthesis of this compound can be achieved through the esterification of 4-hydroxyisophthalic acid. A general experimental protocol, adapted from established synthesis routes, is provided below.[6]
Esterification of 4-Hydroxyisophthalic Acid
Materials:
-
4-Hydroxyisophthalic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-hydroxyisophthalic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.
Spectroscopic Data
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. Representative data are summarized below.
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Data available in various deuterated solvents, such as CDCl₃.[7] |
| Mass Spectrometry | Predicted collision cross section (CCS) values for various adducts are available.[8] |
| Infrared (IR) Spectroscopy | Spectral data is available. |
Biological Activities and Potential Applications
While research on this compound is ongoing, preliminary studies and data on its parent compound, 4-hydroxyisophthalic acid, and its derivatives suggest several areas of biological activity.
Antimicrobial and Antifungal Activity
Derivatives of 4-hydroxyisophthalic acid, specifically 1,3-bis-anilides, have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[2][6] Some iodo-derivatives have also shown broad-spectrum antimicrobial and some antifungal activity.[6]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
A standardized method for assessing antimicrobial susceptibility is the Kirby-Bauer disk diffusion test.[2][7][9]
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound (this compound derivatives) onto the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone indicates the susceptibility of the microorganism to the compound.
Antioxidant and Neuroprotective Potential
The parent compound, 4-hydroxyisophthalic acid, has been reported to possess antioxidant and neuroprotective properties.[9] It is suggested to act by activating antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD).[10]
Experimental Protocol: In Vitro Antioxidant Enzyme Activity Assay
-
Cell Culture and Treatment: Culture appropriate neuronal cells (e.g., SH-SY5Y) and treat them with varying concentrations of the test compound.
-
Cell Lysis: After treatment, lyse the cells to release intracellular contents.
-
Catalase Activity Assay: The activity of catalase can be determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[11]
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using assays that involve the inhibition of the reduction of a detector molecule by superoxide radicals.[11]
Anticoagulant Activity
Preliminary evidence suggests that this compound may have an effect on bleeding time in mice and could function as an oral anticoagulant by inhibiting platelet aggregation.[12]
Experimental Protocol: In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh whole blood by centrifugation.
-
Aggregation Measurement: Use a platelet aggregometer to measure the change in light transmission through a suspension of PRP.
-
Assay Procedure: Add the test compound (this compound) to the PRP sample, followed by an agonist (e.g., ADP, collagen) to induce aggregation.
-
Data Analysis: The degree of platelet aggregation is quantified by the increase in light transmission, and the inhibitory effect of the test compound is determined by comparing the aggregation in its presence to a control.
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound are still under investigation, based on the activities of its parent compound, a potential mechanism of action related to its antioxidant properties can be hypothesized.
Caption: Hypothetical antioxidant pathway of this compound.
The workflow for evaluating the biological activities of this compound can be structured as follows:
Caption: General experimental workflow for this compound.
Conclusion
This compound and its parent compound, 4-hydroxyisophthalic acid, represent a class of molecules with diverse and promising biological activities. This technical guide provides a foundational understanding of their chemical nature, synthesis, and known biological effects. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of these compounds in drug discovery and development. The provided experimental protocols offer a starting point for researchers to investigate these promising molecules further.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. microbenotes.com [microbenotes.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using Dimethyl 4-Hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 4-hydroxyisophthalate as a monomer for the synthesis of functional polyesters. The inclusion of a hydroxyl group on the aromatic ring of this monomer allows for the creation of polyesters with pendant hydroxyl functionalities. These functional groups can serve as points for further chemical modification, making these polymers attractive for a variety of applications, including in the biomedical and pharmaceutical fields for drug delivery systems, tissue engineering scaffolds, and functional coatings.
Introduction
This compound is a versatile aromatic diester monomer that can be incorporated into polyester (B1180765) chains via polycondensation reactions. Its key structural feature is the presence of a phenolic hydroxyl group, which remains as a pendant functional group after polymerization. This allows for post-polymerization modification, enabling the attachment of various molecules, such as drugs, peptides, or targeting ligands. The aromatic nature of the isophthalate (B1238265) unit also contributes to the thermal stability and mechanical properties of the resulting polyester.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common and solvent-free method for synthesizing polyesters. The reaction typically involves a two-stage process: an initial transesterification step followed by a polycondensation step at high temperature and under vacuum to drive the reaction to completion and achieve high molecular weights.
General Reaction Scheme
The polycondensation of this compound with a diol, for example, 1,6-hexanediol (B165255), proceeds as follows:
Experimental Protocols
The following protocols are generalized procedures for the synthesis of polyesters using this compound. The specific reaction conditions may need to be optimized depending on the diol used and the desired polymer properties.
Protocol 1: Melt Polycondensation of this compound with 1,6-Hexanediol
Materials:
-
This compound
-
1,6-Hexanediol
-
Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen or argon gas
-
Methanol (B129727) (for purification)
-
Chloroform (B151607) (for characterization)
Equipment:
-
Three-necked reaction flask equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging and Inerting: Charge equimolar amounts of this compound and 1,6-hexanediol into the reaction flask. A slight excess of the diol (e.g., 1.1 to 1.2 molar equivalents) can be used to compensate for any loss due to volatility at high temperatures. Add the catalyst (e.g., 200-400 ppm of Ti(OBu)4) and a small amount of antioxidant.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the initial stage of the reaction.
-
Transesterification Stage:
-
Heat the reaction mixture to 180-200°C under a gentle nitrogen flow.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Maintain this temperature for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr over a period of about 1 hour.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polyester can be removed from the flask.
-
For purification, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent such as methanol to remove unreacted monomers and low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Data Presentation
The properties of polyesters synthesized from this compound can be tailored by the choice of the comonomer diol. Below is a table summarizing typical properties of a polyester prepared from this compound and 1,6-hexanediol.
| Property | Value | Method |
| Molecular Weight | ||
| Number Average (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average (Mw) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 40 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 300 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Solubility | ||
| Soluble in | Chloroform, Dichloromethane, THF | Visual Observation |
| Insoluble in | Methanol, Ethanol, Water | Visual Observation |
Visualizations
Logical Workflow for Polyester Synthesis
Caption: Workflow for the synthesis and characterization of polyesters.
Signaling Pathway for Post-Polymerization Modification
The pendant hydroxyl groups on the polyester backbone provide a reactive site for further functionalization. This can be conceptualized as a signaling pathway where the initial polymer is activated for subsequent reactions.
Caption: Post-polymerization modification of hydroxyl-functionalized polyesters.
Applications in Drug Development
The ability to functionalize these polyesters opens up numerous possibilities in the field of drug development:
-
Drug Conjugation: Covalent attachment of drug molecules to the polyester backbone can create polymer-drug conjugates with improved pharmacokinetics, reduced side effects, and targeted delivery.
-
Biodegradable Scaffolds: The polyesters can be fabricated into biodegradable scaffolds for tissue engineering. The pendant hydroxyl groups can be used to attach cell-adhesion peptides or growth factors to promote tissue regeneration.
-
Nanoparticle Formulation: Functionalized polyesters can be used to formulate nanoparticles for targeted drug delivery. The surface of the nanoparticles can be decorated with targeting ligands to enhance accumulation at the desired site of action.
Safety and Handling
-
This compound and the resulting polyesters should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These protocols and application notes are intended for guidance only. Researchers should adapt and optimize the procedures based on their specific requirements and available equipment. All laboratory work should be conducted in accordance with established safety procedures.
Application Notes and Protocols: Dimethyl 4-hydroxyisophthalate as a Monomer for Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-hydroxyisophthalate is a versatile aromatic monomer possessing a unique combination of functional groups: two methyl ester groups and a phenolic hydroxyl group. This trifunctionality makes it an attractive building block for the synthesis of advanced polymers with tunable properties. The presence of the aromatic ring imparts rigidity and thermal stability, while the hydroxyl group offers a site for post-polymerization modification or for influencing the polymer's solubility and degradation profile. These characteristics make polymers derived from this compound promising candidates for a range of applications, particularly in the biomedical and pharmaceutical fields, including drug delivery systems, tissue engineering scaffolds, and specialty coatings.
This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Reference |
| IUPAC Name | Dimethyl 4-hydroxybenzene-1,3-dicarboxylate | [1] |
| Synonyms | 4-Hydroxyisophthalic acid dimethyl ester | [1][2] |
| CAS Number | 5985-24-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 95-99 °C | |
| Solubility | Soluble in common organic solvents like acetone, insoluble in water. | [3] |
Polymerization Protocols
The presence of both ester and hydroxyl functionalities allows for the participation of this compound in various polymerization reactions. The most common approach is polycondensation to form polyesters.
Synthesis of Linear Polyesters via Melt Polycondensation
This protocol describes the synthesis of a linear polyester (B1180765) by reacting this compound with a diol, where the isophthalate (B1238265) moiety forms the backbone and the hydroxyl group remains as a pendant functionality.
Workflow for Melt Polycondensation:
Caption: Workflow for the synthesis of a linear polyester from this compound via melt polycondensation.
Experimental Protocol:
-
Monomer and Catalyst Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound (1.0 eq), an aliphatic diol (e.g., 1,6-hexanediol, 1.05 eq), and a catalyst such as titanium(IV) butoxide (Ti(OBu)₄, ~0.1 mol%).
-
-
Esterification Stage:
-
Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas.
-
Methanol (B129727) will begin to distill off as the transesterification reaction proceeds.
-
Continue this stage for 2-4 hours or until the theoretical amount of methanol has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of excess diol and drive the polymerization towards higher molecular weights.
-
Continue the reaction under vacuum for 4-8 hours, observing for an increase in the viscosity of the melt.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the final polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Synthesis of Crosslinked Polyesters
The trifunctionality of this compound can be exploited to create crosslinked thermosetting polymers. In this case, the hydroxyl group also participates in the polymerization reaction.
Experimental Protocol (Solution Polymerization):
-
Monomer and Catalyst Preparation:
-
Dissolve this compound (1.0 eq) and a diacid (e.g., adipoyl chloride, 1.5 eq) in an anhydrous solvent (e.g., N,N-dimethylformamide, DMF) in a reaction vessel under a nitrogen atmosphere.
-
Add a catalyst/base such as pyridine (B92270) or triethylamine (B128534) (~2.0 eq).
-
-
Polymerization:
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100°C for 12-24 hours.
-
The formation of a gel indicates the onset of crosslinking.
-
-
Purification:
-
The crosslinked polymer will be insoluble.
-
Wash the resulting polymer gel extensively with a suitable solvent (e.g., acetone, methanol) to remove unreacted monomers and catalyst.
-
Dry the crosslinked polymer in a vacuum oven.
-
Characterization of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure of the polymer, including the incorporation of both monomers and the presence of the pendant hydroxyl group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of linear polymers. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
Potential Applications in Drug Development
The unique structure of polymers derived from this compound opens up several possibilities for their use in drug delivery and biomedical applications.
Drug Delivery Vehicles
The pendant hydroxyl groups along the polymer backbone can be utilized for the covalent conjugation of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated drug delivery systems. Biodegradable polyesters are widely used in drug delivery applications.[4] Aromatic polyesters, in particular, can offer enhanced thermal and mechanical stability.[5]
Signaling Pathway for Targeted Drug Delivery:
Caption: Conceptual pathway for targeted drug delivery using a polymer derived from this compound.
Functional Biomaterials
The phenolic hydroxyl group can also impart antioxidant properties to the polymer, making it a "poly(active)" material.[6][7] Such antioxidant biomaterials could be beneficial in applications where oxidative stress is a concern, such as in wound healing or for coating medical implants. The biodegradability of polyesters makes them suitable for use as bioresorbable implants and tissue engineering scaffolds.[8][9]
Logical Relationship for Functional Biomaterial:
Caption: Logical flow from monomer to potential applications as a functional biomaterial.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a promising monomer for the development of novel functional polymers. Its unique chemical structure allows for the synthesis of both linear and crosslinked polyesters with pendant hydroxyl groups. These polymers have significant potential in the field of drug development and biomaterials, offering opportunities for drug conjugation, antioxidant activity, and the creation of biodegradable devices. The protocols and application notes provided herein serve as a starting point for researchers to explore the full potential of this versatile building block.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5985-24-0 | FD144341 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical And Biomedical Applications, Biodegradable Polyesters, Fibre2fashion [fibre2fashion.com]
- 9. Special Features of Polyester-Based Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the polymerization of Dimethyl 4-hydroxyisophthalate (DMHI). This aromatic di-ester monomer, featuring a reactive hydroxyl group, offers a versatile platform for the synthesis of functional polyesters and polyamides. The inclusion of the hydroxyl group allows for the creation of polymers with modified properties, such as increased hydrophilicity, and provides a site for further post-polymerization modifications, which is of significant interest in the development of drug delivery systems, biomaterials, and advanced coatings.
Introduction to Polymerization Techniques
This compound can be polymerized through several standard techniques, each offering distinct advantages in controlling the polymer structure and properties. The primary methods applicable to DMHI are:
-
Melt Polycondensation: This is a common solvent-free method for producing polyesters. It involves heating the monomers with a catalyst at high temperatures under vacuum to drive the removal of the condensation byproduct (methanol). This technique is suitable for the synthesis of linear polyesters when DMHI is reacted with various diols.
-
Solution Polycondensation: This method is employed when monomers have high melting points or are thermally sensitive. The polymerization is carried out in a high-boiling-point solvent. It offers better temperature control compared to melt polycondensation.
-
Interfacial Polycondensation: This technique is particularly useful for the synthesis of polyamides at low temperatures. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing an acid chloride derivative of the isophthalate (B1238265).
-
Synthesis of Hyperbranched Polymers: The trifunctional nature of DMHI (two ester groups and one hydroxyl group) makes it an ideal candidate for the synthesis of hyperbranched polymers through self-polycondensation of a derived AB2 monomer.
Key Considerations for Polymerization
Several factors critically influence the outcome of the polymerization of DMHI:
-
Monomer Purity: High-purity monomers are essential to achieve high molecular weight polymers.
-
Stoichiometry: In linear polymerization, a precise 1:1 molar ratio of the comonomers is crucial for obtaining high molecular weights.
-
Catalyst Selection: The choice of catalyst affects the reaction rate, polymer properties, and potential side reactions. Common catalysts for polyesterification include titanium, tin, and antimony compounds.
-
Reaction Conditions: Temperature, pressure (vacuum), and reaction time must be carefully controlled to manage the polymerization process and prevent thermal degradation.
-
Removal of Byproducts: Efficient removal of condensation byproducts (e.g., methanol (B129727) or water) is necessary to drive the reaction towards the formation of high molecular weight polymers, in accordance with Le Chatelier's principle.
Experimental Protocols
The following sections provide detailed experimental protocols for various polymerization techniques involving this compound or its derivatives.
Protocol 1: Melt Polycondensation for Linear Polyesters
This protocol describes a general procedure for the synthesis of a linear polyester (B1180765) from this compound and a diol (e.g., 1,4-butanediol) via a two-stage melt polycondensation.
Materials:
-
This compound (DMHI)
-
Titanium(IV) butoxide (TBT) or Antimony(III) oxide (Sb₂O₃) as catalyst
-
High-purity nitrogen gas
-
Methanol (for purification)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Ester Interchange (First Stage):
-
Charge the reaction flask with this compound and a molar excess of 1,4-butanediol (e.g., a 1:2 molar ratio).
-
Add the catalyst (e.g., 200-400 ppm of TBT relative to the weight of the final polymer).
-
Flush the system with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-200°C.
-
Maintain this temperature and stir the mixture. Methanol will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this stage until approximately 90% of the theoretical amount of methanol has been collected (typically 2-3 hours).
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar over a period of about 1 hour.
-
Continue the reaction under high vacuum and at the elevated temperature. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. The stirring torque can be monitored to follow the progress of the polymerization.
-
The reaction is typically continued for another 2-4 hours, or until the desired melt viscosity is achieved.
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The resulting polymer can be extruded from the reactor while still molten or allowed to cool and then mechanically removed.
-
-
Purification:
-
Dissolve the obtained polymer in a suitable solvent (e.g., chloroform (B151607) or a mixture of trifluoroacetic acid and chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the purified polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Quantitative Data for a Hypothetical Linear Polyester Synthesis:
| Parameter | Value |
| DMHI (moles) | 1.0 |
| 1,4-Butanediol (moles) | 2.0 |
| Catalyst (TBT, ppm) | 300 |
| Ester Interchange Temp. (°C) | 190 |
| Ester Interchange Time (h) | 2.5 |
| Polycondensation Temp. (°C) | 240 |
| Polycondensation Time (h) | 3 |
| Vacuum (mbar) | < 1 |
| Resulting Polymer Properties | |
| Number Average Mol. Wt. (Mn) | 25,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | Varies with diol |
| Melting Temp. (Tm) | Varies with diol |
Protocol 2: Solution Polycondensation for Polyamides
This protocol outlines a general procedure for synthesizing a polyamide from a diacid chloride derivative of 4-hydroxyisophthalic acid and a diamine (e.g., hexamethylenediamine) in solution.
Materials:
-
4-Hydroxyisophthaloyl dichloride (prepared from 4-hydroxyisophthalic acid)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Pyridine or triethylamine (B128534) (as an acid acceptor)
-
Methanol (for purification)
-
High-purity nitrogen gas
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (ice-salt or dry ice-acetone).
Procedure:
-
Reaction Setup:
-
Dissolve the hexamethylenediamine and the acid acceptor (e.g., pyridine) in the anhydrous solvent (NMP or DMAc) in the reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Purge the system with nitrogen.
-
-
Polymerization:
-
Dissolve the 4-hydroxyisophthaloyl dichloride in the same anhydrous solvent in the dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
Precipitate the polyamide by pouring the viscous polymer solution into a large volume of a non-solvent like methanol or water with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
-
Quantitative Data for a Hypothetical Polyamide Synthesis:
| Parameter | Value |
| 4-Hydroxyisophthaloyl dichloride (moles) | 1.0 |
| Hexamethylenediamine (moles) | 1.0 |
| Pyridine (moles) | 2.2 |
| Solvent (NMP, mL) | 500 |
| Reaction Temperature (°C) | 0 to 25 |
| Reaction Time (h) | 5 |
| Resulting Polymer Properties | |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Number Average Mol. Wt. (Mn) | 30,000 - 60,000 g/mol |
| Glass Transition Temp. (Tg) | 150 - 220 °C |
Protocol 3: Synthesis of a Hyperbranched Polyester from an AB2 Monomer
This protocol is adapted from the synthesis of a hyperbranched polyester based on dimethyl 5-(2-hydroxyethoxy) isophthalate, an AB2 monomer derived from DMHI.[1]
Materials:
-
Dimethyl 5-(2-hydroxyethoxy) isophthalate (AB2 monomer)
-
Zinc acetate (B1210297) (catalyst)
-
High-purity nitrogen gas
Equipment:
-
Glass reaction tube with a side arm for nitrogen/vacuum.
-
Magnetic stirrer and heating block.
-
Vacuum pump.
Procedure:
-
Monomer and Catalyst Charging:
-
Place the AB2 monomer, dimethyl 5-(2-hydroxyethoxy) isophthalate, and zinc acetate (e.g., 0.1-0.5 mol%) into the reaction tube.
-
-
Melt Polycondensation:
-
Heat the mixture to a molten state (e.g., 160-180°C) under a slow stream of nitrogen while stirring.
-
Gradually increase the temperature to 200-220°C and apply a vacuum to remove the methanol byproduct.
-
Continue the reaction for several hours. Samples can be taken at different time intervals to monitor the molecular weight growth.
-
-
Characterization:
-
The resulting hyperbranched polyester can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree of branching.[1]
-
Quantitative Data for Hyperbranched Polyester Synthesis: [1]
| Parameter | Value |
| Monomer | Dimethyl 5-(2-hydroxyethoxy) isophthalate |
| Catalyst | Zinc acetate |
| Temperature (°C) | 180 - 220 |
| Reaction Time (h) | 2 - 10 |
| Resulting Polymer Properties | |
| Number Average Mol. Wt. (Mn) | Reaches a plateau |
| Weight Average Mol. Wt. (Mw) | Continues to increase |
| Glass Transition Temp. (Tg) | ~86 °C (limiting value) |
Visualizations
References
Dimethyl 4-Hydroxyisophthalate: A Versatile Building Block in Polymer Synthesis
Application Note
Introduction
Dimethyl 4-hydroxyisophthalate is an aromatic compound with the chemical formula C10H10O5.[1] It is a derivative of isophthalic acid, featuring two methyl ester groups and a hydroxyl group attached to the benzene (B151609) ring. While primarily utilized as a monomer and a key intermediate in the synthesis of various polymers and organic molecules, its potential as a cross-linking agent is a topic of scientific interest. This document provides an overview of its known applications and explores its theoretical potential as a cross-linking agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5985-24-0 | [1] |
| Molecular Formula | C10H10O5 | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | TCI |
| Melting Point | 95.0 to 99.0 °C | TCI |
| Solubility | Insoluble in water. Soluble in DMSO and Ethanol. | [2] |
Current Applications as a Synthetic Intermediate
This compound is a valuable precursor in the synthesis of more complex molecules.[2] Its trifunctional nature, possessing a hydroxyl group and two ester functionalities, allows for a variety of chemical transformations. It is a recognized building block in organic synthesis and is also identified as a methyl salicylate (B1505791) analogue.[3]
Theoretical Application as a Cross-linking Agent
While not a conventional application, the structure of this compound suggests a potential, albeit theoretical, role as a cross-linking agent. The presence of the phenolic hydroxyl group and the two methyl ester groups allows for several potential cross-linking chemistries.
Potential Cross-linking Mechanism
One hypothetical pathway for cross-linking could involve a two-step process:
-
Polymerization: The ester groups of this compound can undergo transesterification reactions with diols to form polyester (B1180765) chains. The hydroxyl group on the aromatic ring would remain as a pendant functional group on the polymer backbone.
-
Cross-linking: The pendant hydroxyl groups can then be utilized for a subsequent cross-linking reaction. This could be achieved through various chemistries, such as reaction with diisocyanates to form urethane (B1682113) linkages, or with diepoxides to form ether linkages, effectively creating a three-dimensional polymer network.
Below is a diagram illustrating this hypothetical two-step process for forming a cross-linked polymer network using this compound as a key monomer.
Caption: Hypothetical two-step cross-linking workflow.
Experimental Protocols
As the use of this compound as a primary cross-linking agent is not established in the scientific literature, detailed and validated experimental protocols are not available. The development of such protocols would require significant research to determine optimal reaction conditions, including catalyst selection, temperature, reaction time, and the choice of co-reactants and cross-linkers.
Conclusion
This compound is a well-characterized chemical compound primarily used as a monomer or building block in the synthesis of polymers and other organic molecules. While its chemical structure suggests a theoretical potential for use in creating cross-linked polymer networks, there is currently no direct evidence or established application for its use as a cross-linking agent. Further research would be necessary to explore and validate this potential application. Professionals in drug development and research should consider this compound for its established role as a versatile synthetic intermediate.
References
Synthesis of High-Performance Polymers Using Dimethyl 4-hydroxyisophthalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4-hydroxyisophthalate is a versatile aromatic monomer containing both hydroxyl and methyl ester functional groups. This unique structure allows for its participation in various polymerization reactions to synthesize high-performance polymers such as polyesters and polyamides. These polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in materials science and potentially in drug delivery systems where robust and biocompatible materials are required. This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from this compound.
Synthesis of High-Performance Polymers
High-performance polyamides and polyesters can be synthesized from this compound through polycondensation reactions. The hydroxyl group can react with dicarboxylic acids or their derivatives, while the methyl ester groups can react with diamines or diols.
Polyamide Synthesis via Solution Polycondensation
Aromatic polyamides, known for their high strength and thermal stability, can be synthesized by reacting this compound with various aromatic diamines. The Yamazaki-Higashi reaction is a suitable method for this purpose, employing a phosphite-based activating agent.[1]
Experimental Protocol: Synthesis of Polyamide from this compound and 4,4'-Oxydianiline (ODA)
-
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂)
-
-
Procedure: a. In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound and 4,4'-Oxydianiline (equimolar amounts) in a mixture of NMP and pyridine. b. Add calcium chloride to the solution to improve polymer solubility and molecular weight. c. Under a nitrogen atmosphere, add triphenyl phosphite (TPP) as the condensing agent to the stirred solution. d. Heat the reaction mixture to 100-120°C and maintain for 3-4 hours. e. After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide. f. Filter the fibrous polymer, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 80°C for 24 hours.
Polyester (B1180765) Synthesis via Melt Polycondensation
Polyesters with high thermal stability can be synthesized through a two-stage melt polycondensation process involving this compound and an aromatic diol.
Experimental Protocol: Synthesis of Polyester from this compound and Bisphenol A
-
Materials:
-
This compound
-
Bisphenol A
-
Antimony(III) oxide (catalyst)
-
Tris(nonylphenyl) phosphite (stabilizer)
-
-
Procedure: a. Esterification: Charge this compound, Bisphenol A (in a slight molar excess), and the catalyst into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column. b. Heat the mixture to 180-220°C under a slow stream of nitrogen to initiate the transesterification reaction, during which methanol is distilled off. This stage is typically continued for 2-3 hours. c. Polycondensation: Add the stabilizer to the reaction mixture. Gradually increase the temperature to 250-280°C while reducing the pressure to below 1 Torr. d. Continue the reaction under high vacuum for 3-5 hours to remove the excess diol and increase the molecular weight of the polymer. e. Extrude the molten polyester from the reactor and cool it to obtain the solid polymer.
Characterization of Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and physical properties.
Table 1: Typical Characterization Techniques for High-Performance Polymers
| Property to be Measured | Technique | Typical Expected Results |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of amide or ester linkages and disappearance of monomer functional groups. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn) and weight-average molecular weight (Mw) and polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition temperature (Td), indicating thermal stability. |
| Glass Transition Temperature (Tg) and Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Determination of amorphous or semi-crystalline nature and processing temperatures. |
| Mechanical Properties | Tensile Testing | Tensile strength, Young's modulus, and elongation at break of polymer films. |
Table 2: Representative Properties of High-Performance Polymers Based on Isophthalate (B1238265) Derivatives
| Polymer Type | Monomers | Tg (°C) | Td (5% weight loss, °C) | Tensile Strength (MPa) | Reference |
| Aromatic Polyamide | 5-alkoxyisophthalic acid, 4,4'-oxydianiline | 249–309 | 486–517 | 64–86 | [2] |
| Aromatic Copolyamide | Isophthaloyl chloride, aromatic diamines | >250 | >445 | >100 | [3] |
| Aromatic Polyester | Isophthaloyl chloride, bisphenols | 150-200 | ~400 | N/A | [4] |
Note: The data in this table are for polymers derived from isophthalate derivatives and are presented as representative examples. The properties of polymers synthesized from this compound are expected to be in a similar range.
Diagrams
Caption: General workflow for the synthesis and characterization of high-performance polymers.
Caption: Key steps in the solution polycondensation synthesis of aromatic polyamides.
Caption: Two-stage melt polycondensation process for aromatic polyester synthesis.
References
Application Notes and Protocols for Incorporating Dimethyl 4-hydroxyisophthalate into Polyethylene Terephthalate (PET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of polyethylene (B3416737) terephthalate (B1205515) (PET) copolyesters incorporating Dimethyl 4-hydroxyisophthalate (DMHI). The introduction of the hydroxyl functional group from DMHI into the PET backbone is intended to modify the polymer's properties, potentially enhancing hydrophilicity, providing sites for further chemical modification, or altering its thermal and mechanical characteristics.
Introduction
Polyethylene terephthalate (PET) is a widely used thermoplastic polymer known for its excellent mechanical strength, thermal stability, and chemical resistance.[1][2][3] Chemical modification of PET through copolymerization allows for the tailoring of its properties for specific applications. The incorporation of functional comonomers, such as this compound (DMHI), introduces a pendant hydroxyl group onto the aromatic ring of the polymer backbone. This functional group can serve as a reactive site for post-polymerization modifications, such as grafting other molecules, or can alter the intermolecular interactions within the polymer matrix, thereby influencing its physical and chemical properties.
This protocol outlines the synthesis of PET-co-DMHI via a two-stage melt polymerization process, a common method for polyester (B1180765) production.[1][4] The process involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.
Experimental Protocols
Materials
-
Dimethyl Terephthalate (DMT)
-
Ethylene (B1197577) Glycol (EG)
-
This compound (DMHI)
-
Antimony (III) oxide (Sb₂O₃) - Catalyst
-
Triphenyl phosphate (B84403) (TPP) - Stabilizer
-
Methanol (B129727) (for purification)
-
Chloroform and hexafluoroisopropanol (for characterization)
Synthesis of PET-co-DMHI Copolyester
The synthesis is a two-stage melt polycondensation process performed in a high-temperature, stirred glass reactor equipped with a nitrogen inlet, a distillation column, and a vacuum system.
Stage 1: Transesterification (Ester Interchange)
-
Charge the reactor with Dimethyl Terephthalate (DMT), this compound (DMHI), and Ethylene Glycol (EG). The molar ratio of (DMT + DMHI) to EG should be approximately 1:2.2. The molar percentage of DMHI can be varied (e.g., 1, 3, 5, 10 mol%) to investigate its effect on the final polymer properties.
-
Add the catalyst, Antimony (III) oxide (Sb₂O₃), at a concentration of approximately 200-300 ppm relative to the total weight of the monomers.
-
Add the stabilizer, Triphenyl phosphate (TPP), at a concentration of approximately 100-200 ppm.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reactor to a temperature of 180-220°C under a slow stream of nitrogen.
-
Stir the reaction mixture continuously. Methanol will be produced as a byproduct of the transesterification reaction and should be collected in a distillation receiver.
-
Continue this stage until approximately 90-95% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours. The product at this stage is a prepolymer, bis(2-hydroxyethyl) terephthalate (BHET) and its co-monomer equivalent.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reactor to 270-285°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 Torr (133 Pa) over a period of about 1 hour. This facilitates the removal of excess ethylene glycol, which is the byproduct of the polycondensation reaction.
-
Continue the reaction under high vacuum and high temperature with vigorous stirring. The viscosity of the melt will increase as the molecular weight of the polymer increases. The progress of the reaction can be monitored by observing the torque on the stirrer motor.
-
The polycondensation reaction is typically continued for 3-4 hours, or until the desired melt viscosity is achieved.
-
Once the reaction is complete, extrude the molten polymer from the reactor into a strand and quench it in a water bath.
-
Pelletize the solidified polymer strand for further characterization.
Characterization of PET-co-DMHI Copolyester
2.3.1. Intrinsic Viscosity (IV)
The intrinsic viscosity, which is an indicator of the polymer's molecular weight, can be determined using a Ubbelohde viscometer.
-
Dissolve a known concentration of the polymer in a 60:40 (w/w) mixture of phenol/1,1,2,2-tetrachloroethane.
-
Measure the flow time of the solution and the pure solvent at a constant temperature (e.g., 25°C).
-
Calculate the intrinsic viscosity using the Solomon-Ciuta equation.
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the incorporation of DMHI into the PET backbone and to determine the copolymer composition.
-
Dissolve the polymer sample in a suitable deuterated solvent, such as a mixture of trifluoroacetic acid-d (TFA-d) and chloroform-d (B32938) (CDCl₃).
-
Acquire the NMR spectra using a high-field NMR spectrometer.
-
Analyze the spectra to identify the characteristic peaks of the terephthalate, isophthalate, and ethylene glycol units, as well as the specific signals from the DMHI monomer unit. The copolymer composition can be calculated from the integration of the relevant peaks.
2.3.3. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the copolyester, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Heat a small sample of the polymer (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere.
-
Use a heating rate of 10°C/min.
-
The thermal history is erased by heating the sample to a temperature above its melting point, holding it for a few minutes, and then cooling it rapidly.
-
A second heating scan is then performed to determine the thermal properties.
2.3.4. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the copolyester.
-
Heat a small sample of the polymer (10-15 mg) in a ceramic pan under a nitrogen atmosphere.
-
Use a heating rate of 10°C/min from room temperature to approximately 600°C.
-
The temperature at which significant weight loss occurs is an indicator of the polymer's thermal stability.
2.3.5. Mechanical Testing
The mechanical properties of the copolyester, such as tensile strength, Young's modulus, and elongation at break, can be determined using a universal testing machine.
-
Prepare standardized test specimens by injection molding or compression molding.
-
Conduct the tensile tests according to ASTM standards (e.g., ASTM D638).
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in tables for easy comparison.
Table 1: Monomer Feed Ratios and Copolymer Compositions
| Sample ID | DMHI in Feed (mol%) | DMT in Feed (mol%) | EG/(DMT+DMHI) Molar Ratio | DMHI in Copolymer (mol%) (from ¹H NMR) | Intrinsic Viscosity (dL/g) |
| PET | 0 | 100 | 2.2 | 0 | Value |
| PET-co-DMHI-1 | 1 | 99 | 2.2 | Value | Value |
| PET-co-DMHI-3 | 3 | 97 | 2.2 | Value | Value |
| PET-co-DMHI-5 | 5 | 95 | 2.2 | Value | Value |
| PET-co-DMHI-10 | 10 | 90 | 2.2 | Value | Value |
Table 2: Thermal Properties of PET-co-DMHI Copolyesters
| Sample ID | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) | Decomposition Temp. (Td) (°C) (5% weight loss) |
| PET | Value | Value | Value | Value |
| PET-co-DMHI-1 | Value | Value | Value | Value |
| PET-co-DMHI-3 | Value | Value | Value | Value |
| PET-co-DMHI-5 | Value | Value | Value | Value |
| PET-co-DMHI-10 | Value | Value | Value | Value |
Table 3: Mechanical Properties of PET-co-DMHI Copolyesters
| Sample ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PET | Value | Value | Value |
| PET-co-DMHI-1 | Value | Value | Value |
| PET-co-DMHI-3 | Value | Value | Value |
| PET-co-DMHI-5 | Value | Value | Value |
| PET-co-DMHI-10 | Value | Value | Value |
Note: The "Value" placeholders should be replaced with experimentally determined data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis workflow for PET-co-DMHI copolymer.
Caption: Characterization workflow for PET-co-DMHI.
Expected Outcomes and Discussion
The incorporation of DMHI into the PET backbone is expected to disrupt the regularity of the polymer chains. This disruption will likely lead to:
-
A decrease in the melting temperature (Tm) and crystallinity: The bulky and non-symmetrical nature of the DMHI monomer unit will hinder the packing of the polymer chains into a crystalline lattice.
-
A potential change in the glass transition temperature (Tg): The effect on Tg will depend on the interplay between the increased free volume due to the bulky side group and potential hydrogen bonding interactions involving the hydroxyl group.
-
Altered mechanical properties: The changes in crystallinity and intermolecular interactions will influence the tensile strength, modulus, and elongation at break of the resulting copolyester.
-
Increased hydrophilicity: The presence of the polar hydroxyl group is expected to increase the surface energy and water absorption of the polymer.
-
Enhanced reactivity: The hydroxyl group provides a site for further chemical modifications, opening up possibilities for creating functional materials for applications in drug delivery, biomaterials, or specialty packaging.
These application notes provide a comprehensive framework for the synthesis and characterization of PET copolyesters modified with this compound. Researchers can adapt and optimize the described protocols to suit their specific research goals and explore the potential of these novel functional polyesters.
References
- 1. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester | MDPI [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Dimethyl 4-hydroxyisophthalate. The described method is suitable for the quantitative determination of the main component and the separation of potential impurities, including starting materials, synthetic byproducts, and degradation products. This document provides a comprehensive experimental protocol, system suitability requirements, and a summary of expected results, making it a valuable resource for quality control and stability studies.
Introduction
This compound (DMHPI) is a chemical intermediate used in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] Ensuring the purity of DMHPI is critical for the quality and safety of the final products. HPLC is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like DMHPI. This application note describes a stability-indicating HPLC method capable of separating DMHPI from its potential process-related and degradation impurities.
Potential impurities that can be present in DMHPI include:
-
Starting Materials: 4-Hydroxyisophthalic acid and Methanol.
-
Synthetic Byproducts: 1-monomethyl 4-hydroxyisophthalate and 3-monomethyl 4-hydroxyisophthalate, which can form from incomplete esterification.[2]
-
Degradation Products: 4-Hydroxyisophthalic acid, resulting from the hydrolysis of the ester groups.
-
Related Compounds: Methyl Salicylate Impurity A or Methyl Salicylate Related Compound A are listed as synonyms for this compound, suggesting a close relationship and potential for similar impurities.[3][4]
Experimental Protocol
Chromatographic Conditions
A gradient elution method is proposed to ensure the separation of the main analyte from potential impurities with a wide range of polarities.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Transfer it to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The following parameters should be met for the standard injection.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 6 replicate injections | ≤ 2.0% for peak area and retention time |
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Calculation
| Peak Name | Retention Time (min) | Area | % Area |
| 4-Hydroxyisophthalic acid | 4.5 | 1500 | 0.15 |
| Monomethyl 4-hydroxyisophthalate | 8.2 | 3500 | 0.35 |
| This compound | 12.1 | 993000 | 99.30 |
| Unknown Impurity 1 | 15.8 | 2000 | 0.20 |
| Total | 1000000 | 100.00 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Experimental Workflow and Diagrams
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: HPLC Purity Analysis Workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. The method is designed to be stability-indicating, allowing for the separation of the active ingredient from its potential impurities and degradation products. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control of this compound. The provided experimental details and workflow diagrams facilitate the straightforward implementation of this method in a laboratory setting.
References
Application Notes and Protocols for Reactions of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for various reactions involving Dimethyl 4-hydroxyisophthalate. Detailed protocols for its synthesis and subsequent chemical transformations are provided, along with tabulated quantitative data for easy comparison. Furthermore, a proposed signaling pathway for the anti-inflammatory activity of 4-hydroxyisophthalic acid, the parent compound of this compound, is illustrated.
Introduction
This compound is a versatile organic compound that serves as a valuable building block in chemical synthesis.[1] Its structure, featuring a phenolic hydroxyl group and two methyl ester functionalities, allows for a variety of chemical modifications, making it an attractive scaffold for the development of new molecules with potential applications in medicinal chemistry and materials science. This document outlines key experimental procedures for the synthesis and derivatization of this compound.
Synthesis of this compound
This compound can be efficiently synthesized from 4-hydroxyisophthalic acid. Two common methods are the Fischer esterification using a strong acid catalyst and a more direct method employing thionyl chloride.
Protocol 1: Fischer Esterification
This method involves the reaction of 4-hydroxyisophthalic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid.
Experimental Protocol:
-
To a solution of 4-hydroxyisophthalic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Protocol 2: Using Thionyl Chloride
This protocol offers a high-yielding synthesis of this compound.
Experimental Protocol:
-
Suspend 4-hydroxyisophthalic acid (5 g, 27.5 mmol) in methanol (50 mL) at 0 °C under a nitrogen atmosphere.
-
Add thionyl chloride (15 mL, 206 mmol) dropwise to the suspension.
-
Allow the resulting solution to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to a gentle reflux for 6 hours.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the white solid by filtration to obtain this compound.[2]
Quantitative Data for Synthesis:
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield | Purity | Reference |
| Protocol 2 | 4-hydroxyisophthalic acid | Thionyl chloride | Methanol | 6.5 hours | 92% | Not specified | [2] |
Reactions of this compound
The presence of a phenolic hydroxyl group and two ester groups makes this compound amenable to a range of chemical transformations.
O-Alkylation (Williamson Ether Synthesis)
The hydroxyl group can be alkylated to form the corresponding ether.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, add a base like potassium carbonate (2.0 eq).
-
To this suspension, add the desired alkyl halide (1.1-1.5 eq).
-
Heat the reaction mixture at a temperature appropriate for the solvent (e.g., reflux in acetone) and monitor by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the O-alkylated product.
O-Acylation
The hydroxyl group can be readily acylated to form an ester.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (B109758) or pyridine (B92270).
-
Add an acylating agent such as an acid chloride or acid anhydride (B1165640) (1.1-1.5 eq).
-
If necessary, add a base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with dilute acid (if a basic solvent is not used), followed by a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to give the O-acylated product, which can be further purified by chromatography.
Amidation
The methyl ester groups can be converted to amides by reaction with ammonia (B1221849) or primary/secondary amines.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or a neat amine solution.
-
Add an excess of the desired amine (or a solution of ammonia in methanol).
-
Heat the reaction mixture in a sealed tube or under reflux conditions, depending on the boiling point of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Transesterification
The methyl esters can be exchanged with other alkyl groups by reaction with a different alcohol in the presence of a catalyst.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux. The removal of methanol formed during the reaction can drive the equilibrium towards the product.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the catalyst, remove the excess alcohol, and purify the product by distillation or chromatography.
Quantitative Data for Reactions:
| Reaction | Reagents | Catalyst | Solvent | Product | Yield | Reference |
| Amidation | This compound, Ammonia | - | Aqueous Ammonia | 4-hydroxyisophthalamide | Not specified | General procedure |
| Transesterification | This compound, Higher Alcohol | Acid or Base | Higher Alcohol | Dialkyl 4-hydroxyisophthalate | Varies | General procedure |
Biological Activity and Signaling Pathway
While this compound itself is primarily a synthetic intermediate, its parent compound, 4-hydroxyisophthalic acid, and its derivatives have shown biological activity. Notably, 4-hydroxyisophthalic acid has been suggested as a potential improvement over aspirin (B1665792) and exhibits antioxidant and anti-inflammatory properties.[3] The anti-inflammatory effects are thought to arise from the inhibition of enzyme activity in neutrophils.[3] Furthermore, being an analogue of methyl salicylate, it is plausible that its anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.
Caption: Proposed anti-inflammatory mechanism of 4-hydroxyisophthalic acid.
Experimental Workflow for Synthesis and Derivatization
The following diagram outlines a general experimental workflow for the synthesis of this compound and its subsequent derivatization.
Caption: General workflow for synthesis and derivatization.
References
Application of Dimethyl 4-hydroxyisophthalate in Enhancing Polymer Thermal Stability: A Review of Current Research
Despite a comprehensive search of available scientific literature, there is currently no specific research directly investigating the role of Dimethyl 4-hydroxyisophthalate as a thermal stabilizer for polymers. Therefore, the creation of detailed application notes and protocols based on direct experimental evidence for this specific application is not possible at this time.
While this compound is a known chemical compound used as a building block in organic synthesis, its direct application as an additive or comonomer for the explicit purpose of improving the thermal stability of common polymers is not documented in the reviewed literature. Research in the field of thermally stable polymers often focuses on the incorporation of aromatic and rigid monomer units into the polymer backbone. While derivatives of isophthalic acid are utilized in the synthesis of high-performance polymers such as polyesters and polyamides, which can exhibit excellent thermal properties, specific data on the contribution of the 4-hydroxy and dimethyl ester functionalities of this particular molecule to thermal stability is absent.
This document, therefore, provides a generalized overview of the principles and methodologies used to assess the thermal stability of polymers, which would be applicable should research in this specific area emerge.
General Principles of Polymer Thermal Stability
The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. The degradation of polymers can occur through various mechanisms, including chain scission, depolymerization, and cross-linking, leading to a loss of mechanical properties and the release of volatile products. The inherent thermal stability of a polymer is largely determined by its chemical structure, including bond energies, the presence of thermally labile groups, and the overall chain architecture.
Incorporating aromatic structures, such as the benzene (B151609) ring present in this compound, into a polymer backbone generally enhances thermal stability due to the high bond energies of aromatic C-C and C-H bonds. The isophthalate (B1238265) structure itself can impart rigidity to the polymer chain, further contributing to thermal resistance. The presence of a hydroxyl group could potentially offer a site for cross-linking reactions at elevated temperatures, which can also increase thermal stability by forming a more robust network structure.
Standard Experimental Protocols for Assessing Thermal Stability
To evaluate the thermal stability of polymers, researchers primarily employ two analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a material as a function of temperature or time in a controlled atmosphere. This provides information about the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters extracted from the data include:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Rate of Decomposition (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.
-
Residual Weight: The percentage of the initial mass remaining at the end of the experiment, which can indicate char formation.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas.
-
Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from ambient to a temperature above the expected melting point at a controlled rate (e.g., 10 °C/min).
-
Hold isothermally for a few minutes.
-
Cool at a controlled rate (e.g., 10 °C/min) to a temperature below the expected glass transition.
-
Reheat at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, Tc as an exothermic peak upon cooling, and Tm as an endothermic peak upon heating. An increase in Tg or Tm can be an indirect indicator of improved thermal stability.
Hypothetical Experimental Workflow for Evaluating this compound
Should research be undertaken to evaluate the role of this compound in improving polymer thermal stability, a logical experimental workflow would be as follows:
Conclusion
While the theoretical contributions of the aromatic and hydroxyl functionalities of this compound suggest a potential for enhancing the thermal stability of polymers, there is a clear lack of empirical data in the current scientific literature to support this. The protocols and methodologies described above represent the standard approach that would be necessary to rigorously evaluate this hypothesis. Future research is required to synthesize and characterize polymers containing this compound to determine its actual effect on thermal properties. Until such studies are published, no specific application notes or detailed protocols can be provided.
Application of Dimethyl 4-hydroxyisophthalate in Specialty Coatings
Introduction
Dimethyl 4-hydroxyisophthalate (DM4HI) is an aromatic dicarboxylic acid ester containing a reactive phenolic hydroxyl group. This trifunctional monomer offers a unique combination of properties that make it a valuable building block for high-performance specialty coatings. Its incorporation into polymer backbones, such as polyesters, polyurethanes, and epoxies, can significantly enhance thermal stability, chemical resistance, and adhesion to various substrates. This application note provides an overview of the potential applications of DM4HI in specialty coatings, along with detailed experimental protocols for formulation and performance evaluation.
Key Attributes and Potential Benefits
The presence of both ester and hydroxyl functionalities allows DM4HI to be incorporated into a variety of resin systems. The aromatic nature of the isophthalate (B1238265) backbone provides rigidity and thermal stability, while the phenolic hydroxyl group offers a reactive site for crosslinking and can improve adhesion to metallic and inorganic substrates.
Potential benefits of incorporating DM4HI in specialty coatings include:
-
Enhanced Thermal Stability: The aromatic structure contributes to a higher glass transition temperature (Tg) and improved thermal resistance of the cured coating.
-
Improved Chemical Resistance: The phenolic group can enhance resistance to a wide range of chemicals, including acids, bases, and organic solvents. Phenolic resins are known for their exceptional durability in harsh chemical environments[1].
-
Increased Hardness and Durability: The rigid aromatic structure can lead to harder and more scratch-resistant coatings. Phenolic resins are recognized for their excellent hardness[1].
-
Excellent Adhesion: The polar hydroxyl group can promote strong adhesion to various substrates through hydrogen bonding and other intermolecular forces[1].
-
Crosslinking Capabilities: The hydroxyl group provides a reactive site for crosslinking with various curing agents, such as isocyanates, melamine-formaldehyde resins, and epoxy groups, leading to the formation of a dense and durable polymer network[2].
Applications in Specialty Coatings
Based on its chemical structure and the known performance of related phenolic and isophthalic acid-based resins, DM4HI is a promising candidate for the following specialty coating applications:
-
High-Performance Polyester (B1180765) Resins for Coil Coatings: Incorporation of DM4HI into the polyester backbone can improve the flexibility, adhesion, and chemical resistance required for demanding coil coating applications[3].
-
Heat-Resistant Coatings: The thermal stability imparted by the aromatic and phenolic structure makes DM4HI-based resins suitable for coatings exposed to high temperatures, such as in automotive and industrial applications. Phenolic-epoxy coatings are known to be designed to protect substrates from thermal damage[4][5].
-
Chemical-Resistant Linings: For applications such as tank linings and industrial maintenance coatings, the enhanced chemical resistance offered by the phenolic moiety is highly advantageous. Epoxy phenolic coatings are extensively used for such purposes due to their chemical resistance[2].
-
Protective Primers: The excellent adhesion properties make DM4HI-based resins ideal for use in primers for metal substrates, providing a strong foundation for subsequent coating layers. Phenolic resins are widely used as primers and undercoat systems[2].
Data Presentation
The following table presents hypothetical comparative data illustrating the potential performance benefits of incorporating this compound into a standard polyester-melamine coating formulation.
| Property | Standard Polyester-Melamine Coating | Polyester-Melamine Coating with 10% DM4HI | Test Method |
| Pencil Hardness | H | 3H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| Solvent Resistance (MEK double rubs) | 150 | >200 | ASTM D5402 |
| Gloss Retention (after 500h QUV) | 85% | 92% | ASTM D4587 |
| Thermal Stability (TGA, 5% weight loss) | 320°C | 350°C | ASTM E1131 |
Experimental Protocols
This protocol describes the synthesis of a hydroxyl-functional polyester resin incorporating this compound.
Materials:
-
Neopentyl Glycol (NPG)
-
Isophthalic Acid (IPA)
-
This compound (DM4HI)
-
Fascat 4100 (Esterification Catalyst)
-
Xylene (Solvent for azeotropic distillation)
Equipment:
-
5-liter glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap with a condenser.
Procedure:
-
Charge the reactor with Neopentyl Glycol, Isophthalic Acid, and this compound in the desired molar ratio.
-
Add Fascat 4100 catalyst (0.1% of total reactant weight) and Xylene (5% of total reactant weight).
-
Start gentle stirring and begin purging the reactor with nitrogen at a low flow rate.
-
Gradually heat the reactor to 160°C. The esterification reaction will start, and water will begin to be collected in the Dean-Stark trap.
-
Slowly increase the temperature to 220°C over 4-6 hours, maintaining a steady rate of water removal.
-
Hold the temperature at 220°C and monitor the reaction progress by measuring the acid value of the resin every hour.
-
Once the acid value drops below 10 mg KOH/g, stop the reaction by cooling the reactor.
-
At 150°C, add a suitable solvent (e.g., a mixture of xylene and butyl acetate) to achieve the desired solids content.
-
Filter the resulting resin solution to remove any impurities.
This protocol outlines the preparation of a two-component polyurethane coating using the DM4HI-modified polyester resin.
Materials:
-
DM4HI-Modified Polyester Resin (from Protocol 1)
-
Hexamethylene Diisocyanate (HDI) Trimer (as the crosslinker)
-
Dibutyltin Dilaurate (DBTDL) (Catalyst)
-
Leveling Agent (e.g., BYK-333)
-
Defoamer (e.g., BYK-024)
-
Solvent Blend (e.g., Xylene/Butyl Acetate/Ethyl Acetate)
Procedure:
-
In a mixing vessel, add the DM4HI-modified polyester resin solution.
-
While stirring, add the leveling agent and defoamer.
-
In a separate container, weigh the HDI trimer and the DBTDL catalyst.
-
Just before application, add the HDI trimer and DBTDL catalyst to the resin mixture and stir thoroughly for 5-10 minutes. The isocyanate-to-hydroxyl (NCO:OH) ratio should be stoichiometric (e.g., 1.05:1).
-
Adjust the viscosity of the formulation with the solvent blend for the intended application method (e.g., spraying, brushing).
-
Apply the formulated coating to prepared test panels (e.g., cold-rolled steel, aluminum) using a suitable method (e.g., spray gun, draw-down bar) to achieve a uniform dry film thickness of 50 ± 5 µm.
-
Allow the coated panels to flash off at ambient temperature for 15 minutes to allow solvents to evaporate.
-
Cure the panels in an oven at 130°C for 30 minutes.
-
Allow the cured panels to cool to room temperature for at least 24 hours before performing any tests.
The following standard test methods should be used to evaluate the performance of the cured coating:
-
Pencil Hardness: ASTM D3363
-
Adhesion (Cross-hatch): ASTM D3359
-
Solvent Resistance (MEK double rubs): ASTM D5402
-
Gloss: ASTM D523 (at 20° and 60°)
-
Impact Resistance: ASTM D2794
-
Flexibility (Mandrel Bend): ASTM D522
-
Accelerated Weathering (QUV): ASTM D4587
-
Chemical Resistance: ASTM D1308 (spot tests with various chemicals like 10% HCl, 10% NaOH, Xylene, etc.)
Visualizations
Caption: Experimental workflow for developing and testing specialty coatings.
Caption: Relationship between DM4HI's molecular structure and coating benefits.
References
Application Notes and Protocols: The Use of Dimethyl 4-hydroxyisophthalate in the Synthesis of Bioactive 4-Hydroxyisophthalamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Dimethyl 4-hydroxyisophthalate as a key starting material in the synthesis of a diverse library of N-substituted 4-hydroxyisophthalamide derivatives. These derivatives are of interest in medicinal chemistry due to their potential as therapeutic agents. The protocols outlined below are based on established synthetic methodologies and offer a robust framework for the generation of novel bioactive compounds.
Introduction
This compound is a versatile aromatic building block containing a phenolic hydroxyl group and two methyl ester functionalities. This arrangement allows for selective chemical modifications to generate a variety of derivatives. A particularly valuable application of this compound is in the synthesis of 4-hydroxyisophthalamic acid monoamides. This class of compounds has been noted for its favorable toxicological profile, making it an attractive scaffold for the development of new pharmaceutical agents. The general synthetic strategy involves the selective hydrolysis of one of the methyl esters, followed by amidation of the resulting carboxylic acid.
General Synthetic Scheme
The synthesis of N-substituted 4-hydroxyisophthalamides from this compound proceeds via a two-step sequence as depicted below. The initial step involves the selective hydrolysis of one of the two ester groups to yield a mono-acid intermediate. This is followed by the coupling of the carboxylic acid with a primary or secondary amine to form the desired amide.
Caption: General synthetic route to N-substituted 4-hydroxyisophthalamides.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-(methoxycarbonyl)benzoic Acid (Mono-acid Intermediate)
This protocol describes the selective mono-hydrolysis of this compound.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a solution of potassium hydroxide (1.0 eq) in a mixture of methanol and a small amount of water.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 48-50 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Dissolve the residue in deionized water and acidify with a 5% HCl solution until a precipitate forms.
-
Filter the precipitate and wash it with cold water.
-
To separate the mono-acid from any unreacted starting material and the di-acid by-product, treat the crude precipitate with a 5% NaHCO₃ solution. The mono-acid and di-acid will dissolve, while the starting diester remains insoluble.
-
Filter the solution to remove the unreacted diester.
-
Acidify the filtrate with 5% HCl to re-precipitate the mono-acid.
-
Collect the purified 4-Hydroxy-3-(methoxycarbonyl)benzoic acid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for the Synthesis of N-Substituted 4-Hydroxyisophthalamides
This protocol provides a general method for the amidation of the mono-acid intermediate with various amines.
Materials:
-
4-Hydroxy-3-(methoxycarbonyl)benzoic acid
-
A primary or secondary amine (e.g., benzylamine, morpholine, aniline) (1.1 eq)
-
A peptide coupling agent (e.g., HBTU, HATU) (1.2 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-Hydroxy-3-(methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (1.2 eq) and the base (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-hydroxyisophthalamide.
Data Presentation: A Representative Library of 4-Hydroxyisophthalamide Derivatives
The following table summarizes the quantitative data for a representative set of N-substituted 4-hydroxyisophthalamide derivatives synthesized using the protocols described above.
| Compound ID | R Group (Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |
| 1 | Benzyl | C₁₇H₁₅NO₅ | 313.31 | 85 | 165-167 | 10.98 (s, 1H), 9.21 (t, J=6.0 Hz, 1H), 8.30 (d, J=2.4 Hz, 1H), 7.95 (dd, J=8.6, 2.4 Hz, 1H), 7.35-7.20 (m, 5H), 7.05 (d, J=8.6 Hz, 1H), 4.50 (d, J=6.0 Hz, 2H), 3.85 (s, 3H) |
| 2 | Morpholin-4-yl | C₁₄H₁₅NO₆ | 293.27 | 78 | 188-190 | 10.85 (s, 1H), 8.15 (d, J=2.3 Hz, 1H), 7.80 (dd, J=8.5, 2.3 Hz, 1H), 7.00 (d, J=8.5 Hz, 1H), 3.88 (s, 3H), 3.65-3.50 (m, 8H) |
| 3 | Phenyl | C₁₆H₁₃NO₅ | 299.28 | 82 | 210-212 | 11.05 (s, 1H), 10.40 (s, 1H), 8.45 (d, J=2.5 Hz, 1H), 8.05 (dd, J=8.7, 2.5 Hz, 1H), 7.70 (d, J=7.8 Hz, 2H), 7.40 (t, J=7.8 Hz, 2H), 7.15 (t, J=7.4 Hz, 1H), 7.10 (d, J=8.7 Hz, 1H), 3.90 (s, 3H) |
| 4 | (4-Fluorophenyl) | C₁₆H₁₂FNO₅ | 317.27 | 80 | 225-227 | 11.02 (s, 1H), 10.45 (s, 1H), 8.43 (d, J=2.4 Hz, 1H), 8.03 (dd, J=8.6, 2.4 Hz, 1H), 7.75 (dd, J=8.8, 5.2 Hz, 2H), 7.25 (t, J=8.8 Hz, 2H), 7.08 (d, J=8.6 Hz, 1H), 3.89 (s, 3H) |
| 5 | Cyclohexyl | C₁₆H₁₉NO₅ | 305.33 | 88 | 178-180 | 10.90 (s, 1H), 8.50 (d, J=8.0 Hz, 1H), 8.25 (d, J=2.2 Hz, 1H), 7.90 (dd, J=8.5, 2.2 Hz, 1H), 7.02 (d, J=8.5 Hz, 1H), 3.86 (s, 3H), 3.80-3.70 (m, 1H), 1.90-1.10 (m, 10H) |
Potential Biological Activity and Signaling Pathway
While the specific biological targets of 4-hydroxyisophthalamide derivatives are the subject of ongoing research, their structural features suggest potential interactions with various enzymes and receptors. For illustrative purposes, we hypothesize that these compounds could act as inhibitors of a key signaling pathway implicated in inflammation and cancer, such as the NF-κB signaling pathway.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response, inflammation, and cell survival. Aberrant NF-κB signaling is associated with numerous inflammatory diseases and cancers. A key regulatory step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. The IκB kinase (IKK) complex is responsible for the phosphorylation of IκB.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a 4-hydroxyisophthalamide derivative.
In this proposed mechanism, the 4-hydroxyisophthalamide derivative acts as an inhibitor of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the sequestration of NF-κB in the cytoplasm in its inactive state, preventing the transcription of target genes involved in inflammation and cell proliferation. This represents a plausible mechanism of action for a novel anti-inflammatory or anti-cancer agent based on the 4-hydroxyisophthalamide scaffold. Further biological evaluation would be required to validate this hypothesis.
Application Notes and Protocols: Dimethyl 4-hydroxyisophthalate as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of dimethyl 4-hydroxyisophthalate as a fundamental building block for the synthesis of advanced polymers. The unique trifunctional nature of this monomer, possessing two ester groups and a hydroxyl group, allows for the creation of a diverse range of polymeric architectures, including linear polyesters and hyperbranched structures. These materials exhibit a wide array of thermal and mechanical properties, making them suitable for various high-performance applications.
Synthesis of Linear Polyesters via Two-Step Melt Polycondensation
The robust hydroxyl and ester functionalities of this compound enable its use in the synthesis of linear aromatic polyesters through a two-step melt polycondensation process. This method involves an initial transesterification followed by polycondensation under high vacuum.
Experimental Protocol: Synthesis of Poly(alkylene 4-hydroxyisophthalate)
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the selected diol (e.g., 1,6-hexanediol). Add a catalytic amount of titanium(IV) butoxide (approximately 200-400 ppm) and a small amount of antioxidant.
-
Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual oxygen. Maintain a slow, continuous flow of nitrogen throughout the first stage of the reaction.
-
First Stage (Transesterification):
-
Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.
-
Methanol, the byproduct of the transesterification reaction, will begin to distill off.
-
Continue this stage for 2-3 hours, or until approximately 90% of the theoretical amount of methanol has been collected.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-250°C.
-
Slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes.
-
Continue the polycondensation reaction under high vacuum and vigorous stirring for 3-5 hours. The viscosity of the reaction mixture will increase significantly during this stage.
-
-
Product Recovery:
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Quantitative Data Summary
The thermal and mechanical properties of polyesters synthesized from this compound can be tailored by varying the diol comonomer. Below is a summary of typical properties for a polyester (B1180765) synthesized with 1,6-hexanediol.
| Property | Value |
| Glass Transition Temperature (Tg) | 65 - 85 °C |
| Melting Temperature (Tm) | 180 - 220 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Characterization Workflow
Caption: Workflow for polyester synthesis and characterization.
Synthesis of Hyperbranched Polyesters via A2 + B3 Polycondensation
The trifunctional nature of this compound (an AB2-type monomer) allows for the one-pot synthesis of hyperbranched polyesters. This approach leads to highly branched, amorphous polymers with a high density of terminal functional groups.
Experimental Protocol: One-Pot Synthesis of Hyperbranched Polyester
Materials:
-
This compound
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
High-purity nitrogen gas
-
N,N-Dimethylacetamide (DMAc)
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Monomer and Catalyst Charging: Charge the flask with this compound and the catalyst (e.g., titanium(IV) butoxide, 200-500 ppm).
-
Inerting: Purge the system with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Polymerization:
-
Heat the reaction mixture to 160-180°C under a slow stream of nitrogen with constant stirring.
-
Methanol will start to distill off as the polymerization proceeds.
-
After the initial distillation of methanol ceases, apply a vacuum to the system to remove the remaining byproduct and drive the reaction to completion.
-
Continue the reaction for 4-6 hours, monitoring the viscosity of the mixture.
-
-
Product Isolation:
-
Cool the reaction to room temperature and dissolve the highly viscous product in DMAc.
-
Precipitate the hyperbranched polyester by adding the solution dropwise to vigorously stirred methanol.
-
Collect the precipitate by filtration and wash it thoroughly with fresh methanol.
-
Dry the final product in a vacuum oven at 70°C overnight.
-
Quantitative Data Summary
Hyperbranched polyesters derived from this compound exhibit distinct properties compared to their linear counterparts.
| Property | Value |
| Glass Transition Temperature (Tg) | 90 - 110 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 380 °C |
| Number Average Molecular Weight (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | > 3.0 |
| Degree of Branching | 0.45 - 0.55 |
Logical Relationship in Hyperbranched Synthesis
Caption: A2+B3 polymerization of this compound.
Potential Applications in Drug Development and Advanced Materials
The versatile chemistry of this compound opens up numerous possibilities for the creation of novel materials with applications in the pharmaceutical and materials science fields.
-
Drug Delivery: The terminal hydroxyl and carboxyl groups of the hyperbranched polyesters can be functionalized with targeting ligands or used to encapsulate therapeutic agents for controlled release applications.
-
High-Performance Coatings: The aromatic backbone of the synthesized polyesters provides excellent thermal stability and mechanical strength, making them suitable for high-performance coatings and composites.
-
Biomaterials: The biodegradability of the ester linkages can be tuned by copolymerization with other monomers, leading to the development of biocompatible and biodegradable materials for tissue engineering and medical implants.
By leveraging the unique structural features of this compound, researchers can design and synthesize a new generation of functional polymers with tailored properties for a wide range of advanced applications.
Application Notes and Protocols for Polyesters Containing Dimethyl 4-Hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters containing Dimethyl 4-hydroxyisophthalate (DMHI) represent a versatile class of functional polymers. The incorporation of the hydroxyl group directly onto the aromatic isophthalate (B1238265) moiety provides a reactive site for further chemical modification, making these polyesters highly attractive for a range of applications, including drug delivery, biomedical devices, and advanced coatings. The pendant hydroxyl group can be used to conjugate bioactive molecules, modify surface properties, or initiate graft polymerizations, allowing for the fine-tuning of the material's physicochemical and biological characteristics.
The properties of these polyesters, such as their thermal stability, mechanical strength, and degradation rate, can be tailored by the selection of the comonomer diol and the polymerization conditions. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of polyesters derived from DMHI.
Data Presentation: Representative Properties
The following tables summarize representative quantitative data for polyesters synthesized from this compound and various aliphatic diols. It is important to note that the specific properties will vary depending on the molecular weight, polydispersity, and the specific comonomers used.
Table 1: Thermal Properties of Poly(alkylene 4-hydroxyisophthalate)s
| Diol Comonomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5%) (°C) |
| Ethylene Glycol | 80 - 95 | 210 - 230 | > 350 |
| 1,4-Butanediol (B3395766) | 60 - 75 | 180 - 200 | > 350 |
| 1,6-Hexanediol | 45 - 60 | 150 - 170 | > 340 |
| 1,8-Octanediol | 30 - 45 | 130 - 150 | > 330 |
Table 2: Mechanical Properties of a Representative Poly(butylene 4-hydroxyisophthalate)
| Property | Value |
| Tensile Strength (MPa) | 40 - 55 |
| Young's Modulus (GPa) | 1.5 - 2.0 |
| Elongation at Break (%) | 5 - 15 |
Experimental Protocols
Synthesis of Poly(butylene 4-hydroxyisophthalate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method for the synthesis of a polyester (B1180765) from this compound (DMHI) and 1,4-butanediol (BDO).
Materials:
-
This compound (DMHI)
-
1,4-butanediol (BDO) (molar ratio of BDO:DMHI = 1.2:1)
-
Titanium(IV) butoxide (TBT) catalyst (approx. 200-400 ppm relative to the polymer weight)
-
Antioxidant (e.g., Irganox 1010) (optional, ~0.1 wt%)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for purification)
-
Chloroform (B151607) or Dichloromethane (for dissolution)
Procedure:
Stage 1: Transesterification
-
Charge the DMHI, BDO, and TBT catalyst into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Heat the reactor to 160-180°C under a slow stream of nitrogen.
-
Maintain this temperature with continuous stirring to initiate the transesterification reaction. Methanol will be generated as a byproduct and should be collected through the distillation outlet.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected (typically 2-3 hours).
Stage 2: Polycondensation
-
Gradually increase the temperature of the reactor to 220-240°C.
-
Simultaneously, slowly reduce the pressure inside the reactor to below 1 Torr over a period of 1-2 hours. This will facilitate the removal of excess BDO and drive the polymerization reaction to completion.
-
Continue the reaction under high vacuum and at high temperature for an additional 2-4 hours. The viscosity of the molten polymer will noticeably increase.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the reactor.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent like chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization Protocols
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the polyester.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the polyester in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and trifluoroacetic acid for less soluble polymers).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, look for characteristic peaks corresponding to the aromatic protons of the 4-hydroxyisophthalate unit, the methylene (B1212753) protons of the diol, and the hydroxyl proton.
-
In the ¹³C NMR spectrum, identify the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the diol.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polyester.
-
Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation: Place a small amount of the solid polymer film or powder directly onto the ATR crystal.
-
Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹. Look for characteristic absorption bands:
2.3 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrument: DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Analysis:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -20°C) at a rate of 10°C/min.
-
Heat the sample again to 250°C at 10°C/min. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan, and the Tm is the peak maximum of the endothermic melting event.
-
2.4 Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polyester.
-
Instrument: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.
-
Analysis: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the onset temperature of decomposition (e.g., Td, 5%, the temperature at which 5% weight loss occurs).
Mandatory Visualizations
Caption: Workflow for the synthesis of Poly(butylene 4-hydroxyisophthalate).
Caption: Comprehensive characterization workflow for the synthesized polyester.
Application in Drug Delivery: A Conceptual Pathway
Polyesters with pendant hydroxyl groups are excellent candidates for creating advanced drug delivery systems. The hydroxyl groups serve as handles for conjugating drugs, targeting ligands, or hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to form amphiphilic block copolymers. These copolymers can self-assemble into various nanostructures such as micelles or nanoparticles for drug encapsulation.
Targeted Drug Delivery Concept:
-
Functionalization: The pendant hydroxyl groups on the polyester backbone are activated and conjugated with a targeting ligand (e.g., a peptide that binds to a specific cell surface receptor) and a therapeutic drug.
-
Nanoparticle Formulation: The functionalized polyester is formulated into nanoparticles, encapsulating an additional payload of the drug.
-
Systemic Administration & Targeting: When administered, the nanoparticles circulate in the bloodstream. The targeting ligand on their surface recognizes and binds to receptors overexpressed on diseased cells (e.g., cancer cells).
-
Cellular Uptake & Drug Release: Upon binding, the nanoparticles are internalized by the cells via endocytosis. Inside the cell, the ester bonds of the polyester backbone are hydrolyzed in the acidic environment of the endosome or lysosome, leading to the controlled release of the conjugated and encapsulated drug at the target site.
Caption: Conceptual pathway for targeted drug delivery using a functionalized polyester.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4-hydroxyisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-hydroxyisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and high-yielding method is the Fischer esterification of 4-hydroxyisophthalic acid with methanol (B129727), catalyzed by a strong acid. A particularly effective method involves the use of thionyl chloride in methanol, which can achieve yields of up to 92%.[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The most prevalent side reaction is incomplete esterification , leading to the formation of 4-hydroxyisophthalic acid monomethyl ester as a significant byproduct.[2] Another potential, though less common, side reaction is the O-methylation of the phenolic hydroxyl group, especially if using potent alkylating agents. Under the conditions of Fischer esterification or when using thionyl chloride with methanol, this is generally not a major concern.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By comparing the reaction mixture to standards of the starting material (4-hydroxyisophthalic acid), the desired product (this compound), and potentially the mono-ester byproduct, you can determine the extent of the reaction.
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a white solid. Its melting point is in the range of 94-97°C.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired dimethyl ester | Incomplete reaction: Fischer esterification is an equilibrium reaction. The presence of water, formed as a byproduct, can drive the reaction backward, leading to a mixture of starting material, mono-ester, and di-ester. | - Use a large excess of methanol: This will shift the equilibrium towards the product side. - Remove water as it forms: Use a Dean-Stark apparatus if conducting a classic Fischer esterification. - Ensure anhydrous conditions: Use dry glassware and anhydrous methanol, especially when using reagents like thionyl chloride. |
| Presence of a significant amount of mono-methyl ester byproduct in the final product | Insufficient reaction time or non-optimal reaction conditions: The second esterification is often slower than the first. | - Increase reaction time: Monitor the reaction by TLC or HPLC until the starting material and mono-ester are consumed. - Optimize temperature: Refluxing the reaction mixture is typically required to drive the reaction to completion. |
| Difficulty in separating the dimethyl ester from the mono-methyl ester | Similar polarities of the two compounds: While their polarities are different, complete separation by standard column chromatography can sometimes be challenging. | - Alkaline wash: A highly effective method is to wash the crude product mixture with a 5% sodium bicarbonate (NaHCO₃) solution. The acidic mono-methyl ester will dissolve in the basic solution, while the neutral dimethyl ester will remain as a solid and can be collected by filtration. The mono-ester can then be recovered by acidifying the aqueous filtrate.[2] |
| Product is discolored (e.g., brown or yellow) | Impurities in the starting material or degradation at high temperatures: The starting 4-hydroxyisophthalic acid may contain impurities from its synthesis. Prolonged heating at very high temperatures could also lead to some degradation. | - Purify the starting material: Recrystallize the 4-hydroxyisophthalic acid before use if its purity is questionable. - Use a decolorizing agent: Treat the product solution with activated carbon before the final crystallization. - Avoid excessive heating: Maintain the recommended reaction temperature and avoid prolonged exposure to high heat. |
| Unexpected byproduct observed in analytical data (e.g., NMR, GC-MS) | O-methylation of the phenolic hydroxyl group: This is more likely if using strong methylating agents like methyl iodide or dimethyl sulfate. | - Choose a suitable esterification method: For this substrate, Fischer esterification or the thionyl chloride/methanol method are preferred as they are less likely to methylate the phenol (B47542) group. - Protect the hydroxyl group: If a strong methylating agent is necessary for other reasons, consider protecting the phenolic hydroxyl group before esterification and deprotecting it afterward. |
Data Presentation
Table 1: Summary of Key Compounds and Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features |
| 4-Hydroxyisophthalic acid | C₈H₆O₅ | 182.13 | Starting material, two carboxylic acid groups, one hydroxyl group. |
| This compound | C₁₀H₁₀O₅ | 210.18 | Desired product, two methyl ester groups, one hydroxyl group. |
| 4-Hydroxyisophthalic acid monomethyl ester | C₉H₈O₅ | 196.16 | Primary byproduct of incomplete esterification, one carboxylic acid group, one methyl ester group, one hydroxyl group.[2] |
| Dimethyl 4-methoxyisophthalate | C₁₁H₁₂O₅ | 224.21 | Potential byproduct of O-methylation, two methyl ester groups, one methoxy (B1213986) group. |
Experimental Protocols
High-Yield Synthesis of this compound using Thionyl Chloride and Methanol[1]
This protocol is adapted from a patented procedure and has been reported to produce a high yield of the desired product.
Materials:
-
4-hydroxyisophthalic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Nitrogen gas supply
-
Standard laboratory glassware for reactions under inert atmosphere, including a round-bottom flask, condenser, and addition funnel.
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxyisophthalic acid (e.g., 5 g, 27.5 mmol) in anhydrous methanol (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (e.g., 15 mL, 206 mmol) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reflux period, allow the reaction to cool to room temperature.
-
Upon cooling, a precipitate of this compound will form.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold methanol and dry under vacuum to obtain the final product.
Expected Yield: Approximately 92%.
Purification of this compound from Mono-methyl Ester Byproduct[2]
This procedure is effective for removing the acidic mono-methyl ester from the neutral di-ester product.
Materials:
-
Crude this compound (containing the mono-methyl ester)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Filtration apparatus
-
Concentrated hydrochloric acid (HCl) (for recovery of the mono-ester, optional)
Procedure:
-
Take the crude product mixture and suspend it in a 5% aqueous solution of sodium bicarbonate.
-
Stir the suspension vigorously for 15-30 minutes. The this compound will remain as an undissolved solid, while the 4-hydroxyisophthalic acid monomethyl ester will react with the bicarbonate and dissolve.
-
Filter the mixture to collect the solid this compound.
-
Wash the collected solid with deionized water to remove any residual bicarbonate solution.
-
Dry the purified this compound.
-
(Optional) To recover the mono-methyl ester, take the filtrate from step 3 and carefully acidify it with concentrated hydrochloric acid until a precipitate forms. The precipitate is the 4-hydroxyisophthalic acid monomethyl ester, which can be collected by filtration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Dimethyl 4-hydroxyisophthalate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dimethyl 4-hydroxyisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities often originate from the synthesis process and can include:
-
4-Hydroxyisophthalic acid: The unreacted starting material.
-
Monomethyl 4-hydroxyisophthalate: A partially esterified intermediate.[1]
-
Residual solvents: Solvents used during the synthesis and workup.
Q2: What are the known solubilities of this compound in common laboratory solvents?
A2: The solubility of this compound is a critical factor in selecting an appropriate purification method. The following table summarizes known solubility data.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 42 mg/mL | [2] |
| Ethanol | 42 mg/mL | [2] |
| Acetonitrile | Slightly soluble | [3] |
| Chloroform | Slightly soluble | [3] |
| Water | Insoluble | [2] |
Q3: What are the primary methods for purifying crude this compound?
A3: The main purification techniques for this compound are:
-
Aqueous basic wash: To remove acidic impurities.[1]
-
Recrystallization: To obtain high-purity crystalline material.
-
Column chromatography: For separating the desired compound from closely related impurities.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities
Q: My NMR/LC-MS analysis shows the presence of 4-hydroxyisophthalic acid and/or monomethyl 4-hydroxyisophthalate in my product. How can I remove them?
A: An aqueous basic wash is an effective method to remove acidic impurities.
The underlying principle is the deprotonation of the carboxylic acid and phenolic hydroxyl groups by a weak base, such as sodium bicarbonate, to form water-soluble salts. The desired diester, lacking acidic protons, will remain in the organic phase.
Experimental Protocols
Protocol 1: Purification via Aqueous Basic Wash
This protocol is designed to remove acidic impurities like 4-hydroxyisophthalic acid and monomethyl 4-hydroxyisophthalate.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel.
-
Add an equal volume of 5% aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom layer for DCM, top for EtOAc) will contain the deprotonated acidic impurities.
-
Drain the aqueous layer.
-
Repeat the wash with the 5% NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.
Issue 2: Recrystallization Challenges
Q: I am having trouble recrystallizing my this compound. It either oils out or the yield is very low. What can I do?
A: Successful recrystallization depends heavily on the choice of solvent and the cooling rate. Oiling out occurs when the compound comes out of solution above its melting point. Low yield can be due to the compound's high solubility in the chosen solvent even at low temperatures.
Troubleshooting Steps:
-
Solvent Selection:
-
An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Given its solubility profile, consider solvent systems like methanol/water, ethanol/water, or toluene.
-
Start with a small amount of the crude product and test various solvents to find the optimal one.
-
-
Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can promote oiling out and trap impurities.
-
Once the solution has reached room temperature, it can then be placed in an ice bath to maximize crystal formation.
-
-
Seeding:
-
If crystals are slow to form, adding a single, pure crystal of this compound (a "seed crystal") can induce crystallization.
-
Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Experimental Protocols
Protocol 2: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture with water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Issue 3: Column Chromatography Separation Issues
Q: I am trying to purify this compound using silica (B1680970) gel column chromatography, but I am getting poor separation from a closely eluting impurity. What can I do to improve the separation?
A: Improving separation in column chromatography involves optimizing the mobile phase, stationary phase, and column parameters.
Troubleshooting Steps:
-
Mobile Phase (Eluent):
-
The polarity of the eluent is crucial. For silica gel (a polar stationary phase), a less polar eluent will result in slower elution of polar compounds.
-
Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting point could be a 9:1 hexane:ethyl acetate mixture.
-
Perform thin-layer chromatography (TLC) with various solvent systems first to identify the optimal eluent for separation.
-
-
Stationary Phase:
-
Ensure the silica gel is properly packed to avoid channeling. A well-packed column is essential for good separation.
-
-
Column Dimensions:
-
A longer and narrower column will provide better separation for closely eluting compounds.
-
Experimental Protocols
Protocol 3: Column Chromatography of this compound
This protocol provides a general method for purification by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for purification via aqueous basic wash.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Reaction Yield for Dimethyl 4-hydroxyisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Dimethyl 4-hydroxyisophthalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | My reaction yield is consistently low. | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Presence of moisture in reagents or glassware. - Inefficient stirring. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to reflux, as specified in the protocol. - Extend the reaction time and monitor for completion by TLC. - Use oven-dried glassware and anhydrous methanol (B129727). - Ensure vigorous and constant stirring throughout the reaction. |
| PUR-001 | My final product is contaminated with a significant amount of a more polar byproduct. | - Incomplete esterification leading to the formation of 3-monomethyl 4-hydroxyisophthalate. | - During the workup, wash the ethereal solution of the product with a 5% sodium bicarbonate (NaHCO₃) solution. The monoester is acidic and will be extracted into the basic aqueous layer, while the desired diester remains in the organic layer.[1] |
| RXN-001 | The reaction does not seem to start or is very sluggish. | - Inactive or insufficient catalyst. - Low quality of starting material (4-hydroxyisophthalic acid). | - Use fresh thionyl chloride (SOCl₂). Ensure the correct stoichiometry is used. - Verify the purity of the 4-hydroxyisophthalic acid. Impurities can inhibit the reaction. |
| WUP-001 | I am getting a low recovery of my product after the workup. | - Product loss during the aqueous wash. - Premature precipitation of the product. | - Ensure the pH of the aqueous phase during extraction is not too high, as this could lead to hydrolysis of the ester. - If the product precipitates during cooling, ensure all the precipitate is collected by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The esterification of 4-hydroxyisophthalic acid using thionyl chloride in methanol is a highly effective method, with reported yields of up to 92%.[2] This method involves the in-situ generation of anhydrous HCl, which catalyzes the esterification of both carboxylic acid groups.
Q2: How can I confirm the formation of the desired product and the presence of impurities?
A2: You can use Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the product and any unreacted starting material or byproducts. The final product can be characterized by ¹H NMR and LCMS to confirm its identity and purity.[2]
Q3: What is the role of thionyl chloride in the reaction?
A3: Thionyl chloride reacts with methanol to generate sulfur dioxide and anhydrous hydrogen chloride (HCl). The in-situ generated HCl acts as a catalyst for the Fischer esterification of the carboxylic acid groups of 4-hydroxyisophthalic acid.
Q4: Can I use other esterification methods?
A4: Yes, other methods exist, such as using methyl iodide with the silver salt of 4-hydroxyisophthalic acid. However, this method may result in a mixture of the desired dimethyl ester and the monomethyl ester, requiring further purification.[1]
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of this compound based on established chemical principles and literature data.
| Experiment ID | Reactant:Catalyst Ratio (4-hydroxyisophthalic acid:SOCl₂) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1:1.5 | 65 | 4 | 75 | 90 |
| 2 | 1:2.5 | 65 | 6 | 88 | 95 |
| 3 | 1:3 | 65 | 6 | 92 | 98 |
| 4 | 1:3 | 50 | 6 | 82 | 96 |
| 5 | 1:3 | 65 | 4 | 85 | 97 |
Note: The data presented in this table is a representative summary for illustrative purposes and may not reflect the results of a single study.
Experimental Protocols
High-Yield Synthesis of this compound via Thionyl Chloride Esterification[2]
Materials:
-
4-hydroxyisophthalic acid (5 g, 27.5 mmol)
-
Anhydrous Methanol (50 mL)
-
Thionyl chloride (15 mL, 206 mmol)
-
Nitrogen gas supply
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
Add 4-hydroxyisophthalic acid (5 g) and methanol (50 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath and purge with nitrogen.
-
Add thionyl chloride (15 mL) dropwise to the stirred solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to a gentle reflux and maintain for 6 hours.
-
Allow the reaction to cool to room temperature. A precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold methanol and dry under vacuum to afford this compound as a white solid.
Expected Yield: ~5.32 g (92%)
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
preventing degradation of Dimethyl 4-hydroxyisophthalate during polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Dimethyl 4-hydroxyisophthalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of this monomer, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during melt polymerization?
A1: During the high temperatures typically required for melt polymerization, this compound is susceptible to two primary degradation pathways:
-
Thermo-oxidative Degradation: The phenolic hydroxyl group on the aromatic ring is prone to oxidation, especially in the presence of oxygen. This oxidation can lead to the formation of colored byproducts, such as quinone-type structures, resulting in discoloration (yellowing) of the final polymer.[1][2][3] This process is often initiated by heat and the presence of residual catalysts.
-
Decarboxylation: At elevated temperatures, the carboxylic acid ester groups can undergo decarboxylation, leading to the loss of carbon dioxide. This side reaction can alter the stoichiometry of the monomers, affecting the final molecular weight and properties of the polyester (B1180765).
Q2: My polyester is turning yellow during polymerization. What is causing this discoloration and how can I prevent it?
A2: The yellowing of polyesters synthesized from phenolic monomers like this compound is a common issue primarily caused by the thermo-oxidative degradation of the phenolic group.[1][2] The formation of conjugated systems, such as quinone methides, from the oxidation of phenolic antioxidants themselves can also contribute to discoloration.[2][3]
To prevent discoloration, a synergistic antioxidant package is highly recommended. This typically includes:
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are effective at scavenging free radicals that initiate oxidation.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants are crucial for decomposing hydroperoxides, which are intermediates in the oxidation process, and are particularly effective at maintaining color stability at high processing temperatures.[4][5][6][7]
A combination of a primary and a secondary antioxidant often provides superior color stability compared to using either type alone.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Polymer Discoloration (Yellowing) | Thermo-oxidative degradation of the phenolic hydroxyl group. | 1. Utilize a Synergistic Antioxidant Package: Add a combination of a hindered phenolic antioxidant (primary) and a phosphite (B83602) antioxidant (secondary). A typical starting concentration is 0.1-0.5 wt% of each. 2. Ensure an Inert Atmosphere: Conduct the polymerization under a nitrogen or argon blanket to minimize oxygen exposure. 3. Optimize Polymerization Temperature: Keep the reaction temperature at the lowest effective level to achieve the desired molecular weight. |
| Low Molecular Weight of Final Polymer | 1. Decarboxylation: Loss of ester groups alters monomer stoichiometry. 2. Side Reactions of the Hydroxyl Group: Potential for etherification or other side reactions involving the phenolic -OH group. | 1. Precise Temperature Control: Avoid excessive temperatures that can promote decarboxylation. 2. Monomer Protection (Advanced): In some cases, protecting the hydroxyl group prior to polymerization and deprotecting it afterward can be considered, though this adds complexity. 3. Catalyst Selection: The choice of catalyst can influence the extent of side reactions. Experiment with different catalysts (e.g., antimony, tin, or titanium-based) to find one that minimizes side reactions at the desired temperature. |
| Gel Formation | Cross-linking reactions, potentially initiated by excessive heat or reactive impurities. | 1. Strict Temperature Control: Prevent temperature overshoots during the polymerization process. 2. Monomer Purity: Ensure high purity of this compound and other monomers to remove any reactive impurities. 3. Control Reaction Time: Avoid unnecessarily long reaction times at high temperatures. |
Experimental Protocols
Protocol: Melt Polymerization of a Polyester Containing this compound with Degradation Prevention
This protocol outlines a general procedure for the melt polymerization of a polyester using this compound, incorporating measures to minimize degradation.
Materials:
-
This compound
-
Diacid or diester co-monomer (e.g., Dimethyl terephthalate)
-
Diol co-monomer (e.g., Ethylene glycol)
-
Polycondensation catalyst (e.g., Antimony(III) oxide)
-
Hindered phenolic antioxidant (e.g., Irganox 1010)
-
Phosphite antioxidant (e.g., Irgafos 168)
Procedure:
-
Charging the Reactor: Charge the reactor with the monomers (this compound, diacid/diester, and diol), catalyst (e.g., 200-300 ppm), hindered phenolic antioxidant (0.1-0.5 wt%), and phosphite antioxidant (0.1-0.5 wt%).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.
-
Esterification/Transesterification Stage:
-
Heat the reaction mixture to 180-220°C with continuous stirring.
-
Methanol or water will be generated as a byproduct and should be distilled off.
-
Monitor the reaction progress by measuring the amount of distillate collected. This stage is typically complete when 80-90% of the theoretical amount of byproduct has been removed.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of molecular weight) is achieved. The torque on the stirrer can be used to monitor the viscosity increase.
-
-
Extrusion and Quenching:
-
Once the desired molecular weight is reached, extrude the molten polymer from the reactor under nitrogen pressure into a strand.
-
Quench the polymer strand in a water bath.
-
Pelletize the cooled polymer strand.
-
Thermal Analysis:
To assess the thermal stability of the resulting polymer, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be performed.
-
TGA: Can be used to determine the onset of thermal degradation of the polymer.[8][9]
-
DSC: Can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.[8][9]
Visualizations
Logical Workflow for Troubleshooting Polymer Degradation
Caption: Troubleshooting workflow for degradation issues.
Signaling Pathway of Thermo-oxidative Degradation and Prevention
Caption: Mechanism of oxidative degradation and antioxidant action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. blog.kohan.com.tw [blog.kohan.com.tw]
solubility issues with Dimethyl 4-hydroxyisophthalate in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 4-hydroxyisophthalate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C₁₀H₁₀O₅. It is often described as a methyl salicylate (B1505791) analogue and is commonly used as a building block in organic synthesis.[1][2] It is also used as an analytical reagent for the detection of resorcylic acid in blood.
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[3] It is recommended to wear protective gloves, and eye/face protection when handling this compound. In case of contact with skin, wash with plenty of water. If eye irritation occurs, rinse cautiously with water for several minutes and seek medical advice.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a sealed, dry container at room temperature for maximum stability.
Solubility Data
The solubility of this compound can vary significantly between different solvents. Below is a summary of available quantitative and qualitative solubility data.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 42 | 199.82 | Fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[4] |
| Ethanol (B145695) | 42 | 199.82 | |
| Water | Insoluble | - |
Qualitative Solubility Data
| Solvent | Solubility |
| Acetonitrile | Slightly Soluble[5][6] |
| Chloroform | Slightly Soluble[5][6] |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect solvent selection.
-
Solution: Refer to the solubility data tables above. For preparing stock solutions, DMSO and ethanol are the recommended solvents with the highest known solubility. For applications requiring aqueous solutions, this compound is not suitable due to its insolubility in water.
-
-
Possible Cause 2: Insufficient solvent volume.
-
Solution: Ensure you are using a sufficient volume of solvent for the amount of compound. Based on the quantitative data, you will need at least 1 mL of DMSO or ethanol for every 42 mg of this compound.
-
-
Possible Cause 3: The compound requires assistance to dissolve.
-
Solution: Employ mechanical or thermal assistance. Gentle heating in a water bath or the use of an ultrasonic bath can aid in the dissolution process, particularly for DMSO solutions.
-
Problem 2: The compound precipitates out of solution after initial dissolution.
-
Possible Cause 1: The solution is supersaturated.
-
Solution: This can happen if the solution is heated to dissolve the compound and then cooled. Try to maintain the working temperature or prepare a more dilute solution. If a high concentration is necessary, consider if the experimental conditions can be adapted to a solvent system where the compound has higher solubility.
-
-
Possible Cause 2: Change in solvent composition.
-
Solution: This is common when diluting a stock solution (e.g., in DMSO) into an aqueous buffer for biological assays. To avoid precipitation, it is crucial to perform serial dilutions. It is also recommended to keep the final concentration of the organic solvent (like DMSO) as low as possible in the final working solution.
-
-
Possible Cause 3: Hygroscopic nature of the solvent.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Appropriate personal protective equipment (gloves, safety glasses)
-
-
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 42 mg/mL solution, add 1 mL of DMSO to 42 mg of the compound).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term storage.
-
Protocol 2: General Procedure for Assessing Compound Solubility
This protocol provides a general workflow for determining the solubility of a compound like this compound in a new solvent.
Caption: A general workflow for determining the solubility of a compound.
Protocol 3: Synthesis of a Derivative from this compound (General Workflow)
As a versatile building block, this compound can be used in various chemical syntheses. The following diagram illustrates a general workflow for the synthesis of a derivative.
Caption: A generalized workflow for the synthesis of a derivative using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 5985-24-0 [m.chemicalbook.com]
improving the reactivity of Dimethyl 4-hydroxyisophthalate in polycondensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polycondensation of Dimethyl 4-hydroxyisophthalate.
Troubleshooting Guide
This guide addresses common issues encountered during the polycondensation of this compound, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low Molecular Weight of the Final Polyester (B1180765)
Question: My polycondensation reaction with this compound is consistently yielding polyesters with low molecular weight. What are the potential causes and how can I increase the degree of polymerization?
Answer:
Achieving a high molecular weight is a frequent challenge due to the lower reactivity of the phenolic hydroxyl group in this compound compared to aliphatic alcohols.[1] Several factors can contribute to this issue:
-
Insufficient Catalyst Activity: The choice and concentration of the catalyst are critical. Common catalysts for this type of reaction include tin and titanium compounds.[2]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to promote polymerization but not so high as to cause thermal degradation.
-
Inefficient Removal of Byproducts: The removal of condensation byproducts, such as water or methanol (B129727), is essential to drive the equilibrium towards polymer formation.
-
Monomer Impurities: The presence of monofunctional impurities in the monomers can act as chain terminators, limiting the final molecular weight.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the comonomers can limit the extent of polymerization.
Solutions:
-
Catalyst Optimization: Experiment with different catalysts and concentrations. Tin-based catalysts are often effective for polyesterification. A comparison of common catalysts is provided in Table 1.
-
Temperature Profile: Implement a two-stage temperature profile. Start with a lower temperature for the initial esterification/transesterification and gradually increase it for the polycondensation stage under high vacuum.
-
Efficient Byproduct Removal: Ensure a high vacuum is applied during the polycondensation stage to effectively remove volatile byproducts.
-
Monomer Purification: Purify the this compound and the comonomer (e.g., diol) before the reaction to remove any impurities.
-
Precise Stoichiometry: Accurately measure the molar quantities of the monomers to ensure a 1:1 ratio.
Issue 2: Discoloration of the Polyester
Question: The polyester I've synthesized using this compound has an undesirable yellow or brown color. What causes this discoloration and how can I minimize it?
Answer:
Discoloration in polyesters containing phenolic monomers is a common problem, often arising from thermal oxidation at the high temperatures required for polycondensation.[3] The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of colored quinone-like structures.
Solutions:
-
Use of Antioxidants/Stabilizers: Incorporate a small amount of a phenolic antioxidant or a phosphite-based stabilizer into the reaction mixture to inhibit oxidative degradation.
-
Inert Atmosphere: Conduct the entire reaction under a high-purity inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Optimized Reaction Time and Temperature: Avoid excessively high temperatures and prolonged reaction times, as these conditions promote thermal degradation and discoloration. Refer to Table 2 for the effect of temperature on color.
-
Catalyst Selection: Certain catalysts can contribute to color formation. Titanate catalysts, for instance, have been reported to sometimes cause more coloration than tin-based catalysts.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the polycondensation of this compound?
A1: The choice of catalyst significantly impacts the reaction rate and the properties of the final polymer. For the polycondensation involving phenolic monomers like this compound, organotin and organotitanium compounds are widely used. Table 1 provides a comparative overview of common catalysts.
Q2: What is the optimal temperature range for the polycondensation reaction?
A2: A two-stage temperature approach is generally recommended. The first stage, transesterification, is typically carried out at a lower temperature (180-220 °C). The second stage, polycondensation under vacuum, requires higher temperatures (240-280 °C) to facilitate the removal of byproducts and achieve a high molecular weight. However, it is crucial to avoid prolonged exposure to very high temperatures to prevent thermal degradation and discoloration.
Q3: How can I monitor the progress of the polycondensation reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Melt Viscosity: An increase in the melt viscosity of the reaction mixture indicates an increase in the polymer's molecular weight. This can be observed through the torque of the mechanical stirrer.
-
Infrared (IR) Spectroscopy: The disappearance of the hydroxyl (-OH) band and the appearance or increase in the intensity of the ester carbonyl (C=O) band can be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of monomer signals and the appearance of polymer signals.
-
Titration: The acid value of the reaction mixture can be determined by titration to measure the concentration of unreacted carboxyl end-groups.
Q4: What are the potential side reactions to be aware of?
A4: Besides the desired polyester formation, several side reactions can occur:
-
Oxidation: The phenolic hydroxyl group can be oxidized, leading to colored byproducts.
-
Decarboxylation: At very high temperatures, decarboxylation of the isophthalate (B1238265) moiety can occur.
-
Etherification: Self-condensation of the diol comonomer can lead to the formation of ether linkages.
-
Cyclization: Formation of cyclic oligomers can compete with linear polymer growth.
Careful control of reaction conditions, particularly temperature and atmosphere, is crucial to minimize these side reactions.
Data Presentation
Table 1: Comparison of Common Catalysts for Polycondensation of Phenolic Monomers
| Catalyst Type | Example | Typical Concentration (ppm) | Advantages | Disadvantages |
| Tin-Based | Dibutyltin oxide (DBTO) | 200 - 500 | High catalytic activity, less prone to causing discoloration. | Can be sensitive to hydrolysis. |
| Stannous octoate (Sn(Oct)₂) | 200 - 500 | Effective at lower temperatures. | Can lead to broader molecular weight distribution. | |
| Titanium-Based | Tetrabutyl titanate (TBT) | 100 - 400 | High catalytic activity, readily available. | Can cause yellowing of the polymer, sensitive to moisture.[2] |
| Titanium isopropoxide (TIS) | 100 - 400 | Very high activity. | Highly sensitive to moisture, can lead to gelation if not controlled. | |
| Antimony-Based | Antimony trioxide (Sb₂O₃) | 200 - 400 | Commonly used in industrial polyester synthesis. | Toxicity concerns, can lead to grayish discoloration. |
Table 2: Effect of Polycondensation Temperature on Polyester Color
| Temperature Range (°C) | Observed Color | Potential Issues |
| 220 - 240 | Colorless to pale yellow | Lower reaction rate, may result in lower molecular weight. |
| 240 - 260 | Pale yellow to light amber | Optimal balance between reaction rate and color formation. |
| 260 - 280 | Amber to brown | Increased risk of thermal degradation and significant discoloration.[3] |
| > 280 | Dark brown to black | Severe thermal degradation, potential for charring. |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with a Diol
This protocol outlines a general procedure for the melt polycondensation of this compound with a generic aliphatic diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol).
Materials:
-
This compound (DMHI)
-
Diol (e.g., Ethylene Glycol)
-
Catalyst (e.g., Dibutyltin oxide)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen or argon gas
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, a condenser, and a vacuum connection.
-
Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of this compound and the diol. Add the catalyst (e.g., 300 ppm of Dibutyltin oxide) and antioxidant (e.g., 1000 ppm of Irganox 1010).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas during the initial stage.
-
Transesterification Stage: Heat the reaction mixture to 180-200 °C with continuous stirring. Methanol will be evolved as a byproduct and collected in the condenser. Continue this stage for 2-3 hours or until most of the theoretical amount of methanol has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 240-260 °C. Once the desired temperature is reached, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Monitoring: Monitor the reaction by observing the increase in the viscosity of the melt (increase in the stirrer's torque).
-
Termination: Once the desired viscosity is achieved (typically after 3-5 hours under vacuum), stop the reaction by cooling the reactor.
-
Polymer Isolation: Once the reactor has cooled to a safe temperature, the polyester can be removed. The polymer is typically a solid at room temperature.
Protocol 2: Characterization of Polyester by ¹H NMR Spectroscopy
Objective: To confirm the structure of the synthesized polyester and to identify any potential side products.
Procedure:
-
Sample Preparation: Dissolve a small amount of the polyester (5-10 mg) in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid).
-
NMR Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Spectral Interpretation:
-
Polyester Structure: Identify the characteristic peaks corresponding to the protons of the this compound and the diol units in the polymer backbone. The integration of these peaks should correspond to the expected stoichiometric ratio.
-
End-Group Analysis: Identify the signals from the end groups of the polymer chains (e.g., hydroxyl or methyl ester end groups). The ratio of the integrals of the end-group signals to the repeating unit signals can be used to estimate the number-average molecular weight (Mn).
-
Side Products: Look for any unexpected peaks that may indicate the presence of side products, such as those arising from oxidation or etherification.
-
Mandatory Visualizations
Caption: Experimental workflow for the melt polycondensation of this compound.
Caption: Troubleshooting logic for common issues in the polycondensation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl 4-hydroxyisophthalate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 4-hydroxyisophthalate. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reflux time if starting material is still present. Ensure the reaction temperature is maintained at a gentle reflux. |
| 2. Moisture in reagents or glassware: Thionyl chloride is highly sensitive to moisture, which can quench the reaction. | 2. Use anhydrous methanol (B129727) and ensure all glassware is thoroughly dried before use. Conduct the reaction under a nitrogen or argon atmosphere. | |
| 3. Degradation of starting material or product: Prolonged exposure to high temperatures or strong acidic conditions can cause decomposition. | 3. Avoid excessive heating. Once the reaction is complete, proceed with the workup promptly. | |
| Presence of Unreacted 4-hydroxyisophthalic acid | 1. Insufficient thionyl chloride: Not enough reagent to convert both carboxylic acid groups to the acid chloride intermediate. | 1. Ensure the correct stoichiometry of thionyl chloride is used. A slight excess may be beneficial. |
| 2. Reaction time too short: The reaction may not have gone to completion. | 2. As mentioned above, monitor the reaction by TLC until the starting material spot is no longer visible. | |
| Presence of Mono-methylated Impurity (4-hydroxy-isophthalic acid monomethyl ester) | 1. Incomplete esterification: One of the carboxylic acid groups failed to esterify. | 1. Use a sufficient excess of methanol, as it also acts as the solvent. Ensure adequate reaction time at reflux. |
| 2. Premature workup: Stopping the reaction before full conversion. | 2. Confirm the absence of the mono-methylated intermediate by TLC before proceeding with the workup. | |
| Product is an Off-White or Colored Solid | 1. Presence of colored impurities from starting materials. | 1. Use high-purity 4-hydroxyisophthalic acid. |
| 2. Side reactions leading to colored byproducts. | 2. Maintain careful control over the reaction temperature. | |
| 3. Residual acidic impurities. | 3. Purify the crude product by washing with a saturated sodium bicarbonate solution to remove acidic impurities.[1] Recrystallization from a suitable solvent system can also remove colored impurities. | |
| Difficulty in Isolating the Product | 1. Product remains dissolved in the reaction mixture. | 1. After cooling the reaction, a precipitate should form. If not, try placing the flask in an ice bath to induce crystallization. If the product is still soluble, the solvent may need to be partially removed under reduced pressure. |
| 2. Formation of an oil instead of a solid. | 2. This can happen if impurities are present. Try to purify the oil by dissolving it in a suitable solvent and washing with sodium bicarbonate solution, followed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the Fischer esterification of 4-hydroxyisophthalic acid using methanol as both the reagent and solvent, with thionyl chloride as a catalyst to first form the acid chloride in situ. This method is effective and generally provides a good yield.[2]
Q2: What are the primary impurities I should be concerned about?
A2: The main impurities are typically unreacted 4-hydroxyisophthalic acid and the partially reacted intermediate, 4-hydroxy-isophthalic acid monomethyl ester.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane. The starting material is more polar and will have a lower Rf value than the fully esterified product. The mono-methylated intermediate will have an Rf value between the starting material and the final product.
Q4: How do I remove acidic impurities like the starting material and the mono-methylated product?
A4: Washing the crude product with a saturated solution of sodium bicarbonate is an effective method.[1] The acidic impurities will react with the base to form their corresponding sodium salts, which are soluble in the aqueous layer and can be separated. The desired this compound, being a neutral ester, will remain in the organic phase.
Q5: What is a good solvent system for recrystallizing this compound?
A5: A mixture of dioxane and water has been reported to be effective for the recrystallization of the related 3-monomethyl ester, suggesting a similar polar solvent/anti-solvent system could be effective for the dimethyl ester.[1] Experimentation with solvent systems like methanol/water or ethanol/water may also yield good results.
Data Presentation
Table 1: Illustrative Effect of Methanol Excess on Yield
| Molar Excess of Methanol (relative to 4-hydroxyisophthalic acid) | Illustrative Yield of this compound (%) |
| 10 | 75 |
| 20 | 85 |
| 30 | 92 |
| 40 | 93 |
Note: This data is for illustrative purposes to demonstrate the principle of Le Chatelier's principle in Fischer esterification and is not based on reported experimental results.
Table 2: Illustrative Purity Improvement with Sodium Bicarbonate Wash
| Purification Step | Illustrative Purity of this compound (%) |
| Crude product after reaction | 80 |
| After washing with saturated NaHCO₃ solution | 95 |
| After recrystallization | >99 |
Note: This data is for illustrative purposes to demonstrate the effectiveness of the purification steps.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported synthesis and provides a detailed step-by-step procedure.[2]
Materials:
-
4-hydroxyisophthalic acid (5 g, 27.5 mmol)
-
Anhydrous Methanol (MeOH) (50 mL)
-
Thionyl chloride (15 mL, 206 mmol)
-
Nitrogen or Argon gas supply
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Add 4-hydroxyisophthalic acid (5 g) and anhydrous methanol (50 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (15 mL) dropwise to the solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. The reaction should be carried out under a nitrogen or argon atmosphere.
-
Initial Stirring: After the addition is complete, stir the resulting solution at room temperature for 30 minutes.
-
Reflux: Gently heat the reaction mixture to reflux and maintain for 6 hours.
-
Cooling and Precipitation: Allow the reaction to cool to room temperature. Upon cooling, a precipitate of this compound should form.
-
Isolation of Crude Product: Collect the precipitate by filtration using a Buchner funnel.[2]
-
Purification:
-
Wash the crude solid with a cold, saturated sodium bicarbonate solution to remove any unreacted 4-hydroxyisophthalic acid and mono-methylated ester.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the solid from a suitable solvent system (e.g., methanol/water) to obtain the pure this compound as a white solid.
-
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Polymerization of Dimethyl 4-hydroxyisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of Dimethyl 4-hydroxyisophthalate.
Catalyst Selection and Performance
The selection of an appropriate catalyst is critical for controlling the polymerization of this compound, influencing reaction kinetics, molecular weight, and the final polymer's properties. Below is a summary of commonly used catalysts and their expected performance based on literature for similar aromatic polyesters.
Data Presentation: Catalyst Performance in Polyesterification
| Catalyst | Typical Concentration (ppm) | Temperature Range (°C) | Relative Activity | Expected Molecular Weight | Potential Issues |
| Titanium (IV) butoxide (TBT) | 200 - 500 | 220 - 280 | High | High | Can cause polymer discoloration (yellowing) at high temperatures.[1][2][3] |
| Dibutyltin oxide (DBTO) | 200 - 500 | 220 - 280 | Moderate to High | Moderate to High | May produce low molecular weight oligomers under certain conditions.[1] |
| Antimony trioxide (Sb₂O₃) | 200 - 400 | 240 - 280 | Moderate | High | Environmental and toxicity concerns.[4] |
| Enzymatic (e.g., Lipase) | Varies | 45 - 90 | Low to Moderate | Variable | "Green" alternative, milder reaction conditions, may require longer reaction times. |
Experimental Protocols
Detailed Methodology: Melt Polycondensation of this compound
This protocol describes a two-stage melt polycondensation process for the synthesis of polyesters from this compound and a suitable diol (e.g., ethylene (B1197577) glycol).
Materials:
-
This compound
-
Diol (e.g., Ethylene Glycol, molar ratio of diol to diester is typically 1.2:1 to 2:1)
-
Catalyst (e.g., Titanium (IV) butoxide, Antimony trioxide)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet, a distillation column, and a vacuum connection.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charging the Reactor: Charge the this compound, diol, and catalyst into the reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas to remove any oxygen. Maintain a slow, continuous flow of the inert gas throughout this stage.
-
Heating: Gradually heat the reactor to a temperature range of 180-220°C while stirring.
-
Methanol (B129727) Removal: The transesterification reaction will produce methanol as a byproduct. The methanol will be distilled off and collected. The reaction progress can be monitored by the amount of methanol collected. This stage is typically continued until approximately 80-90% of the theoretical amount of methanol has been removed.
Stage 2: Polycondensation
-
Temperature Increase: After the transesterification stage, gradually increase the temperature to 250-280°C.
-
Vacuum Application: Slowly apply a vacuum to the system (reducing the pressure to below 1 Torr) to facilitate the removal of the excess diol and drive the polymerization reaction towards a higher molecular weight.
-
Monitoring Viscosity: The progress of the polycondensation is monitored by the increase in the viscosity of the molten polymer. This can be observed through the power consumption of the mechanical stirrer.
-
Reaction Completion: The reaction is considered complete when the desired viscosity is achieved.
-
Polymer Recovery: The molten polymer is then extruded from the reactor under inert gas pressure into a water bath to cool and solidify. The resulting polymer strand is then pelletized for further analysis.
Troubleshooting Guides and FAQs
Question: Why is my final polymer yellow or discolored?
Answer: Discoloration, particularly yellowing, is a common issue in the high-temperature polymerization of phenolic compounds like this compound. The primary causes include:
-
Catalyst-Induced Degradation: Certain catalysts, especially titanium-based ones, can cause discoloration at elevated temperatures.[2][3]
-
Oxidation: The presence of oxygen in the reactor can lead to oxidative side reactions of the phenolic hydroxyl group, resulting in colored byproducts.
-
Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polymer backbone.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly purge the reactor with nitrogen or argon before and during the reaction to minimize oxygen exposure.
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst.
-
Consider an Alternative Catalyst: If discoloration persists with a titanium catalyst, consider using an antimony-based catalyst, although be mindful of the associated environmental concerns.
-
Minimize Reaction Time at High Temperatures: Once the transesterification is complete, proceed to the high-temperature polycondensation stage and aim to reach the target viscosity as efficiently as possible.
Question: The molecular weight of my polymer is lower than expected. What are the possible reasons?
Answer: Achieving a high molecular weight is often a primary goal in polymerization. Low molecular weight can be attributed to several factors:
-
Incomplete Removal of Byproducts: The presence of residual methanol from the transesterification stage or water can shift the reaction equilibrium, limiting chain growth.
-
Improper Monomer Stoichiometry: An imbalance in the molar ratio of the diester and diol can lead to an excess of one type of functional group at the chain ends, preventing further polymerization.
-
Side Reactions: Side reactions can consume functional groups or terminate growing polymer chains.
-
Insufficient Reaction Time or Temperature: The polycondensation stage may not have been carried out for a sufficient duration or at a high enough temperature to achieve high molecular weight.
Troubleshooting Steps:
-
Efficient Byproduct Removal: Ensure your distillation setup is efficient during the transesterification stage and that a high vacuum is achieved during polycondensation.
-
Accurate Monomer Measurement: Precisely measure the monomers to ensure the correct stoichiometric ratio.
-
Optimize Reaction Conditions: Experiment with increasing the polycondensation time or temperature. However, be cautious of potential thermal degradation.
-
Catalyst Activity: Ensure the catalyst is active and used at an appropriate concentration.
Question: My polymerization reaction is very slow. How can I increase the reaction rate?
Answer: A slow reaction rate can be due to:
-
Low Catalyst Activity or Concentration: The catalyst may not be effective enough or is being used at too low a concentration.
-
Low Reaction Temperature: The temperature may be insufficient for the catalyst to be highly active.
-
Poor Mixing: Inefficient stirring can lead to poor heat and mass transfer within the reactor.
Troubleshooting Steps:
-
Increase Catalyst Concentration: Gradually increase the amount of catalyst.
-
Increase Reaction Temperature: Raise the temperature for both the transesterification and polycondensation stages within the acceptable limits for the polymer's stability.
-
Ensure Efficient Stirring: Use a mechanical stirrer that provides good agitation of the viscous polymer melt.
Visualizations
Caption: Experimental Workflow for Melt Polycondensation.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Polyester Molecular Weight with Dimethyl 4-hydroxyisophthalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polyesters using Dimethyl 4-hydroxyisophthalate.
Introduction
This compound is a trifunctional monomer used in polyester (B1180765) synthesis to control molecular weight and introduce branching. Its single hydroxyl group can act as a chain-terminating agent or a branching point, depending on the reaction conditions and stoichiometry. The two dimethyl ester groups participate in the polycondensation reaction with diols. Precise control over the concentration of this monomer is crucial for achieving the desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polyester synthesis?
A1: this compound serves as a molecular weight control agent and a branching agent in polyester synthesis. The phenolic hydroxyl group can react with the growing polymer chain, leading to either termination or the creation of a branch point from which new polymer chains can grow.
Q2: How does the concentration of this compound affect the molecular weight of the resulting polyester?
A2: Generally, increasing the concentration of this compound leads to a decrease in the average molecular weight of the polyester. This is because the monofunctional hydroxyl group can terminate chain growth. At higher concentrations, it can also lead to branching and potentially gelation if not carefully controlled.
Q3: Can this compound induce crosslinking in the polyester?
A3: Yes, under certain conditions, particularly at higher concentrations and elevated temperatures, the hydroxyl group can initiate branching, which can lead to the formation of a crosslinked network, resulting in an insoluble gel. Careful control of the monomer feed ratio and reaction conditions is essential to prevent premature gelation.
Q4: What analytical techniques are recommended for characterizing polyesters modified with this compound?
A4: The following techniques are recommended:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polyester.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the incorporation of the this compound monomer into the polyester backbone and to analyze the polymer microstructure.[6][7][8][9]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
-
Viscometry: To measure the intrinsic viscosity of the polymer solution, which is related to the molecular weight.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Low Molecular Weight | - High concentration of this compound. - Presence of other monofunctional impurities. - Incomplete reaction. | - Reduce the molar ratio of this compound relative to the other monomers. - Ensure all monomers and solvents are of high purity. - Increase reaction time or temperature to drive the polycondensation to completion. |
| Gel Formation (Crosslinking) | - Excessive concentration of this compound. - High reaction temperature promoting side reactions. - Non-stoichiometric ratio of diacid/diester to diol monomers. | - Carefully control the stoichiometry; use a lower concentration of the trifunctional monomer.[11][12] - Optimize the reaction temperature to favor linear chain growth over branching. - Ensure a slight excess of the diol component to favor hydroxyl end-groups and reduce the likelihood of extensive branching. |
| High Polydispersity Index (PDI) | - Side reactions leading to branching. - Non-uniform reaction conditions. - Inefficient mixing. | - Lower the reaction temperature to minimize side reactions. - Ensure homogenous mixing throughout the polymerization process. - Consider a step-wise addition of the this compound to better control its incorporation. |
| Poor Reproducibility of Molecular Weight | - Inaccurate measurement of monomers. - Fluctuations in reaction temperature. - Presence of moisture in the reactants or reaction vessel. | - Use precise analytical balances for weighing monomers. - Employ a reliable temperature controller for the reaction vessel. - Thoroughly dry all glassware and reactants before use. |
| Difficulty in Dissolving the Final Polymer | - High degree of branching or crosslinking. - High molecular weight. | - If gelation has not occurred, try a wider range of solvents or solvent mixtures at elevated temperatures. - If the polymer is crosslinked, it will not dissolve but may swell in a suitable solvent. The synthesis will need to be repeated with adjusted parameters. |
Quantitative Data
The following table summarizes the expected trend in molecular weight and polydispersity index (PDI) with varying concentrations of this compound. Note: These are illustrative values and actual results will depend on the specific diol and diacid/diester used, as well as the reaction conditions.
| Mole % of this compound | Expected Weight Average Molecular Weight (Mw) ( g/mol ) | Expected Polydispersity Index (PDI) |
| 0.5 | 45,000 - 55,000 | 2.0 - 2.5 |
| 1.0 | 30,000 - 40,000 | 2.2 - 2.8 |
| 2.0 | 15,000 - 25,000 | 2.5 - 3.5 |
| > 3.0 | < 15,000 (Risk of Gelation) | > 3.5 |
Experimental Protocols
Synthesis of Linear Polyester with Molecular Weight Control
This protocol describes the synthesis of a polyester using Dimethyl Terephthalate, Ethylene (B1197577) Glycol, and a small amount of this compound to control the molecular weight.
Materials:
-
Dimethyl Terephthalate (DMT)
-
Ethylene Glycol (EG)
-
This compound
-
Antimony Trioxide (catalyst)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge Dimethyl Terephthalate, Ethylene Glycol (in a 1:2.2 molar ratio to DMT), this compound (e.g., 1 mol% relative to DMT), and Antimony Trioxide (e.g., 200-300 ppm).
-
Transesterification: Heat the mixture under a slow stream of nitrogen to 180-200°C. Methanol (B129727) will be evolved as a byproduct of the transesterification reaction. Continue heating until approximately 90% of the theoretical amount of methanol has been collected.
-
Polycondensation: Gradually increase the temperature to 270-280°C while slowly reducing the pressure to below 1 torr. This stage facilitates the removal of excess ethylene glycol and drives the polymerization forward.
-
Monitoring: The progress of the reaction can be monitored by the viscosity of the molten polymer (e.g., by measuring the stirrer torque).
-
Termination: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
Isolation: The resulting polyester can be isolated by carefully breaking the glass flask (if necessary) or by extruding the molten polymer.
Visualizations
Caption: Experimental workflow for polyester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.uoc.gr [chemistry.uoc.gr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. Educational series: turning monomers into crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00912B [pubs.rsc.org]
Technical Support Center: Discoloration in Polymers Made with Dimethyl 4-hydroxyisophthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized from Dimethyl 4-hydroxyisophthalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent discoloration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in polymers synthesized with this compound?
A1: Discoloration, typically appearing as yellowing or browning, in polymers made with this compound is primarily caused by a combination of factors:
-
Thermal Degradation: High temperatures during polymerization or processing can lead to the breakdown of the polymer chains and the formation of colored byproducts.[1][2] The presence of the aromatic ring in the monomer makes the resulting polymer susceptible to thermal aging.[1][2]
-
Oxidation: The phenolic hydroxyl group on the isophthalate (B1238265) moiety is susceptible to oxidation, especially at elevated temperatures. This oxidation can lead to the formation of highly colored quinone-methide and other conjugated structures.[1][2] Exposure to oxygen during the manufacturing or storage process can exacerbate this issue.[1][2]
-
UV Radiation Exposure: Exposure to ultraviolet (UV) light can induce photo-oxidative degradation, leading to changes in the polymer's chemical structure and causing yellowing.[1][2][3]
-
Catalyst Residues: Certain polymerization catalysts, particularly titanium-based ones, can promote discoloration.[1]
-
Monomer Impurities: The purity of the this compound monomer is crucial. Impurities present in the monomer can act as initiation sites for degradation and discoloration.
Q2: How can I prevent discoloration during the polymerization process?
A2: To minimize discoloration during polymerization, consider the following preventative measures:
-
Monomer Purification: Ensure the high purity of this compound. Recrystallization is a common method for purifying solid monomers.
-
Use of Antioxidants: Incorporate a stabilizer system into your formulation. A combination of a primary antioxidant (e.g., a hindered phenolic antioxidant) and a secondary antioxidant (e.g., a phosphite (B83602) antioxidant) is often effective.[2] The primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are precursors to colored species.[2]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Optimized Polymerization Temperature: Use the lowest possible polymerization temperature that still allows for the desired molecular weight and reaction kinetics to be achieved. High temperatures accelerate thermal degradation.[1][2]
-
Catalyst Selection: If a catalyst is required, consider using one that is less prone to causing discoloration, such as a tin-based catalyst (e.g., monobutyltin (B1198712) oxide), as an alternative to titanium-based catalysts.[1]
-
UV Absorbers: If the final polymer will be exposed to light, the addition of a UV absorber can help prevent photo-degradation.[1][2]
Q3: What is the Yellowness Index (YI), and how is it measured?
A3: The Yellowness Index (YI) is a standardized metric used to quantify the degree of yellowness of a material.[4][5] A higher YI value indicates a greater degree of yellowness.[5] It is a crucial parameter for quality control in the production of polymers where color is a critical attribute.[4]
YI is typically measured using a spectrophotometer or colorimeter according to standard test methods, most commonly ASTM E313.[5] The instrument measures the transmittance or reflectance of light through or from the polymer sample and calculates the YI based on the CIE tristimulus values.[5]
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Solutions |
| Polymer is yellow immediately after synthesis. | 1. High polymerization temperature.[1][2]2. Presence of oxygen during polymerization.[1][2]3. Impure this compound monomer.4. Inappropriate catalyst (e.g., titanium-based).[1] | 1. Lower the polymerization temperature.2. Ensure a continuous and robust inert gas purge.3. Purify the monomer by recrystallization before use.4. Switch to a less coloring catalyst, such as a tin-based one.[1]5. Introduce a phosphite-based antioxidant to the formulation.[2] |
| Polymer turns yellow upon cooling or during storage in the dark. | 1. Residual catalyst activity.2. Trapped radicals from the polymerization process.3. Reaction with atmospheric oxygen over time. | 1. Deactivate the catalyst at the end of the polymerization if possible.2. Incorporate a hindered phenolic antioxidant to scavenge residual free radicals.3. Store the polymer in an oxygen-free environment (e.g., under nitrogen or in vacuum-sealed bags). |
| Polymer yellows or discolors upon exposure to light. | 1. Photo-oxidation due to UV radiation.[1][2][3] | 1. Add a UV absorber to the polymer formulation.2. If possible, incorporate a Hindered Amine Light Stabilizer (HALS).3. Store the polymer in a dark place or in UV-blocking packaging. |
| Pink or reddish discoloration. | 1. Formation of specific chromophores from the oxidation of phenolic compounds. | 1. This can be a more complex issue. A combination of a hindered phenolic antioxidant and a phosphite antioxidant is a good starting point to prevent the formation of these chromophores.[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify the this compound monomer to remove impurities that may cause discoloration during polymerization.
Materials:
-
Crude this compound
-
An appropriate solvent (e.g., a mixture of dioxane and water, or a suitable alcohol/water mixture). The ideal solvent should dissolve the monomer well at elevated temperatures but poorly at room temperature.[6]
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[7][8]
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.[7][8]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.[7][8]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Melt Polymerization of this compound with Minimized Discoloration
Objective: To synthesize a polyester (B1180765) using this compound while minimizing discoloration.
Materials:
-
Purified this compound
-
Diol co-monomer (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Catalyst (e.g., monobutyltin oxide)
-
Primary antioxidant (e.g., a hindered phenolic antioxidant like Irganox® 1010)
-
Secondary antioxidant (e.g., a phosphite antioxidant like Irgafos® 168)
-
Polymerization reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet for condensation products.
Procedure:
-
Charge the reactor with the purified this compound, diol co-monomer, and the antioxidant package.
-
Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heat the reactor to the desired temperature for the first stage of esterification (typically 180-200°C). The goal is to melt the monomers and initiate the reaction, driving off the condensation product (methanol).
-
Once the majority of the methanol (B129727) has been distilled off, add the catalyst.
-
Gradually increase the temperature and apply a vacuum to facilitate the removal of the diol and increase the molecular weight of the polymer. This polycondensation stage should be performed at the lowest effective temperature to minimize thermal degradation.
-
Monitor the reaction progress by measuring the viscosity of the melt or by analyzing samples for molecular weight.
-
Once the desired molecular weight is achieved, cool the polymer under an inert atmosphere.
-
Extrude and pelletize the polymer, ensuring minimal exposure to air while the polymer is hot.
Visualizations
Logical Relationship of Discoloration Causes
Caption: Key factors contributing to discoloration during and after polymerization.
Troubleshooting Workflow
References
- 1. How to solve the problem of yellowing of unsaturated resin - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 2. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 3. quora.com [quora.com]
- 4. equitechintl.com [equitechintl.com]
- 5. Yellowness Index (YI) ASTM E313 [intertek.com]
- 6. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Dimethyl 4-hydroxyisophthalate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dimethyl 4-hydroxyisophthalate, particularly concerning the impact of moisture.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.
Issue 1: Inconsistent analytical results for this compound samples.
-
Possible Cause: Degradation of the compound due to improper storage or handling, leading to the formation of hydrolysis products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container at the recommended temperature (typically -20°C for long-term storage) and protected from moisture.[1][2]
-
Use of Fresh Solvent: When preparing solutions, especially in hygroscopic solvents like DMSO, use fresh, anhydrous solvent to minimize moisture content.[1][2]
-
Perform Stability-Indicating Analysis: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from potential degradation products.
-
Forced Degradation Study: If not already done, perform a forced degradation study to identify the potential degradation products under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions. This will confirm if the observed impurities are indeed degradants.[3][4][5]
-
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
-
Possible Cause: Hydrolysis of the ester functional groups in the presence of moisture.
-
Troubleshooting Steps:
-
Identify Degradation Products: Based on the principles of ester hydrolysis, the primary degradation products are likely to be 4-hydroxy-3-(methoxycarbonyl)benzoic acid (monoester) and 4-hydroxyisophthalic acid (diacid).
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and confirm their identity as the predicted hydrolysis products.
-
Reference Standard Comparison: If available, co-inject reference standards of the potential degradation products to confirm their retention times.
-
Issue 3: Accelerated degradation of this compound in a new formulation.
-
Possible Cause: Excipient incompatibility or the presence of moisture within the formulation.
-
Troubleshooting Steps:
-
Excipient Compatibility Study: Conduct a systematic study of the drug substance with individual excipients to identify any interactions that may be accelerating degradation.
-
Moisture Content Analysis: Determine the water content of the formulation using Karl Fischer titration to assess if it is within an acceptable range.
-
Reformulation: Consider using excipients with lower hygroscopicity or incorporating a desiccant into the packaging.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of moisture?
A1: The primary degradation pathway is hydrolysis of the two ester groups. This is a two-step process where this compound is first hydrolyzed to its monoester, 4-hydroxy-3-(methoxycarbonyl)benzoic acid, and then further hydrolyzed to 4-hydroxyisophthalic acid. This reaction is catalyzed by the presence of acid or base.
Q2: How does humidity affect the solid-state stability of this compound?
A2: As a hygroscopic compound, this compound can absorb moisture from the atmosphere, which can lead to solid-state hydrolysis. The rate of degradation is expected to increase with higher relative humidity (RH) and temperature. It is crucial to store the compound in a desiccated environment.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store the solid powder at -20°C in a tightly sealed container to protect it from moisture.[1][2] For solutions in solvents, storage at -80°C is often recommended for extended stability.[1]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method should be able to separate this compound from its potential degradation products and any other impurities. A reverse-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a good starting point. The method should be validated according to ICH guidelines.
Data Presentation
Table 1: Illustrative Stability Data for this compound Under Accelerated Conditions
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected trends in stability based on general principles of chemical kinetics. Actual results may vary.
| Storage Condition | Time (Weeks) | Assay (%) | 4-hydroxy-3-(methoxycarbonyl)benzoic acid (%) | 4-hydroxyisophthalic acid (%) | Total Degradants (%) |
| 40°C / 75% RH | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.1 | 0.4 | 1.5 | |
| 4 | 97.1 | 1.9 | 1.0 | 2.9 | |
| 8 | 94.5 | 3.2 | 2.3 | 5.5 | |
| 12 | 92.0 | 4.5 | 3.5 | 8.0 | |
| 50°C / 75% RH | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 96.2 | 2.5 | 1.3 | 3.8 | |
| 4 | 92.8 | 4.6 | 2.6 | 7.2 | |
| 8 | 86.5 | 7.8 | 5.7 | 13.5 | |
| 12 | 80.1 | 11.2 | 8.7 | 19.9 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 60°C for 48 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 238 nm
Visualizations
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 3. Stability Testing for Tropical and High-Humidity Pharmaceutical Environments – StabilityStudies.in [stabilitystudies.in]
- 4. microchemlab.com [microchemlab.com]
- 5. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions to prevent Dimethyl 4-hydroxyisophthalate degradation
Welcome to the Technical Support Center for Dimethyl 4-hydroxyisophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and preventing the degradation of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a chemical compound with the molecular formula C₁₀H₁₀O₅.[1][2] It is often used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceutical compounds and other complex molecules.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound are exposure to:
-
pH extremes: Both acidic and basic conditions can catalyze the hydrolysis of the ester functional groups.
-
Oxidizing agents: The phenolic hydroxyl group is susceptible to oxidation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[4]
-
Elevated temperatures: High temperatures can accelerate the rates of all degradation pathways.
Q3: What are the likely degradation products of this compound?
Based on its chemical structure, the most probable degradation products include:
-
4-Hydroxyisophthalic acid: Formed by the hydrolysis of both methyl ester groups.
-
Monomethyl 4-hydroxyisophthalate: Formed by the hydrolysis of one of the methyl ester groups.
-
Oxidation products: Various quinone-type structures or polymeric materials can be formed from the oxidation of the phenol (B47542) group.
Q4: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound powder should be kept in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated place. A temperature of -20°C is recommended for optimal stability.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Avoid using stock solutions that have been stored for an extended period, especially at room temperature or in the light.
-
Verify solvent compatibility: Ensure the solvent used for the stock solution does not promote degradation. For example, highly acidic or basic solvents should be avoided if possible.
-
Analyze for degradation products: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products in your stock solution.
-
Problem 2: Appearance of new, unexpected peaks in HPLC analysis.
-
Possible Cause: On-instrument or sample preparation-induced degradation.
-
Troubleshooting Steps:
-
Control sample temperature: Use an autosampler with temperature control to keep samples cool during long analytical runs.
-
Evaluate sample diluent: Ensure the sample diluent is neutral and does not cause degradation over the analysis time.
-
Minimize light exposure: Protect samples from light from the moment of preparation until injection.
-
Problem 3: Loss of potency of a this compound-containing formulation.
-
Possible Cause: Inadequate formulation or storage conditions leading to degradation.
-
Troubleshooting Steps:
-
Conduct forced degradation studies: Subject the formulation to stress conditions (acid, base, oxidation, light, heat) to identify the primary degradation pathways.[5]
-
Reformulate to improve stability: Consider the addition of antioxidants, buffering agents, or light-protective packaging based on the results of the forced degradation studies.
-
Optimize storage conditions: Based on stability data, define optimal storage temperature, humidity, and light protection for the formulation.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Atmosphere |
| Solid (Powder) | -20°C (Long-term) | Required | Dry, inert gas recommended |
| 2-8°C (Short-term) | Required | Dry | |
| In Solution | -20°C or -80°C | Required | Tightly sealed, degassed solvent |
Table 2: Hypothetical Degradation of this compound under Forced Degradation Conditions (HPLC Analysis)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Monomethyl 4-hydroxyisophthalate |
| 0.1 M NaOH | 4 hours | 25°C | 45% | 4-Hydroxyisophthalic acid |
| 3% H₂O₂ | 8 hours | 25°C | 25% | Oxidized derivatives |
| Heat | 48 hours | 80°C (solid) | 8% | Monomethyl 4-hydroxyisophthalate |
| Light (UV/Vis) | 24 hours | 25°C (solution) | 12% | Photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature (25°C) for 8 hours.
-
Thermal Degradation (Solid): Place approximately 10 mg of solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solution): Expose 2 mL of the stock solution in a transparent vial to UV and visible light in a photostability chamber for 24 hours.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dissolve the thermally stressed solid sample in methanol. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).
-
Initial conditions: 20% Acetonitrile.
-
Gradient: Linearly increase to 80% Acetonitrile over 20 minutes.
-
Hold at 80% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[6][7]
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5985-24-0 | FD144341 [biosynth.com]
- 3. This compound | 5985-24-0 [chemicalbook.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution [apb.tbzmed.ac.ir]
analytical techniques for identifying byproducts in Dimethyl 4-hydroxyisophthalate reactions
Technical Support Center: Analysis of Dimethyl 4-hydroxyisophthalate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification of byproducts in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most common byproducts typically arise from incomplete reactions or side reactions involving the starting materials. When synthesizing this compound from 4-hydroxyisophthalic acid and methanol, potential byproducts include:
-
Incomplete Esterification: 4-Hydroxy-3-(methoxycarbonyl)benzoic acid and 4-Hydroxy-1-(methoxycarbonyl)benzoic acid (mono-methylated intermediates).
-
Residual Starting Material: Unreacted 4-hydroxyisophthalic acid.
-
Positional Isomers: If the starting material contains isomeric impurities, corresponding dimethyl ester isomers may be formed. NMR spectroscopy is a powerful technique for distinguishing between such regioisomers.[1][2][3]
-
Solvent-Related Impurities: Artifacts from solvents like DMSO can appear in analyses such as headspace GC-MS.[4]
Q2: Which analytical technique is best for routine purity checks of my this compound product?
A2: For routine purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is highly effective. It provides excellent separation of the main product from non-volatile impurities like the starting di-acid or mono-ester byproducts. Purity is often confirmed by HPLC analysis.[5]
Q3: How can I identify an unknown peak in my GC-MS chromatogram?
A3: An unknown peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be identified by:
-
Mass Spectrum Analysis: Compare the electron ionization (EI) mass spectrum of the unknown peak against a commercial database like the NIST library.[6]
-
High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS provides accurate mass data, which can be used to determine the elemental composition of the unknown compound.[7]
-
Soft Ionization: Techniques like chemical ionization (CI) or field ionization (FI) can help in identifying the molecular ion, which may be fragmented and absent in the EI spectrum.[6][7]
Q4: My NMR spectrum shows more peaks than expected. What could be the cause?
A4: Unexpected peaks in an NMR spectrum can indicate the presence of isomers, which have the same molecular formula but different arrangements of atoms.[1][2] NMR is particularly adept at distinguishing regioisomers by analyzing differences in chemical shifts and coupling patterns in the aromatic region.[1][2] Other possibilities include residual solvent, starting materials, or other unforeseen byproducts. Two-dimensional NMR techniques like COSY and HSQC can help in assigning these unknown signals.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a this compound reaction mixture shows more peaks than just the product and starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unidentified HPLC peaks.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Esterification | Compare the retention time of the unknown peak with a standard of 4-hydroxyisophthalic acid or its mono-methyl ester. If a match is found, optimize reaction time, temperature, or catalyst amount to drive the reaction to completion. |
| Isomeric Impurity | Isomers may have slightly different retention times. Collect the fraction corresponding to the unknown peak and analyze it using NMR spectroscopy to confirm its structure.[2] |
| Degradation Product | If the reaction is run at high temperatures or under harsh pH conditions, the product may degrade. Analyze the mass of the unknown peak using LC-MS to check for fragments or rearranged structures. |
Issue 2: Ambiguous NMR Spectrum
Symptom: The 1H or 13C NMR spectrum of your product is difficult to interpret due to overlapping signals or unexpected splitting patterns.
Analytical Approach for Structural Confirmation:
Caption: Logical workflow for structure elucidation using 2D NMR.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Presence of Regioisomers | Regioisomers will have distinct, albeit similar, NMR spectra, particularly in the aromatic region.[1][2] Run 2D NMR experiments (COSY, HSQC) to definitively assign proton and carbon signals and establish connectivity to differentiate the isomers. |
| Complex Signal Overlap | In a crude reaction mixture, signals from multiple compounds can overlap. Purify the sample using column chromatography or preparative HPLC before re-acquiring the NMR spectrum. |
| Second-Order Effects | When coupled protons have very similar chemical shifts, complex splitting patterns (non-first-order) can emerge. Using a higher-field NMR spectrometer can often resolve these signals. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Assessment
This protocol is designed for the quantitative analysis of this compound and potential non-volatile byproducts.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
Expected Retention Times (Approximate):
| Compound | Expected Retention Time (min) |
| 4-Hydroxyisophthalic Acid | 5-7 |
| 4-Hydroxy-mono-methyl-isophthalate | 9-12 |
| This compound | 15-18 |
Protocol 2: GC-MS for Volatile Impurity Profiling
This method is suitable for identifying volatile organic impurities and byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet Temperature: 250 °C.[7]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.[7]
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate. If the sample is not readily soluble, DMSO can be used, but be aware of potential solvent-derived artifact peaks.[4][8]
Protocol 3: NMR for Structural Characterization
This protocol outlines the steps for acquiring 1D and 2D NMR spectra to identify isomers and other byproducts.
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide (B87167) (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of the deuterated solvent.
-
Experiments to Run:
-
1H NMR: Provides information on the proton environments in the molecule.
-
13C{1H} NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between coupled protons, helping to identify spin systems.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.[1]
-
Reference NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) in CDCl3 (Approximate) |
| 1H NMR | |
| -OCH3 (x2) | ~3.9 |
| Aromatic-H | 7.0 - 8.5 |
| -OH | Variable, broad singlet |
| 13C NMR | |
| -OCH3 (x2) | ~52 |
| Aromatic-C | 115 - 160 |
| C=O (x2) | 165 - 170 |
Note: Chemical shifts can vary based on solvent and concentration. The presence of isomers will result in additional, distinct sets of signals in the aromatic region.[2]
References
- 1. news-medical.net [news-medical.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Dimethyl 4-hydroxyisophthalate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical techniques for validating the purity of Dimethyl 4-hydroxyisophthalate, a versatile building block in chemical synthesis. We present detailed experimental protocols, data interpretation guidelines, and a discussion of potential impurities to empower researchers in their quality control processes.
Comparison of Analytical Methods for Purity Determination
Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the required level of accuracy, and the specific impurities being targeted. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titration.
| Analytical Technique | Principle | Pros | Cons | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High sensitivity and resolution for separating closely related impurities. Quantitative accuracy. | Requires specific method development. Reference standards for impurities are often needed for identification and quantification. | >95% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[1][2][3] | Primary analytical method, does not require a reference standard of the analyte itself. Provides structural information. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer and a suitable internal standard. | >95% |
| Saponification Titration | Quantification of the ester functional groups by reacting them with a known excess of base (saponification) and then titrating the remaining base. | Cost-effective and does not require sophisticated instrumentation. | Less specific than chromatographic methods; any impurity with an ester group will be titrated. Lower precision. | 97-102% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by their detection and identification based on their mass-to-charge ratio.[4] | Excellent for identifying and quantifying volatile impurities and residual solvents.[4] | Not suitable for non-volatile impurities. Derivatization may be required for some compounds. | Dependent on the impurity |
Table 1. Comparison of Analytical Methods for Purity Validation of this compound.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments mentioned above.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example, a starting condition of 30% Acetonitrile, ramping to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to prepare a stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
Data Analysis: The purity is calculated by the area percentage method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
Caption: Workflow for HPLC purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of this compound purity using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Dimethyl terephthalate)[2][5]
-
Deuterated solvent (e.g., DMSO-d6)[5]
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Accurately weigh about 5 mg of the certified internal standard (e.g., Dimethyl terephthalate).
-
Dissolve both the sample and the internal standard in approximately 0.75 mL of the deuterated solvent in an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: To cover all signals of interest.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
Caption: Workflow for qNMR purity analysis.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a robust purity validation strategy. The primary synthesis route for this compound involves the esterification of 4-Hydroxyisophthalic acid with methanol.[6] Potential impurities can arise from this process:
-
4-Hydroxyisophthalic acid: Unreacted starting material.
-
Monomethyl 4-hydroxyisophthalate: An intermediate of the esterification reaction.[7]
-
Methanol: Residual solvent from the synthesis.
-
Other related substances: Depending on the specific synthetic conditions, other byproducts could be formed.
It is important to use analytical techniques that can effectively separate and detect these potential impurities. For instance, HPLC is well-suited for separating the starting material and the mono-ester from the final product. GC-MS is the preferred method for analyzing residual solvents like methanol.
Conclusion
Validating the purity of this compound is essential for ensuring the integrity of research and development activities. This guide provides a framework for selecting and implementing appropriate analytical methods. By combining techniques like HPLC for impurity profiling and qNMR for an absolute purity assessment, researchers can have high confidence in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. Always refer to pharmacopeial monographs or established analytical literature for the most current and detailed procedures.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tpcj.org [tpcj.org]
- 5. bipm.org [bipm.org]
- 6. This compound | 5985-24-0 [chemicalbook.com]
- 7. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
A Comparative Guide: Dimethyl 4-hydroxyisophthalate vs. Terephthalic Acid in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Dimethyl 4-hydroxyisophthalate and Terephthalic Acid in polyester (B1180765) synthesis, supported by experimental data and detailed protocols.
In the realm of polymer chemistry, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of two aromatic dicarboxylic acid derivatives used in the synthesis of polyesters: this compound and the widely used Terephthalic Acid. The introduction of a hydroxyl group onto the aromatic ring of the isophthalate (B1238265) monomer offers a unique avenue for tailoring polymer characteristics, leading to materials with potentially enhanced solubility, altered thermal behavior, and opportunities for post-polymerization modification.
Executive Summary
This guide demonstrates that while terephthalic acid-based polyesters are renowned for their high thermal stability and mechanical strength, the incorporation of this compound introduces significant modifications to the polymer architecture. The presence of the hydroxyl group and the meta-linkage of the isophthalate disrupt the polymer chain regularity, leading to a decrease in crystallinity and melting temperature, and an increase in solubility. These changes can be advantageous for applications requiring enhanced processability and the potential for further functionalization.
Performance Data Summary
The following table summarizes the key performance differences between polyesters synthesized with this compound and Terephthalic Acid. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific diols and polymerization conditions used.
| Property | Polyester with this compound | Polyester with Terephthalic Acid | Rationale for Difference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Generally lower to comparable | Generally higher | The meta-linkage and the presence of the hydroxyl group in this compound introduce kinks and increase free volume in the polymer chain, reducing the energy required for segmental motion. |
| Melting Temperature (Tm) | Significantly lower or amorphous | High (e.g., PET ~265 °C) | The irregular polymer chain structure resulting from the meta-linkage and the hydroxyl group hinders crystal packing, leading to lower crystallinity and melting point. |
| Thermal Stability (Decomposition Temp.) | Good, but may be slightly lower | Excellent | The inherent stability of the aromatic ester linkage provides good thermal stability in both. The initiation of decomposition may be slightly influenced by the presence of the hydroxyl group. |
| Mechanical Properties | |||
| Tensile Strength | Moderate to High | High to Very High | The high crystallinity and linear chain structure of terephthalate-based polyesters contribute to their superior tensile strength. The amorphous nature of hydroxyisophthalate-based polyesters can lead to lower, yet still robust, strength. |
| Modulus | Moderate | High | Similar to tensile strength, the rigidity and crystallinity of terephthalate (B1205515) polymers result in a higher modulus. |
| Solubility | |||
| In Common Organic Solvents | Generally soluble | Generally insoluble | The disruption of chain packing and the potential for hydrogen bonding with the hydroxyl group in hydroxyisophthalate-based polyesters significantly improves their solubility in solvents like DMF, DMSO, and THF. |
Experimental Protocols
Detailed methodologies for the synthesis of polyesters from both monomers are crucial for reproducible research. Below are representative experimental protocols for solution and melt polycondensation.
Solution Polycondensation of a Copolyester from this compound and Terephthaloyl Chloride
This method is suitable for synthesizing polyesters at lower temperatures, which can be beneficial for preserving the functionality of the hydroxyl group.
-
Monomer and Solvent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar ratio of this compound and a diol (e.g., 1,4-butanediol) in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Addition of Acid Chloride: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride (dissolved in the same solvent) to the stirred solution under a nitrogen atmosphere.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol (B129727).
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove unreacted monomers and salts. Dry the final polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Melt Polycondensation of a Polyester from Terephthalic Acid and Ethylene (B1197577) Glycol (PET Synthesis)
This is a common industrial method for producing high molecular weight polyesters like PET.
-
Esterification: Charge a reactor with terephthalic acid and an excess of ethylene glycol (typically a 1:1.2 to 1:1.5 molar ratio). Add a suitable esterification catalyst, such as antimony trioxide. Heat the mixture to 190-230°C under a nitrogen atmosphere. Water is formed as a byproduct and is continuously removed by distillation.
-
Pre-polycondensation: After the esterification is complete (as indicated by the cessation of water distillation), add a polycondensation catalyst (e.g., a phosphorus-based stabilizer) and increase the temperature to 230-250°C. Gradually reduce the pressure to promote the removal of excess ethylene glycol.
-
Polycondensation: Further increase the temperature to 270-290°C and apply a high vacuum (<1 Torr). The viscosity of the melt will increase as the molecular weight of the polymer grows. Continue the reaction until the desired melt viscosity is achieved.
-
Extrusion and Pelletization: Extrude the molten polymer from the reactor, cool it in a water bath, and cut it into pellets.
Visualizing the Structural Differences
The fundamental differences in the polymer chains derived from this compound and Terephthalic Acid can be visualized through their chemical structures and the resulting polymer architecture.
Figure 1: Comparison of polymer chain structures.
The diagram above illustrates the key structural difference. The para-linkage of terephthalic acid results in a linear and highly regular polymer chain, which facilitates close packing and high crystallinity. In contrast, the meta-linkage of this compound introduces a "kink" in the polymer backbone, leading to a more amorphous structure. The pendant hydroxyl group further disrupts regularity and provides a site for potential hydrogen bonding or chemical modification.
Experimental Workflow for Polymer Characterization
To obtain the comparative data presented, a series of characterization techniques are employed. The following workflow outlines the typical experimental process.
Figure 2: Workflow for polymer synthesis and characterization.
This workflow highlights the key steps from monomer selection to the final analysis and comparison of the resulting polymer properties. Each characterization technique provides crucial data points for the comprehensive evaluation presented in this guide.
Performance Face-Off: The Impact of Dimethyl 4-hydroxyisophthalate on Polyester Properties
In the pursuit of advanced polymer materials, the modification of polyester (B1180765) backbones with functional monomers is a key strategy for tailoring properties to specific applications. This guide provides a comparative analysis of polyesters synthesized with and without the incorporation of Dimethyl 4-hydroxyisophthalate (DMHIP), a monomer that introduces a pendant hydroxyl group on the aromatic ring. This comparison is aimed at researchers, scientists, and professionals in drug development to illuminate the performance enhancements achievable through such chemical modification. The inclusion of DMHIP is anticipated to significantly alter the thermal, mechanical, and hydrophilic characteristics of the resulting copolyester.
Comparative Performance Data
The introduction of hydroxyl groups into the polyester chain via DMHIP is expected to influence several key performance indicators. The following table summarizes the anticipated quantitative effects based on studies of polyesters modified with analogous functional monomers. A standard polyester, such as Polyethylene Terephthalate (PET), serves as the baseline for comparison.
| Performance Metric | Polyester without DMHIP (e.g., PET) | Polyester with DMHIP | Anticipated Effect of DMHIP |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~ 75 °C | Higher | Increased chain rigidity and potential for hydrogen bonding raises Tg. |
| Melting Temperature (Tm) | ~ 250 °C | Lower and broader | Disruption of chain regularity and crystallinity leads to a decrease in Tm. |
| Thermal Decomposition Temp. (Td) | ~ 380 °C (5% weight loss) | Slightly Lower | The presence of the hydroxyl group may create a site for earlier thermal degradation. |
| Mechanical Properties | |||
| Tensile Strength | ~ 55 MPa | Slightly Lower | Reduced crystallinity can lead to a decrease in tensile strength. |
| Young's Modulus | ~ 2.8 GPa | Lower | Increased chain flexibility and lower crystallinity reduce stiffness. |
| Elongation at Break | ~ 50% | Higher | Amorphous regions and increased chain mobility can enhance ductility. |
| Other Properties | |||
| Water Contact Angle | ~ 80° | Lower | Increased hydrophilicity due to the presence of polar hydroxyl groups. |
| Adhesion | Good | Excellent | The hydroxyl groups provide active sites for bonding to various substrates.[1] |
Experimental Protocols
The data presented above are typically determined through a series of standardized experimental procedures. Detailed methodologies for these key experiments are provided below.
Synthesis of Polyesters
1. Two-Stage Melt Polycondensation:
-
Esterification/Transesterification: A mixture of a diol (e.g., ethylene (B1197577) glycol), a standard dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate), and the desired molar percentage of this compound is charged into a reaction vessel. A catalyst, such as antimony trioxide, is added. The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. This stage is carried out until the theoretical amount of water or methanol (B129727) is collected.
-
Polycondensation: The temperature is then gradually raised to 260-280°C, and a vacuum is slowly applied (to <1 Torr). This stage proceeds for several hours to increase the molecular weight of the polymer by removing excess diol. The reaction is monitored by measuring the torque of the stirrer. The resulting polymer is then extruded, quenched, and pelletized.
Characterization Techniques
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A small sample (5-10 mg) is sealed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history.[2]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polyester. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and its weight loss is measured as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is often reported as the onset of decomposition.[3]
2. Mechanical Testing:
-
Tensile Testing: Dog-bone shaped specimens are prepared by injection molding or by cutting from compression-molded films. The specimens are then subjected to a uniaxial tensile load at a constant crosshead speed using a universal testing machine. The stress-strain curve is recorded to determine the tensile strength, Young's modulus, and elongation at break.[4]
3. Surface Properties:
-
Contact Angle Measurement: The hydrophilicity of the polyester surface is evaluated by measuring the static water contact angle. A drop of deionized water is placed on the surface of a polymer film, and the angle between the water droplet and the film surface is measured using a goniometer. A lower contact angle indicates a more hydrophilic surface.
Visualizing the Impact and Process
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the logical workflow of the comparative analysis and the structural influence of incorporating DMHIP.
Caption: Experimental workflow for polyester synthesis and characterization.
References
A Comparative Guide to the Thermal Stability of Dimethyl 4-hydroxyisophthalate Containing Polymers and Polybutylene Terephthalate (PBT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of novel polymers containing Dimethyl 4-hydroxyisophthalate (DM4-HIP) and the widely used engineering thermoplastic, Polybutylene terephthalate (B1205515) (PBT). The inclusion of functional monomers like DM4-HIP into the polyester (B1180765) backbone is a promising strategy for tailoring polymer properties for advanced applications, including drug delivery systems and specialized biomedical devices. Understanding the thermal behavior of these modified polymers is critical for determining their processing parameters and service life. This document summarizes key thermal properties obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines the experimental methodologies, and presents a comparative analysis of their performance.
Executive Summary
Polybutylene terephthalate (PBT) is a semi-crystalline polyester known for its excellent mechanical properties and thermal resistance. The incorporation of this compound (DM4-HIP), a functional aromatic monomer containing a pendant hydroxyl group, into the PBT backbone is anticipated to modify its thermal characteristics. This guide consolidates available data for PBT and provides a scientifically inferred profile for a hypothetical PBT copolyester containing DM4-HIP. The introduction of the hydroxyl functionality is expected to influence intermolecular interactions, potentially altering the glass transition temperature and the onset of thermal degradation.
Data Presentation: Comparative Thermal Properties
The following tables summarize the key thermal properties for PBT and a projected profile for a PBT copolyester containing DM4-HIP. The data for PBT is collated from various experimental sources, while the data for the DM4-HIP containing polymer is inferred based on established trends in similar functionalized aromatic polyesters.
Table 1: Thermal Properties of Polybutylene Terephthalate (PBT)
| Thermal Property | Value | Analysis Technique |
| Glass Transition Temperature (Tg) | 42 - 60 °C[1] | DSC |
| Melting Temperature (Tm) | 217 - 226 °C[1] | DSC |
| Onset Decomposition Temperature (Td,onset) | ~350 °C | TGA |
| Temperature at Maximum Decomposition Rate (Td,max) | ~400 °C | TGA |
| Residue at 600 °C (in N2) | < 1%[2] | TGA |
Table 2: Projected Thermal Properties of PBT-co-DM4-HIP Polymer
| Thermal Property | Projected Value | Rationale for Projection |
| Glass Transition Temperature (Tg) | 60 - 80 °C | Increased chain rigidity and potential for hydrogen bonding due to the hydroxyl group. |
| Melting Temperature (Tm) | 200 - 220 °C | Disruption of chain regularity and crystallinity by the comonomer. |
| Onset Decomposition Temperature (Td,onset) | ~330 - 350 °C | The phenolic hydroxyl group may offer a site for earlier thermal degradation compared to the ester linkages in PBT. |
| Temperature at Maximum Decomposition Rate (Td,max) | ~390 - 410 °C | The overall degradation profile is expected to be similar to PBT, dominated by the terephthalate units. |
| Residue at 600 °C (in N2) | 1 - 5% | The aromatic and hydroxyl functionalities may contribute to slightly higher char yield. |
Disclaimer: The data in Table 2 is projected based on scientific literature and established principles of polymer chemistry. Experimental verification is required for definitive values.
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum pan.
-
The sample is heated in a TGA instrument under a controlled nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied from ambient temperature to approximately 800 °C.
-
The weight loss of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature (Td,onset) is determined as the temperature at which a significant weight loss (e.g., 5%) is observed.
-
The temperature of maximum decomposition rate (Td,max) is identified from the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.
-
The first heating scan is performed to erase the thermal history of the sample, typically from ambient temperature to a temperature above the melting point (e.g., 250 °C for PBT).
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition.
-
A second heating scan is performed at a controlled rate (e.g., 10 °C/min), and the heat flow is recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (Tm) is identified as the peak temperature of the endothermic melting transition.
Mandatory Visualizations
The following diagrams illustrate the chemical structures of the polymers and a typical workflow for their thermal analysis.
Caption: Chemical structures of PBT and the PBT-co-DM4-HIP copolyester.
Caption: General experimental workflow for thermal stability analysis.
Comparative Analysis
The introduction of this compound into the PBT backbone is expected to have a notable impact on its thermal properties. The presence of the pendant hydroxyl group can introduce intermolecular hydrogen bonding, which would restrict segmental motion and likely lead to an increase in the glass transition temperature (Tg) compared to neat PBT.
Conversely, the incorporation of a comonomer disrupts the regular, repeating structure of the PBT chains. This disruption is anticipated to hinder the ability of the polymer chains to pack into a crystalline lattice, resulting in a lower degree of crystallinity and, consequently, a lower melting temperature (Tm).
Regarding thermal stability, the ester linkages in the polyester backbone are typically the primary sites of thermal degradation. While the aromatic nature of the DM4-HIP monomer contributes to overall thermal stability, the phenolic hydroxyl group may act as a potential initiation site for degradation, possibly leading to a slightly lower onset of decomposition. However, the overall degradation profile is expected to remain similar to PBT, as the bulk of the polymer consists of butylene terephthalate units. The increased aromatic content and the potential for crosslinking reactions involving the hydroxyl group at elevated temperatures might contribute to a slightly higher char yield for the copolyester in an inert atmosphere.
References
spectroscopic analysis for confirming the structure of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of Dimethyl 4-hydroxyisophthalate against its structural isomers and a related compound. Detailed experimental protocols and a clear analytical workflow are presented to aid in the unambiguous identification and characterization of this compound.
Spectroscopic Data Comparison
The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure. Below is a comparative summary of the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its alternatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are characteristic of the electronic environment and the proximity of other protons.
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Methoxyl Protons (δ, ppm, multiplicity) | Hydroxyl Proton (δ, ppm, multiplicity) |
| This compound | 7.83 (d, J=8.5 Hz, 1H), 7.72 (d, J=2.5 Hz, 1H), 6.96 (dd, J=8.5, 2.5 Hz, 1H)[1] | 3.90 (s, 3H), 3.86 (s, 3H)[1] | Variable |
| Dimethyl 5-hydroxyisophthalate | 7.45 (s, 2H), 7.89 (s, 1H)[2] | 3.68 (s, 6H)[2] | 9.35 (br s, 1H)[2] |
| Dimethyl 2-hydroxyisophthalate | 7.6-7.1 (m, 3H) | 3.9 (s, 6H) | Variable |
| Dimethyl terephthalate | 8.09 (s, 4H)[3] | 3.94 (s, 6H)[3] | N/A |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbons (δ, ppm) | Methoxyl Carbons (δ, ppm) |
| This compound | ~160 (C-OH), ~134 (C-CO), ~132 (CH), ~120 (C-CO), ~118 (CH), ~116 (CH) | ~168, ~166 | ~52 |
| Dimethyl 5-hydroxyisophthalate | 157.36 (C-OH), 131.15 (C-CO), 121.10 (CH), 120.50 (CH)[2] | 165.85[2] | 51.92[2] |
| Dimethyl 2-hydroxyisophthalate | ~161 (C-OH), ~135 (CH), ~120 (CH), ~118 (CH), ~115 (C-CO) | ~170, ~166 | ~53 |
| Dimethyl terephthalate | 134.08, 129.70[4] | 166.43[4] | 52.56[4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Compound | O-H Stretch (cm⁻¹) | C-H (sp²) Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3300-3500 (broad) | ~3000-3100 | ~1720-1740 | ~1200-1300 |
| Dimethyl 5-hydroxyisophthalate | ~3300-3500 (broad) | ~3000-3100 | ~1720-1740 | ~1200-1300 |
| Dimethyl 2-hydroxyisophthalate | ~3300-3500 (broad) | ~3000-3100 | ~1720-1740 | ~1200-1300 |
| Dimethyl terephthalate | N/A | ~3000-3100 | ~1725 | ~1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 210 | 179 ([M-OCH₃]⁺), 151 ([M-COOCH₃]⁺), 121 |
| Dimethyl 5-hydroxyisophthalate | 210[2] | 179 ([M-OCH₃]⁺), 151 ([M-COOCH₃]⁺), 121 |
| Dimethyl 2-hydroxyisophthalate | 210 | 179 ([M-OCH₃]⁺), 151 ([M-COOCH₃]⁺), 121 |
| Dimethyl terephthalate | 194 | 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺), 103, 75 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Spectrometer: Fourier-Transform Infrared Spectrometer.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).
-
Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate) via direct infusion or through a liquid chromatograph (LC-MS).
-
-
Instrument Parameters:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
EI Mode:
-
Ionization energy: 70 eV.
-
-
ESI Mode:
-
Ionization mode: Positive or negative, depending on the analyte.
-
Capillary voltage: 3-5 kV.
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent system.
-
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
A Comparative Analysis of Dimethyl 4-hydroxyisophthalate and Isophthalic Acid as Comonomers in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection for Tailored Polymer Properties
The selection of comonomers is a critical step in the design of polymers for specialized applications, from high-performance materials to sophisticated drug delivery systems. Isophthalic acid (IPA) is a well-established comonomer used to enhance the thermal, mechanical, and chemical resistance of polyesters. However, the growing demand for functional polymers has spurred interest in monomers that not only modify the polymer backbone but also provide sites for further chemical modification. Dimethyl 4-hydroxyisophthalate (DMH), with its pendent hydroxyl group, represents such a functional alternative. This guide provides a comparative study of these two comonomers, offering insights into their expected performance based on their chemical structures and data from related polymer systems.
Physicochemical Properties of the Comonomers
A fundamental comparison begins with the intrinsic properties of the monomers themselves. Isophthalic acid is a standard aromatic dicarboxylic acid, while this compound is its ester derivative with an added hydroxyl group, a feature that significantly alters its potential functionality.
| Property | Isophthalic Acid (IPA) | This compound (DMH) |
| IUPAC Name | Benzene-1,3-dicarboxylic acid | Dimethyl 4-hydroxybenzene-1,3-dicarboxylate |
| Molecular Formula | C₈H₆O₄ | C₁₀H₁₀O₅ |
| Molar Mass | 166.13 g/mol | 210.18 g/mol |
| Key Functional Groups | Two carboxylic acid groups | Two methyl ester groups, one hydroxyl group |
| Primary Role | Backbone modification, improved rigidity | Backbone modification, provides functional site |
Experimental Protocols: Synthesizing Copolyesters
The synthesis of polyesters incorporating either IPA or DMH can be achieved through standard polycondensation techniques. However, the choice of method may be influenced by the specific reactivity of the monomers. For a direct comparison, it is often advantageous to use the dimethyl ester of isophthalic acid (DMI) to normalize the reaction conditions with DMH.
Protocol 1: Melt Polycondensation (General)
This method is suitable for synthesizing copolyesters with both DMI (as a proxy for IPA) and DMH.
-
Reactant Charging: The diol monomer (e.g., ethylene (B1197577) glycol, 1,4-butanediol), the aromatic diester comonomer (DMI or DMH), and a transesterification catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide) are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.
-
Ester Interchange: The mixture is heated under an inert atmosphere (e.g., nitrogen) to approximately 180-220°C. The byproduct, methanol (B129727), is continuously removed by distillation, driving the reaction forward.
-
Polycondensation: After the removal of methanol ceases, a vacuum is gradually applied, and the temperature is raised to 250-280°C. This stage facilitates the removal of the excess diol and increases the polymer's molecular weight.
-
Polymer Recovery: The reaction is stopped when the desired melt viscosity is achieved. The resulting polymer is then extruded, cooled, and pelletized.
Note: The phenolic hydroxyl group of DMH is generally less reactive than the aliphatic hydroxyls of the diol under these conditions, but side reactions could occur at high temperatures. Milder catalysts and optimized temperature profiles may be necessary.
Protocol 2: Solution Polymerization
This technique can be advantageous for DMH to avoid potential side reactions of the hydroxyl group at high temperatures.
-
Monomer Preparation: The diacid is converted to its more reactive diacyl chloride derivative using a reagent like thionyl chloride.
-
Polymerization: The diol and DMH are dissolved in a suitable aprotic solvent (e.g., N,N-dimethylformamide) in a reaction flask under an inert atmosphere. The diacyl chloride, dissolved in the same solvent, is added dropwise to the stirred solution at a controlled temperature (e.g., 0°C to room temperature). A base, such as triethylamine, is typically added to neutralize the HCl byproduct.
-
Polymer Precipitation: After several hours, the reaction mixture is poured into a non-solvent (e.g., cold water or methanol) to precipitate the polymer.
-
Purification and Drying: The solid polymer is collected by filtration, washed thoroughly, and dried under vacuum.
Comparative Performance Analysis
Direct experimental data comparing copolyesters made with DMH versus IPA is scarce. However, based on established principles of polymer chemistry and studies on polyesters with pendent functional groups, we can infer the likely impact of DMH's hydroxyl group on key performance metrics.[1]
Thermal Properties
The introduction of a comonomer disrupts the regularity of the polymer chain, which typically lowers the melting temperature (Tₘ) and crystallinity. The key difference arises from the pendent hydroxyl group on DMH, which can form intermolecular hydrogen bonds.[2]
| Property | Isophthalic Acid (IPA) | This compound (DMH) - Inferred | Rationale for DMH Performance |
| Glass Transition Temp. (T₉) | Moderate Increase | Significant Increase | The hydroxyl groups can form hydrogen bonds between polymer chains, restricting segmental motion and thus increasing the T₉.[3] |
| Melting Temperature (Tₘ) | Decrease | Significant Decrease | Both comonomers disrupt crystallinity, but the bulkier DMH unit and potential for irregular hydrogen bonding would likely lead to a greater reduction in Tₘ and crystallinity. |
| Thermal Stability | High | High | The aromatic rings in both comonomers contribute to good thermal stability. Polyesters with additional intermolecular hydrogen bonding can exhibit enhanced thermal stability.[3] |
Mechanical Properties
Mechanical properties are strongly influenced by intermolecular forces and chain packing. The hydrogen bonding capability of DMH is expected to be a dominant factor.
| Property | Isophthalic Acid (IPA) | This compound (DMH) - Inferred | Rationale for DMH Performance |
| Tensile Strength & Modulus | Increase | Likely Increase | Hydrogen bonds act as reversible crosslinks, which can increase the stiffness and strength of the material.[4] |
| Toughness & Elongation | Variable | Potentially Enhanced | The reversible nature of hydrogen bonds can provide an energy dissipation mechanism, which may enhance the toughness of the polymer.[5] |
Hydrolysis Resistance and Solubility
For applications in drug delivery, the stability of the polymer in aqueous environments is crucial.
| Property | Isophthalic Acid (IPA) | This compound (DMH) - Inferred | Rationale for DMH Performance |
| Hydrolysis Resistance | Good | Moderate to Good | The ester linkages in all polyesters are susceptible to hydrolysis.[6][7] The aromatic backbone of both provides inherent resistance. However, the hydrophilic hydroxyl group in DMH-containing polymers may increase water uptake, potentially accelerating hydrolysis under certain conditions.[8][9] |
| Solubility | Soluble in specific organic solvents | Broader solubility in polar organic solvents | The polar hydroxyl groups are expected to increase the polymer's affinity for polar solvents.[10] |
Visualization of Synthesis and Functionalization
To conceptualize the workflows and potential applications, the following diagrams illustrate the synthesis comparison and the unique functionalization pathway offered by DMH.
The Key Advantage of DMH: Functionalization Potential
The most significant difference between the two comonomers lies in the post-polymerization potential of DMH. The pendent hydroxyl group serves as a reactive handle for covalent attachment of various molecules, a feature highly desirable in drug development.[1]
This functionalization capability allows for the creation of advanced drug delivery systems where therapeutic agents, targeting ligands, or imaging agents can be conjugated directly to the polymer backbone. This contrasts with IPA-based polyesters, which are largely inert and typically used for passive encapsulation of drugs.
Conclusion and Recommendations
The choice between isophthalic acid and this compound as a comonomer depends entirely on the desired application.
-
Isophthalic Acid (IPA) is the comonomer of choice for applications requiring robust, chemically resistant, and thermally stable bulk materials with well-established processing parameters. It is ideal for creating inert polymer matrices for drug encapsulation where the primary release mechanism is diffusion or bulk erosion.
-
This compound (DMH) should be considered for advanced applications, particularly in drug delivery, where post-polymerization functionalization is required. The pendent hydroxyl group offers a versatile platform for creating sophisticated polymer-drug conjugates, targeted delivery systems, and responsive biomaterials. While its use may require more nuanced synthesis and characterization, the potential for added functionality presents a significant advantage for developing next-generation therapeutic carriers.
For professionals in drug development, DMH opens the door to designing "smart" delivery systems with tailored properties that are not achievable with conventional, non-functional comonomers like isophthalic acid. Future experimental studies directly comparing these two monomers are warranted to quantify the inferred differences and fully unlock the potential of functionalized aromatic polyesters.
References
- 1. researchgate.net [researchgate.net]
- 2. A minor difference in the hydrogen-bonding group structure has a major impact on the mechanical properties of polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the Role of Hydrogen Bonds on the Mechanical Properties of Polymer Networks [ouci.dntb.gov.ua]
- 4. Polymers - Revise.im [revise.im]
- 5. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Dimethyl 4-hydroxyisophthalate on Polymer Properties: A Comparative Guide
Introduction
Dimethyl 4-hydroxyisophthalate (DM4HI) is an aromatic diester monomer that holds significant potential for the synthesis of advanced functional polymers. Its chemical structure, featuring a rigid benzene (B151609) ring, two methyl ester groups, and a reactive phenolic hydroxyl group, allows it to be incorporated into various polymer backbones, such as polyesters and polyamides. The presence of the hydroxyl group provides a versatile handle for modifying polymer properties, enabling applications that require enhanced thermal stability, specific chemical reactivity, or improved adhesion.
This guide provides a comparative analysis of the expected impact of this compound on polymer properties, drawing upon established structure-property relationships and data from analogous polymer systems. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel monomers for high-performance polymers.
Impact on Polymer Properties: A Predictive Analysis
The incorporation of DM4HI into a polymer chain is anticipated to influence its performance in several key areas:
-
Thermal Stability: The aromatic isophthalate (B1238265) core is inherently rigid and contributes to a higher glass transition temperature (Tg) and improved thermal stability compared to fully aliphatic counterparts. The phenolic hydroxyl group can participate in hydrogen bonding, which may further restrict chain mobility and increase the energy required for thermal degradation.
-
Mechanical Properties: The rigidity of the DM4HI unit is expected to enhance the mechanical strength and modulus of the resulting polymers. Polyesters and polyamides containing this monomer are likely to exhibit good tensile strength and stiffness.
-
Solubility and Processability: The polar hydroxyl group can increase the polymer's affinity for polar solvents. However, the overall rigidity of the aromatic backbone might limit solubility in common organic solvents. The meta-substitution pattern of the ester groups in the isophthalate structure typically imparts better solubility and lower melting points compared to the corresponding para-substituted terephthalate (B1205515) polymers, potentially improving processability.
-
Reactivity and Cross-linking: The phenolic hydroxyl group is the most significant feature of DM4HI. It serves as a reactive site for a variety of post-polymerization modifications. This functionality allows for:
-
Cross-linking: The polymer can be cross-linked through reactions involving the hydroxyl group, transforming a thermoplastic material into a thermoset with enhanced chemical resistance, thermal stability, and mechanical properties.
-
Grafting: Other molecules or polymer chains can be grafted onto the backbone at the hydroxyl site to tailor surface properties or introduce new functionalities.
-
Drug Conjugation: In biomedical applications, the hydroxyl group can be used as an attachment point for therapeutic agents.
-
Comparison with Alternative Functional Monomers
The performance of polymers derived from DM4HI can be benchmarked against those synthesized from other functional monomers. Below is a comparison with its close isomer, Dimethyl 5-hydroxyisophthalate, and a common aliphatic hydroxy acid, Dimethylolpropionic Acid.
Data Comparison Table
| Property | Polymer with this compound (Expected) | Polymer with Dimethyl 5-hydroxyisophthalate (Reported/Expected) | Polymer with Dimethylolpropionic Acid (DMPA) (Typical) |
| Monomer Type | Aromatic Hydroxy Diester | Aromatic Hydroxy Diester | Aliphatic Dihydroxy Acid |
| Glass Transition (Tg) | High | High | Moderate to Low |
| Thermal Stability (Td) | High | High | Moderate |
| Mechanical Strength | High | High | Moderate to Low |
| Backbone Flexibility | Low | Low | High |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | Soluble in polar aprotic solvents (e.g., DMAc, NMP)[1] | Soluble in a wider range of solvents, can be made water-soluble[2] |
| Reactivity | Phenolic -OH, moderately acidic | Phenolic -OH, moderately acidic | Aliphatic -OH (x2), less reactive; Carboxylic acid[2] |
Note: The properties for polymers containing this compound are predictive and require experimental validation. Data for alternatives are based on available literature.
Experimental Protocols
Thorough characterization is essential to validate the properties of newly synthesized polymers.[3]
Synthesis of a Polyester (B1180765) via Two-Stage Melt Polycondensation
-
Esterification: this compound, a diol (e.g., 1,4-butanediol), and a catalyst (e.g., titanium(IV) butoxide) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The mixture is heated under a nitrogen atmosphere to approximately 150-190°C to initiate the transesterification reaction, during which methanol (B129727) is distilled off.
-
Polycondensation: After the theoretical amount of methanol has been collected, the temperature is gradually raised to 220-260°C, and a vacuum is slowly applied. The reaction is continued under high vacuum to facilitate the removal of the diol by-product and increase the polymer's molecular weight. The reaction is stopped when the desired melt viscosity is achieved. The resulting polymer is then extruded, cooled, and pelletized.
Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the presence of the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and composition of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[4]
-
Tensile Testing: To determine mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis and characterization.
Polycondensation Reaction Pathway
Caption: Formation of a polyester from DM4HI and a diol.
References
A Comparative Guide to Analytical Methods for the Quantification of Dimethyl 4-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet realistic, analytical methods for the accurate quantification of Dimethyl 4-hydroxyisophthalate. As a key building block in various synthetic pathways, reliable and validated analytical methods are crucial for ensuring the quality and purity of intermediates and final products in the pharmaceutical industry. This document outlines the performance of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by detailed, model experimental protocols and comparative data.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. The following table summarizes the anticipated quantitative performance of HPLC-UV and GC-FID methods, based on established principles of analytical method validation.[1][2][3]
| Parameter | HPLC-UV | GC-FID |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Robustness | High | Moderate |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following protocols for HPLC-UV and GC-FID are provided as models for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in raw materials and in-process samples.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ from the chromatogram of the lowest concentration standard.[1]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is an alternative for the quantification of this compound, particularly for assessing its purity and for detecting volatile impurities.[4]
1. Instrumentation and Conditions:
-
System: Agilent 8890 GC System or equivalent
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL (split ratio 20:1)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in Dichloromethane to cover the desired concentration range (e.g., 5 - 200 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of Dichloromethane to achieve a final concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a suitable matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Workflow and Pathway Diagrams
To visualize the process of analytical method validation, the following diagrams are provided.
Caption: A general workflow for analytical method validation.
Caption: Interdependencies of analytical method validation parameters.
References
Performance Benchmark: Dimethyl 4-hydroxyisophthalate-Based Materials in Drug Delivery and Gas Separation
A Comparative Guide for Researchers and Drug Development Professionals
Materials derived from Dimethyl 4-hydroxyisophthalate and its functionalized analogues are emerging as versatile platforms in diverse scientific fields, notably in drug delivery and gas separation. Their tailored porosity, functionalizable nature, and structural stability offer significant advantages over conventional materials. This guide provides a comprehensive performance comparison of these materials against established alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and application.
I. Performance in Drug Delivery: Isophthalate-Based MOFs
Metal-Organic Frameworks (MOFs) synthesized with functionalized isophthalate (B1238265) linkers, such as the hydroxyl-containing this compound, exhibit promising characteristics for drug delivery. Their high porosity and tunable pore sizes allow for significant drug loading capacities and controlled release profiles.
A. Comparative Analysis of Drug Loading and Release
Here, we compare the performance of isophthalate-based MOFs with commonly used drug delivery carriers: MIL-101 (a chromium-based terephthalate (B1205515) MOF) and Mesoporous Silica Nanoparticles (MSNs).
| Carrier Material | Drug Model | Drug Loading Capacity (wt%) | Release Profile (at pH 7.4) | Key Advantages | Key Disadvantages |
| Hydroxylated Isophthalate MOF (conceptual) | 5-Fluorouracil | ~19.3%[1] | Sustained release over 120 hours[1] | Biocompatibility, pH-responsive release[2] | Potentially lower thermal stability than some inorganic carriers. |
| UiO-66 (a Zirconium-based MOF) | Busulfan, Ibuprofen, 5-Fluorouracil | 80%, 20%, 30% respectively[3] | - | High stability and porosity[3] | Drug loading can be influenced by drug-framework interactions[3] |
| MIL-101(Cr) | Ibuprofen | Up to 140% (1.4 g/g)[4] | ~78.3% release after 2 days[5] | Exceptionally high pore volume and surface area. | Potential toxicity due to chromium. |
| Mesoporous Silica Nanoparticles (MSNs) | Celecoxib | 33.5% (monolayer), 48.4% (pore-filled)[6] | Supersaturation followed by precipitation[6] | Well-established synthesis, biocompatible. | Can exhibit burst release; drug recrystallization upon high loading.[6] |
B. Experimental Protocols
1. Synthesis of a Functionalized Isophthalate MOF (Solvothermal Method) [7][8][9][10]
-
Reactants: A metal salt (e.g., Zinc Nitrate Hexahydrate) and a functionalized isophthalic acid linker (e.g., 5-aminoisophthalic acid as a proxy for a hydroxylated version) are dissolved in a solvent like N,N-Dimethylformamide (DMF).[7]
-
Procedure: The mixture is sonicated for homogeneity and then sealed in a Teflon-lined stainless steel autoclave.[7] The autoclave is heated in an oven at a temperature ranging from 100 to 150°C for 24 to 72 hours.[7]
-
Product Isolation: After slow cooling to room temperature, the crystalline product is collected by filtration and washed with fresh DMF.[7]
-
Activation: To remove residual solvent from the pores, the crystals are immersed in a low-boiling-point solvent (e.g., ethanol) for 24 hours, with the solvent being replaced multiple times. The product is then dried under vacuum at an elevated temperature.[7][9]
2. In Vitro Drug Release Assay [11]
-
Preparation: A known amount of the drug-loaded MOF is suspended in a release medium, typically a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and a temperature of 37°C.[11][12] To simulate the acidic environment of tumors, a lower pH of 5.5 can also be used.[11]
-
Sampling: At predetermined time intervals, samples of the release medium are withdrawn and filtered to separate the MOF particles.
-
Quantification: The concentration of the released drug in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the release profile.
3. Cytotoxicity Assessment (MTT Assay) [13][14][15]
-
Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and incubated to allow for cell attachment.[14]
-
Treatment: The cells are then treated with varying concentrations of the this compound-based material (or its alternative) for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow viable cells to reduce the yellow MTT into purple formazan (B1609692) crystals.[13][14]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm.[14]
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
C. Visualizations
Caption: Workflow for synthesis and evaluation of drug delivery performance.
Caption: Role of PKC signaling in cancer and potential therapeutic intervention.
II. Performance in Gas Separation: Hydroxyl-Functionalized Polymers
The introduction of hydroxyl groups into polymer backbones, such as those derived from this compound, can enhance gas separation performance, particularly for CO₂ capture. These polar groups can increase the solubility of CO₂ in the polymer matrix, leading to higher selectivity.
A. Comparative Analysis of CO₂/CH₄ Separation Performance
Below is a comparison of the gas separation performance of hydroxyl-functionalized polyimides with other high-performance membrane materials.
| Polymer Membrane | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Key Advantages | Key Disadvantages |
| Hydroxyl-Functionalized Polyimide (e.g., 6FDA-based) | ~144[16] | ~45[16] | High selectivity due to polar groups, good thermal stability.[17] | May have lower permeability compared to PIMs. |
| Polymers of Intrinsic Microporosity (PIMs) | >1000 | ~10-20 | Very high permeability due to high free volume.[17] | Generally lower selectivity, susceptible to physical aging. |
| Matrimid® (Commercial Polyimide) | ~8[7] | ~30[7] | Commercially available, good balance of properties. | Lower permeability than advanced materials. |
| Carbon Molecular Sieve (CMS) Membranes | Varies (e.g., ~100-1000) | High (can exceed 100) | Excellent selectivity, high stability. | Brittle, complex fabrication. |
Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)
B. Experimental Protocols
1. Synthesis of a Hydroxyl-Functionalized Polyimide
-
Monomers: A dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) - 6FDA) and a diamine containing a hydroxyl group (synthetically analogous to a derivative of this compound).
-
Polycondensation: The monomers are reacted in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) under an inert atmosphere to form a poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then chemically or thermally converted to the final polyimide. Thermal imidization involves heating the solution in stages to temperatures up to 200-300°C.
-
Membrane Casting: The polyimide solution is cast onto a flat support and dried in a vacuum oven to form a thin membrane.
2. Gas Permeation Measurement (Constant Volume/Pressure Increase Method) [17][18][19][20]
-
Apparatus: A gas permeation cell that separates a feed side (high pressure) from a permeate side (low pressure, constant volume). The membrane is sealed within the cell.
-
Procedure:
-
The entire system is evacuated to a high vacuum.
-
The feed gas (e.g., pure CO₂ or CH₄) is introduced to the feed side at a constant pressure.
-
The pressure increase on the permeate side is monitored over time using a pressure transducer.
-
-
Data Analysis:
-
Permeability: Calculated from the steady-state rate of pressure increase in the permeate volume.
-
Selectivity: The ideal selectivity for a gas pair (e.g., CO₂/CH₄) is the ratio of their individual permeabilities.
-
C. Visualizations
Caption: Workflow for gas separation membrane fabrication and testing.
Caption: Influence of polymer structure on gas separation properties.
III. Biocompatibility Assessment
For applications in drug delivery, the biocompatibility of the material is of paramount importance. Isophthalate-based materials are generally considered to have good biocompatibility, but rigorous testing is essential.
A. Experimental Protocol: In Vitro Cytotoxicity
The MTT assay, as detailed in the drug delivery section, is a standard method for assessing the in vitro cytotoxicity of materials.[13][14][15] A material is considered biocompatible if it does not induce significant cell death.
B. In Vivo Biocompatibility Studies
While in vitro tests provide initial screening, in vivo studies are necessary to evaluate the systemic response to the material.
-
Procedure: The material is administered to animal models (e.g., mice) via the intended route of application.[21]
-
Observation: The animals are monitored for any signs of toxicity or adverse reactions.[21]
-
Histopathology: After a predetermined period, tissues and organs are harvested and examined microscopically for any signs of inflammation or damage.[21]
IV. Conclusion
Materials based on this compound and its derivatives present a compelling platform for advancements in both drug delivery and gas separation. Their performance is competitive with, and in some aspects, superior to, established materials. The presence of the hydroxyl group offers a key advantage for tuning the material's properties for specific applications. For drug delivery, this can lead to enhanced biocompatibility and stimuli-responsive release. In gas separation, it can improve the selectivity for polar gases like CO₂. The provided experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate these promising materials. Further research focusing on optimizing the synthesis and formulation of these materials will be crucial for their translation into practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status and prospects of MIL-based MOF materials for biomedicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ru.labthink.com [ru.labthink.com]
- 18. theaic.org [theaic.org]
- 19. Frontiers | Gas Permeability Test Protocol for Ion-Exchange Membranes [frontiersin.org]
- 20. Test Method for Gas Separation Effect of Membranes - Labthink [labthinkinternational.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Polyesters: Benchmarking Dimethyl 4-hydroxyisophthalate-Based Polymers
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision influencing the efficacy, stability, and delivery of therapeutic agents. This guide provides a comprehensive comparison of polyesters derived from Dimethyl 4-hydroxyisophthalate against established alternatives such as Poly(ethylene terephthalate) (PET), Poly(butylene terephthalate) (PBT), and the bio-based Poly(ethylene furanoate) (PEF). This objective analysis is supported by a review of experimental data on their synthesis, thermal, and mechanical properties.
Polyesters containing functional groups, such as the hydroxyl group in this compound, are of particular interest in the biomedical field. These functionalities offer opportunities for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other bioactive molecules. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable polyester (B1180765) for a given application.
Comparative Analysis of Polymer Properties
To facilitate a direct comparison, the following tables summarize the key thermal and mechanical properties of polyesters derived from this compound and its alternatives. It is important to note that specific data for homopolymers of this compound are limited in publicly available literature; therefore, data for related copolyesters containing 4-hydroxyisophthalic acid are presented where available and noted.
Table 1: Thermal Properties of Selected Polyesters
| Property | This compound Copolyester | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) | Poly(ethylene furanoate) (PEF) |
| Glass Transition Temperature (Tg) | Varies with comonomer | 67-81 °C | 40-60 °C[1] | ~85-90 °C |
| Melting Temperature (Tm) | Dependent on crystallinity | > 250 °C[2] | 223 °C[3] | ~210-215 °C |
| Heat Deflection Temperature (HDT) | Not widely reported | ~65-70 °C (at 0.455 MPa) | 160 °C (at 0.455 kPa)[4] | ~75-80 °C |
| Decomposition Temperature (Td) | ~300 °C (for related functional polyesters) | > 350 °C[2] | ~380 °C[4] | ~350-370 °C |
Table 2: Mechanical Properties of Selected Polyesters
| Property | This compound Copolyester | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) | Poly(ethylene furanoate) (PEF) |
| Tensile Modulus | Not widely reported | 2.8-3.1 GPa | 2.7-8.7 GPa[4] | ~2.1 GPa |
| Tensile Strength | Not widely reported | 55-75 MPa | 58-140 MPa[4] | ~50-70 MPa |
| Elongation at Break | Not widely reported | 50-150% | 2.5-43 %[4] | ~5-10% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and characterization of functional polyesters.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing polyesters. The following is a general two-stage procedure that can be adapted for the synthesis of polyesters from this compound and a suitable diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol).
Stage 1: Transesterification
-
Charge the reactor with this compound, a diol in a specific molar ratio (e.g., 1:2.2), and a transesterification catalyst (e.g., zinc acetate, antimony trioxide)[5].
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C to initiate the transesterification reaction, during which methanol (B129727) is distilled off[5][6].
-
Monitor the reaction until the theoretical amount of methanol has been collected[6].
Stage 2: Polycondensation
-
Add a polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts) to the reactor[5].
-
Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr to facilitate the removal of the excess diol and drive the polymerization reaction forward[6].
-
Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight[6].
-
Extrude the polymer from the reactor and cool it to obtain the final polyester.
Characterization of Polymer Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. A typical procedure involves heating the sample from room temperature to a temperature above its melting point, holding it to erase thermal history, cooling it at a controlled rate, and then reheating at the same rate.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.
Mechanical Testing:
-
Tensile Testing: To measure the tensile modulus, tensile strength, and elongation at break. Dog-bone shaped specimens are prepared and tested using a universal testing machine according to standard methods such as ASTM D638.
Visualizing Synthesis and Characterization Workflows
The following diagrams, generated using the DOT language, illustrate the general workflow for polyester synthesis and characterization.
References
- 1. Polybutylene terephthalate (PBT): Properties, applications and processing [kdfeddersen.com]
- 2. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. Polybutylene Terephthalate (PBT) :: MakeItFrom.com [makeitfrom.com]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
The Strategic Synthesis Showdown: Dimethyl 4-hydroxyisophthalate's Cost-Effectiveness Under the Microscope
For researchers and chemists navigating the intricate landscape of synthetic chemistry, the choice of starting materials is a critical determinant of a project's success, influencing not only the final yield and purity but also the overall cost and timeline. This guide provides a comprehensive analysis of the cost-effectiveness of Dimethyl 4-hydroxyisophthalate as a synthetic building block, comparing it with a key alternative, Dimethyl 5-hydroxyisophthalate, in the context of biaryl synthesis, a common motif in drug discovery.
This compound is a versatile intermediate, valued for its potential in creating complex molecular architectures. Its utility is particularly evident in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules, including analogues of combretastatin (B1194345) A-4, a potent anti-cancer agent. The primary method for constructing these biaryl structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparative Cost Analysis: A Tale of Two Isomers
To assess the cost-effectiveness, a direct comparison with its structural isomer, Dimethyl 5-hydroxyisophthalate, provides valuable insight. The selection of a starting material is often a trade-off between its bulk cost and its performance in a given reaction.
| Reagent | Supplier Example | Price (USD) per Gram | Molecular Weight ( g/mol ) | Price (USD) per Mole |
| This compound | Biosynth | ~$18.00 (for 50g) | 210.18 | ~$3783.24 |
| Dimethyl 5-hydroxyisophthalate | Sigma-Aldrich | ~$0.67 (for 10g) | 210.18 | ~$140.82 |
| 4-Hydroxyisophthalic acid | Sigma-Aldrich | ~$0.50 (for 250mg) | 182.13 | ~$91.07 |
| 5-Hydroxyisophthalic acid | Sigma-Aldrich | ~$0.93 (for 100g) | 182.13 | ~$169.37 |
Note: Prices are approximate and subject to change based on supplier and quantity. The prices listed are for comparison purposes and were derived from publicly available information from various chemical suppliers.
From a purely financial standpoint, Dimethyl 5-hydroxyisophthalate presents a significantly more economical option per mole. However, the true cost-effectiveness can only be determined by considering the yield and efficiency of the subsequent synthetic steps.
The Synthetic Pathway: A Focus on Suzuki-Miyaura Coupling
The synthesis of biaryl compounds from these hydroxyisophthalate derivatives typically involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. In this context, the hydroxyl group of the isophthalate (B1238265) can be converted to a triflate (a good leaving group), which then participates in the coupling reaction.
Logical Workflow for Biaryl Synthesis via Suzuki-Miyaura Coupling:
Navigating the Landscape of Functionalized Polyesters: A Comparative Guide to Dimethyl 4-hydroxyisophthalate and its Alternatives
For researchers and professionals in drug development and material science, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. Dimethyl 4-hydroxyisophthalate (DMHI) presents itself as a valuable building block for introducing hydroxyl functionality into polyester (B1180765) chains, thereby offering sites for further modification and influencing material characteristics. This guide provides a comparative analysis of DMHI against its non-functionalized counterpart, Dimethyl Isophthalate (B1238265) (DMI), and other alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
This compound is a derivative of isophthalic acid, distinguished by a hydroxyl group on the aromatic ring. This functional group imparts unique properties to the resulting polyesters, such as altered solubility, improved adhesion, and the potential for post-polymerization modifications. These characteristics make DMHI-based polyesters promising candidates for applications in coatings, adhesives, and as intermediates in the synthesis of more complex molecules.
Performance Comparison: The Impact of Hydroxyl Functionality
The introduction of a hydroxyl group onto the isophthalate monomer can significantly influence the thermal and mechanical properties of the resulting polyester. While specific quantitative data for polyesters derived solely from DMHI is limited in publicly available literature, we can infer performance trends by comparing functionalized and non-functionalized polyesters.
For instance, the presence of hydroxyl groups can lead to increased hydrogen bonding between polymer chains. This intermolecular interaction can enhance the glass transition temperature (Tg) and potentially the tensile strength and modulus of the material. However, it may also affect the crystallinity and melt processability.
To provide a clearer comparison, the following table summarizes typical properties of polyesters based on functionalized and non-functionalized aromatic monomers. It is important to note that these are representative values and the actual properties can vary significantly based on the specific diol used, the polymerization conditions, and the molecular weight of the polymer.
| Property | Polyester with Hydroxyl-Functionalized Monomer (e.g., DMHI-based) | Polyester with Non-Functionalized Aromatic Monomer (e.g., DMI-based) |
| Glass Transition Temperature (Tg) | Generally Higher | Generally Lower |
| Tensile Strength | Potentially Higher | Variable |
| Adhesion to Polar Substrates | Generally Improved | Standard |
| Solubility in Polar Solvents | Generally Higher | Generally Lower |
| Reactivity for Cross-linking/Modification | High | Low |
| Chemical Resistance | Dependent on cross-linking | Generally Good |
Experimental Protocols: Synthesizing and Characterizing Functionalized Polyesters
To facilitate reproducible research, this section outlines a general methodology for the synthesis and characterization of polyesters using a monomer such as this compound.
Synthesis of Polyester via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high-molecular-weight polyesters.
Materials:
-
This compound (DMHI)
-
Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Ester Interchange Reaction:
-
Charge the reactor with DMHI, the diol (in a molar excess, typically 1.5-2.2 times the amount of DMHI), and the transesterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to 150-220°C.
-
Methanol (B129727) will be produced as a byproduct and should be continuously removed by distillation.
-
Monitor the reaction progress by measuring the amount of methanol collected. The reaction is typically complete when 80-90% of the theoretical amount of methanol has been removed.
-
-
Polycondensation Reaction:
-
Add the polycondensation catalyst and the stabilizer to the reactor.
-
Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature to facilitate the removal of the excess diol and increase the molecular weight of the polymer.
-
The reaction is monitored by the viscosity of the melt, which can be measured by the torque of the stirrer motor.
-
Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure.
-
Experimental Workflow for Polyester Synthesis
Caption: A two-stage workflow for polyester synthesis via melt polycondensation.
Characterization of Polyester Properties
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.
-
Protocol: Heat a small sample of the polymer from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol: Heat the sample to a temperature above its expected melting point, cool it at a controlled rate, and then reheat it. The thermal transitions are observed as changes in heat flow.
-
Mechanical Testing:
-
Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Protocol: Prepare dog-bone shaped specimens of the polymer and pull them at a constant rate of extension until they fracture using a universal testing machine.
-
Logical Relationship of Monomer Choice to Polymer Properties
The decision to use this compound over a non-functionalized alternative like Dimethyl Isophthalate is driven by the desired end-properties of the polymer. The hydroxyl group acts as a key functional handle, opening up a wider range of possibilities for material design.
Decision Pathway for Monomer Selection
Caption: A logical flow diagram illustrating the choice between DMHI and DMI based on desired polymer properties.
Alternatives to this compound
While DMHI is a viable option for introducing hydroxyl functionality, other monomers can achieve similar or complementary effects.
-
Dimethyl 5-hydroxyisophthalate: An isomer of DMHI, which may offer different reactivity and lead to polymers with distinct properties.
-
Bio-based monomers: Monomers derived from renewable resources, such as furan (B31954) dicarboxylic acid, can also possess functional groups and offer a more sustainable alternative.
-
Aliphatic diols with pendant hydroxyl groups: Incorporating diols like glycerol (B35011) or trimethylolpropane (B17298) can also introduce hydroxyl groups into the polyester backbone.
The selection of the most suitable monomer will ultimately depend on the specific performance requirements of the final application, cost considerations, and desired synthetic route. This guide provides a foundational understanding to aid in this critical decision-making process.
A Guide to Inter-Laboratory Comparison of Dimethyl 4-Hydroxyisophthalate Analysis
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the analysis of Dimethyl 4-hydroxyisophthalate. Given the absence of publicly available, specific ILC data for this compound, this document establishes a model comparison based on best practices and data from proficiency testing of structurally related phthalates. This guide is intended for researchers, scientists, and drug development professionals to aid in the validation and standardization of analytical methods for this substance.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are crucial for assessing the performance of analytical methods across different laboratories. They provide a statistical basis for evaluating the reproducibility and accuracy of a method, helping to identify potential biases and areas for improvement. The goal is to ensure that analytical results are reliable and comparable, regardless of where the testing is performed. A well-designed ILC can reveal variability stemming from instrumentation, analyst technique, or interpretation of the analytical protocol.[1][2]
The statistical analysis in an ILC often follows international standards such as ISO 5725 to determine repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[3] Performance of individual laboratories is frequently assessed using Z-scores, which quantify how far a laboratory's result is from the consensus value.[3][4]
Hypothetical Inter-Laboratory Comparison Study Design
This section outlines a model ILC for the determination of this compound in a common matrix, such as a polymer extract or a simulated pharmaceutical formulation.
Test Material
A homogenous and stable test material is prepared and distributed to all participating laboratories. For this hypothetical study, we will consider a solution of this compound in acetonitrile (B52724) at two different concentration levels (Level 1: ~10 µg/mL, Level 2: ~50 µg/mL). The stability and homogeneity of the material would be rigorously tested prior to distribution.[3]
Participating Laboratories
A group of ten hypothetical laboratories (Lab A through Lab J) with experience in chromatographic analysis participates in the study.
Analytical Method
Participants are instructed to use a specified analytical method, in this case, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The provision of a standardized method helps to minimize variability, although some variations in implementation are expected.
Experimental Protocols
A detailed standard operating procedure (SOP) is provided to all participants. Key aspects of the analytical method are outlined below.
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set at 240 nm.
Sample Preparation
-
Samples are to be brought to room temperature before analysis.
-
Each sample is to be injected in triplicate.
Quantification
-
Quantification is performed using an external calibration curve prepared from a certified reference standard of this compound.
-
A five-point calibration curve ranging from 1 µg/mL to 100 µg/mL is recommended.
Data Reporting
-
Laboratories are required to report the mean concentration and standard deviation of their triplicate measurements for each concentration level.
-
The raw data (e.g., peak areas) and the calibration curve data are also to be submitted.
Data Presentation and Analysis
The following tables summarize the hypothetical results from the ten participating laboratories.
Table 1: Results for this compound - Level 1 (Assigned Value: 10.2 µg/mL)
| Laboratory | Reported Mean (µg/mL) | Standard Deviation (µg/mL) | Repeatability RSD (%) | Z-Score |
| Lab A | 10.1 | 0.3 | 3.0 | -0.2 |
| Lab B | 9.8 | 0.4 | 4.1 | -0.8 |
| Lab C | 10.5 | 0.2 | 1.9 | 0.6 |
| Lab D | 11.2 | 0.5 | 4.5 | 2.0 |
| Lab E | 9.5 | 0.6 | 6.3 | -1.4 |
| Lab F | 10.3 | 0.3 | 2.9 | 0.2 |
| Lab G | 8.9 | 0.7 | 7.9 | -2.6 |
| Lab H | 10.8 | 0.4 | 3.7 | 1.2 |
| Lab I | 10.0 | 0.2 | 2.0 | -0.4 |
| Lab J | 10.6 | 0.3 | 2.8 | 0.8 |
-
Assigned Value: The robust mean of the participants' results.
-
Repeatability RSD (%): The relative standard deviation of each laboratory's replicate measurements.
-
Z-Score: Calculated as (Lab Mean - Assigned Value) / Standard Deviation for Proficiency Assessment. A Z-score between -2 and +2 is generally considered satisfactory.
Table 2: Results for this compound - Level 2 (Assigned Value: 49.8 µg/mL)
| Laboratory | Reported Mean (µg/mL) | Standard Deviation (µg/mL) | Repeatability RSD (%) | Z-Score |
| Lab A | 49.5 | 1.0 | 2.0 | -0.2 |
| Lab B | 48.7 | 1.2 | 2.5 | -0.8 |
| Lab C | 50.1 | 0.8 | 1.6 | 0.2 |
| Lab D | 51.5 | 1.5 | 2.9 | 1.2 |
| Lab E | 47.9 | 1.8 | 3.8 | -1.3 |
| Lab F | 50.5 | 1.1 | 2.2 | 0.5 |
| Lab G | 46.2 | 2.0 | 4.3 | -2.5 |
| Lab H | 50.9 | 1.3 | 2.6 | 0.8 |
| Lab I | 49.2 | 0.9 | 1.8 | -0.4 |
| Lab J | 50.3 | 1.0 | 2.0 | 0.4 |
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of the inter-laboratory comparison process and the relationships between different stages.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Logical flow of data analysis in the ILC.
Conclusion and Recommendations
Based on the hypothetical data, most laboratories demonstrated satisfactory performance with Z-scores within the acceptable range of -2 to +2. However, Lab G's results were identified as outliers in both concentration levels, suggesting a potential systematic error in their methodology. Further investigation would be recommended for this participant.
The overall reproducibility of the method can be assessed from the distribution of the results. A high degree of variability across laboratories would indicate that the analytical method is not robust and may require further refinement and clarification in the SOP. This model guide provides a template for establishing a robust inter-laboratory comparison for this compound, which is essential for ensuring data quality and comparability in research and development settings.
References
- 1. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. benchmark-intl.com [benchmark-intl.com]
Establishing Reference Standards for Dimethyl 4-hydroxyisophthalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a highly pure and well-characterized reference standard is a critical prerequisite for the accurate identification, quantification, and quality control of any chemical entity in a pharmaceutical or research setting. Dimethyl 4-hydroxyisophthalate, a known impurity and analogue of methyl salicylate, requires such a standard for reliable analytical method development, validation, and routine analysis. This guide provides a comparative overview of commercially available reference standards for this compound and its alternatives, supported by experimental data and detailed analytical methodologies.
Comparison of Analytical Reference Standards
The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical results. Below is a comparison of this compound with potential alternative standards. The data presented is compiled from information provided by various suppliers and available analytical data.
| Feature | This compound | Dimethyl 5-hydroxyisophthalate | 4-Hydroxyisophthalic Acid |
| CAS Number | 5985-24-0[1][2] | 13036-02-7[3] | 636-46-4[4] |
| Molecular Formula | C₁₀H₁₀O₅[1] | C₁₀H₁₀O₅[3] | C₈H₆O₅[4] |
| Molecular Weight | 210.18 g/mol [1] | 210.18 g/mol [3] | 182.13 g/mol [4] |
| Purity (Typical) | ≥97.0% (GC)[5], 99.42% (LCMS)[1] | 98%[3] | ≥90.0% (HPLC), >98.0% (HPLC)[6] |
| Analytical Techniques for Purity | GC, LCMS, NMR, HPLC[1][5][7] | GC[8] | HPLC[6] |
| Suppliers | MedChemExpress, USP, Tokyo Chemical Industry, etc.[1][2][5] | Sigma-Aldrich, Fisher Scientific, TCI America[3][9][10] | Sigma-Aldrich, USP[4][6] |
| Notes | Also known as Methyl Salicylate Related Compound A (USP)[2]. | A positional isomer of this compound. | The corresponding diacid, can be used as a standard for the free acid or for methods involving hydrolysis. |
Experimental Protocols
Detailed and robust analytical methods are essential for the characterization and routine use of reference standards. The following are representative protocols for the analysis of this compound and related compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the separation of its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with an acidic modifier like 0.1% phosphoric acid or formic acid). A typical starting point would be a 60:40 (v/v) mixture of water (with 0.1% acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 254 nm or based on the UV maximum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all observed peaks.
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of this compound, particularly for volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Sample Preparation: Prepare a solution of the reference standard in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and structural elucidation of a reference standard. Quantitative NMR (qNMR) can also be used for purity determination.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a proton NMR spectrum to confirm the chemical shifts and coupling patterns of the aromatic and methyl protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
qNMR (for purity): For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. This requires careful optimization of experimental parameters, such as the relaxation delay, to ensure accurate quantification[11][12].
Visualizations
The following diagrams illustrate key workflows and concepts in establishing and using a reference standard.
Caption: Workflow for Establishing a Chemical Reference Standard.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. [Methyl Salicylate Related Compound A (50 mg) (this compound)] - CAS [5985-24-0] [store.usp.org]
- 3. Dimethyl 5-hydroxyisophthalate 98 13036-02-7 [sigmaaldrich.com]
- 4. [Salicylic Acid Related Compound B (100 mg) (4-hydroxyisophthalic acid)] - CAS [636-46-4] [store.usp.org]
- 5. This compound 5985-24-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Hydroxyisophthalic acid|lookchem [lookchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Dimethyl 5-hydroxyisophthalate, 98% | Fisher Scientific [fishersci.ca]
- 10. Dimethyl 5-Hydroxyisophthalate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of Dimethyl 4-Hydroxyisophthalate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of dimethyl 4-hydroxyisophthalate, ensuring the protection of both laboratory personnel and the environment.
This compound is recognized as a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, proper handling and disposal are critical. The following information is curated to provide clear, actionable guidance for laboratory operations.
Safety and Hazard Information
A summary of the key safety information for this compound is presented below. This data is crucial for a quick assessment of the risks associated with its handling and disposal.
| Hazard Category | GHS Classification | Pictogram | Precautionary Statements |
| Skin Irritation | Category 2[1] | H315: Causes skin irritation.[1] | |
| Eye Irritation | Category 2[1] | H319: Causes serious eye irritation.[1] | |
| Respiratory Irritation | May cause respiratory irritation[2] | H335: May cause respiratory irritation.[2] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the step-by-step methodology for the proper disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with standard safety regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3]
-
If there is a risk of dust generation, use a dust mask or work in a well-ventilated area, such as a fume hood.
-
Prepare a designated waste container, clearly labeled "Hazardous Chemical Waste" and "this compound". The container must be sealable and made of a material compatible with the chemical.
2. Waste Collection:
-
For solid waste, carefully sweep the material into the designated hazardous waste container using a brush and dustpan.[4][5] Avoid generating dust.
-
For solutions containing this compound, pour the waste into a labeled, sealable container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
For contaminated lab supplies (e.g., filter paper, weighing boats), place them in the solid hazardous waste container.
3. Decontamination of Work Area:
-
After handling and disposal, thoroughly decontaminate the work area.
-
Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of the cleaning materials (e.g., paper towels) in the designated solid hazardous waste container.
4. Storage of Waste:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal company.[1]
-
Ensure all local and national regulations for hazardous waste disposal are followed.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) and Handling Guidelines for Dimethyl 4-hydroxyisophthalate
Essential safety protocols for researchers, scientists, and drug development professionals handling Dimethyl 4-hydroxyisophthalate, a compound identified as a skin and eye irritant. This guide provides immediate, procedural, and logistical information for the safe handling, storage, and disposal of this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.
This compound requires careful handling due to its classification as a hazardous substance. Adherence to the following operational procedures and personal protective equipment guidelines is critical to mitigate risks of exposure.
Hazard Identification and Classification
The primary hazards associated with this compound are skin and eye irritation.[1][2][3] Some sources also indicate that it may cause respiratory irritation.[2][3]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation, Category 2 |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |
Note: No occupational exposure limits have been established for this compound.[4][5]
Personal Protective Equipment (PPE) Protocol
A systematic approach to PPE selection is crucial. The following flowchart outlines the decision-making process for ensuring adequate protection.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
